Product packaging for Sodium retinoate(Cat. No.:CAS No. 13497-05-7)

Sodium retinoate

Cat. No.: B089262
CAS No.: 13497-05-7
M. Wt: 323.4 g/mol
InChI Key: KHVMYNFOBSUIBX-ABAXVIISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium retinoate, the sodium salt of all-trans-retinoic acid (ATRA), is a water-soluble research compound that facilitates the study of retinoid signaling pathways in aqueous-based experimental systems, such as cell culture media . Its increased solubility allows for more precise and reproducible administration compared to its parent compound. In research settings, this compound serves as a valuable tool for activating the retinoid signaling cascade. Its effects are primarily mediated through its interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . This RAR/RXR heterodimer binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, regulating the transcription of numerous genes involved in critical biological processes . Researchers utilize this compound in various in vitro models to investigate fundamental physiological and pathological processes. Key research applications include studying cellular proliferation and differentiation , embryonic development , and immune function . For example, it has been used in bioprocessing research to enhance monoclonal antibody productivity in recombinant CHO cells and in oncology research to study its effects on the proliferation and differentiation of glioma and cardiac progenitor cells . This product is strictly labeled for Research Use Only (RUO) . RUO products are specialized reagents exclusively tailored for laboratory research in controlled environments and are not intended for diagnostic, therapeutic, or any human or veterinary applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28NaO2 B089262 Sodium retinoate CAS No. 13497-05-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

13497-05-7

Molecular Formula

C20H28NaO2

Molecular Weight

323.4 g/mol

IUPAC Name

sodium;(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate

InChI

InChI=1S/C20H28O2.Na/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5;/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22);/b9-6+,12-11+,15-8+,16-14+;

InChI Key

KHVMYNFOBSUIBX-ABAXVIISSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)[O-])C)C.[Na+]

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C.[Na]

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C.[Na]

Other CAS No.

13497-05-7

Related CAS

302-79-4 (Parent)

Origin of Product

United States

Foundational & Exploratory

chemical and physical properties of sodium retinoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium retinoate, the sodium salt of all-trans-retinoic acid (ATRA), is a synthetic retinoid that plays a crucial role in various biological processes, including cell differentiation, proliferation, and apoptosis. Its enhanced water solubility compared to its parent compound makes it a valuable tool in preclinical and clinical research, particularly in the development of therapeutics for dermatological conditions and various cancers. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its mechanism of action through the retinoic acid signaling pathway.

Chemical and Physical Properties

This compound is a yellow to light-orange crystalline powder. It is the sodium salt of retinoic acid, a metabolite of vitamin A. The presence of the sodium ion significantly increases its polarity and, consequently, its solubility in aqueous solutions compared to retinoic acid.

Identification
PropertyValueReference
Chemical Name Sodium (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoate[1]
Synonyms All-trans-retinoic acid sodium salt, Vitamin A acid sodium salt[2]
CAS Number 13497-05-7[3]
Molecular Formula C₂₀H₂₇NaO₂[1]
Molecular Weight 322.42 g/mol [1]
Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. It is important to note that as a retinoid, this compound is sensitive to light, heat, and oxygen, and therefore requires careful handling and storage under inert atmosphere and protected from light.[4]

PropertyValueReference
Melting Point 180-182 °C[5]
Solubility
    WaterWater-soluble[3]
    EthanolSoluble[6]
    DMSOSoluble[7]
Stability Sensitive to light, heat, and oxygen[4]

Experimental Protocols

Synthesis of this compound via Neutralization

This protocol describes the synthesis of this compound from all-trans-retinoic acid through a simple acid-base neutralization reaction.

Materials:

  • All-trans-retinoic acid (ATRA)

  • Sodium hydroxide (NaOH)

  • Anhydrous ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas supply (e.g., nitrogen or argon)

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • In a round-bottom flask, dissolve a known quantity of all-trans-retinoic acid in anhydrous ethanol under an inert atmosphere.

  • Prepare a stoichiometric equivalent aqueous solution of sodium hydroxide.

  • While stirring the retinoic acid solution, add the sodium hydroxide solution dropwise using a dropping funnel at room temperature.

  • Continue stirring the reaction mixture for 1-2 hours at room temperature to ensure complete neutralization.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting solid this compound by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Store the final product under an inert atmosphere and protected from light.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of this compound using reverse-phase HPLC. Method optimization may be required depending on the specific instrumentation and sample matrix.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate buffer), with the exact ratio optimized for best separation.

  • This compound standard

  • Sample solvent (e.g., mobile phase)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and buffered water. A typical starting point could be a ratio of 85:15 (v/v) acetonitrile to buffer.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Approximately 350 nm (near the absorbance maximum of retinoic acid)

    • Injection Volume: 20 µL

  • Analysis: Inject the standards and samples onto the HPLC system. Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Mechanism of Action: The Retinoic Acid Signaling Pathway

This compound exerts its biological effects by serving as a prodrug for retinoic acid. Once in the body, it readily dissociates to release the retinoate anion, which is then protonated to form all-trans-retinoic acid. ATRA is the biologically active molecule that modulates gene expression through the retinoic acid signaling pathway.

The canonical pathway involves the binding of ATRA to nuclear receptors known as retinoic acid receptors (RARs). RARs form heterodimers with another class of nuclear receptors called retinoid X receptors (RXRs). In the absence of a ligand, the RAR/RXR heterodimer is bound to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes, and it recruits corepressor proteins to inhibit gene transcription.

Upon binding of ATRA to the ligand-binding domain of RAR, a conformational change occurs in the receptor. This change leads to the dissociation of corepressors and the recruitment of coactivator proteins. The coactivator complex then modifies chromatin structure and facilitates the recruitment of the basal transcription machinery, leading to the activation of target gene transcription. The products of these genes are involved in a wide array of cellular processes, including differentiation, proliferation, and apoptosis.

Retinoic_Acid_Signaling_Pathway This compound This compound Retinoic Acid Retinoic Acid This compound->Retinoic Acid CRABP CRABP Retinoic Acid->CRABP Binds to RAR RAR CRABP->RAR Transports to Nucleus and binds to RAR RXR RXR RAR->RXR Heterodimerizes with RARE RARE RAR->RARE Binds to RXR->RARE Binds to CoRepressor Co-Repressor RARE->CoRepressor Recruits (Inactive State) CoActivator Co-Activator RARE->CoActivator Recruits (Active State) Gene Target Gene CoRepressor->Gene Inhibits Transcription CoActivator->Gene Activates Transcription mRNA mRNA Gene->mRNA Transcription Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation Cellular Response Cellular Response Protein Synthesis->Cellular Response

Caption: Retinoic Acid Signaling Pathway.

Conclusion

This compound serves as a crucial research tool and a potential therapeutic agent due to its improved solubility and potent biological activity. A thorough understanding of its chemical and physical properties, coupled with robust experimental protocols for its synthesis and analysis, is essential for its effective application in research and drug development. The elucidation of its mechanism of action through the retinoic acid signaling pathway provides a solid foundation for the rational design of novel retinoid-based therapies. This technical guide offers a comprehensive resource for professionals working with this important compound.

References

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Sodium Retinoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium retinoate, the sodium salt of all-trans-retinoic acid (ATRA), is a crucial compound for in vitro research into retinoid signaling pathways.[1] Its primary advantage over its parent compound, ATRA, is its enhanced water solubility, which permits more accurate and reproducible administration in aqueous-based experimental systems like cell culture media.[1] As a biologically active metabolite of vitamin A, retinoic acid is a potent signaling molecule that governs a multitude of fundamental biological processes, including embryonic development, cellular differentiation, proliferation, and apoptosis.[2][3][4][5] This guide elucidates the core molecular mechanisms of this compound in vitro, presents quantitative data from key studies, details relevant experimental protocols, and provides visual diagrams of the critical signaling pathways.

Core Mechanism of Action: The RAR/RXR Signaling Pathway

The biological effects of this compound are primarily mediated through the activation of two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[1] These receptors are ligand-activated transcription factors that modulate the expression of a vast array of target genes.[1][4]

The canonical mechanism proceeds as follows:

  • Heterodimer Formation: In the nucleus, RARs (subtypes α, β, γ) form a heterodimer with RXRs (subtypes α, β, γ).[1][6][7] This RAR/RXR complex is the functional unit that recognizes and binds to specific DNA sequences.[1]

  • DNA Binding: In the absence of a ligand, the RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs), which are typically located in the promoter regions of target genes.[1][7] This binding recruits corepressor proteins, which inhibit gene transcription.

  • Ligand Activation: this compound, acting as a source of all-trans-retinoic acid, enters the cell and translocates to the nucleus. ATRA binds to the ligand-binding domain of the RAR within the heterodimer.[8]

  • Transcriptional Regulation: Ligand binding induces a conformational change in the RAR/RXR complex, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[7][8] This fully assembled complex then initiates or enhances the transcription of downstream target genes.[7][9] Hundreds of genes are known to be regulated by this pathway.[4][10]

Caption: The canonical RAR/RXR signaling pathway activated by retinoic acid.

Key In Vitro Cellular Effects

Activation of the RAR/RXR pathway by this compound triggers several distinct cellular responses, which are leveraged in various in vitro models.

Cellular Differentiation

This compound is a potent inducer of cellular differentiation across numerous cell types. This is one of its most well-documented effects in vitro.

  • Stem Cells: It is widely used to direct the differentiation of embryonic carcinoma (EC) and embryonic stem (ES) cells, recapitulating early stages of embryogenesis.[2] For instance, it can promote the differentiation of neural stem cells (NSCs) derived from the embryonic spinal cord into functional neurons, enhancing the growth of cytodendrites.[11]

  • Cancer Cells: In oncology research, it is used to induce differentiation in cancer cell lines, such as neuroblastoma.[12] This effect is a cornerstone of differentiation therapy, aiming to convert malignant cells into a more mature, less proliferative state.[13]

Antiproliferative Effects and Apoptosis

This compound exhibits significant antiproliferative activity in various cancer cell lines.

  • Cell Cycle Arrest: Studies on neuroblastoma cells (SH-SY5Y) show that retinoic acid can induce cell cycle arrest in the G0/G1 phase.[12][14]

  • Induction of Apoptosis: Retinoids are known to initiate and modulate apoptosis.[3] The mechanism can involve the extrinsic pathway through the upregulation of tumor necrosis factor α (TNFα) and the death receptor Fas.[6] It can also involve the intrinsic pathway by modulating the expression of apoptosis-related genes. For example, in cancer cell lines, ATRA can down-regulate the anti-apoptotic molecule Bcl-2 and up-regulate the pro-apoptotic gene Bax.[6][12][14]

Gene Expression Modulation

The ultimate effect of this compound is the widespread alteration of gene expression.

  • Direct and Indirect Regulation: Over 500 genes have been identified as regulatory targets of retinoic acid.[10] Some are directly regulated through RAREs, while others are controlled indirectly through a cascade involving intermediate transcription factors.[10]

  • Metabolic Regulation: Retinoic acid regulates the expression of genes involved in its own metabolism, such as the cytochrome P450 monooxygenase CYP26A1, which catabolizes ATRA, creating a negative feedback loop.[15]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies on the effects of retinoic acid.

Table 1: Cytotoxicity of Retinoic Acid in SH-SY5Y Neuroblastoma Cells

Parameter Value Cell Line Treatment Duration Source
IC50 198 µM SH-SY5Y 72 hours [12][14][16]

| Viability Reduction | 65% | SH-SY5Y | 72 hours (at 300 µM) |[12][14][16] |

Table 2: Gene Expression Changes in SH-SY5Y Cells Treated with Retinoic Acid

Gene Regulation Cell Line Treatment Source

| BCL2 | Downregulation | SH-SY5Y | IC50 concentration |[12][14] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to investigate the in vitro mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on cell viability and proliferation.

  • Cell Seeding: Plate cells (e.g., SH-SY5Y) in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing various concentrations of this compound (e.g., 0 to 1000 µM). Include a vehicle control (medium with the same solvent concentration used for the highest drug dose).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add MTT reagent (e.g., 0.5 mg/mL final concentration) to each well and incubate for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Discard the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[17]

  • Data Acquisition: Measure the optical density (absorbance) of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[17]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value by plotting the dose-response curve.

Gene Expression Analysis (RT-qPCR)

This protocol measures changes in the expression of target genes (e.g., BCL2, BAX, CYP26A1) following treatment.

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50) and duration.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits) according to the manufacturer's instructions.

  • RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers for the target and reference (housekeeping) genes (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Analyze the amplification data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between treated and control samples.

Experimental_Workflow cluster_assays Assays start Start: Cell Culture treatment Treatment with This compound start->treatment incubation Incubation (e.g., 72 hours) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability gene_exp Gene Expression (RT-qPCR) incubation->gene_exp cell_cycle Cell Cycle (Flow Cytometry) incubation->cell_cycle data_analysis Data Analysis (IC50, Fold Change, etc.) viability->data_analysis gene_exp->data_analysis cell_cycle->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Caption: A generalized workflow for in vitro analysis of this compound effects.
Cell Cycle Analysis (Flow Cytometry)

This protocol determines the effect of this compound on cell cycle distribution.

  • Cell Treatment: Culture and treat cells with this compound as described above.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping, and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A (to remove RNA).

  • Data Acquisition: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell.

  • Analysis: Deconvolute the resulting DNA content histograms using modeling software to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

RAR/RXR Activation Assay (Reporter Gene Assay)

This protocol directly measures the ability of this compound to activate the RAR/RXR signaling pathway.

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with two plasmids:

    • An expression vector for the RAR and RXR receptors.

    • A reporter plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple RAREs.

  • Treatment: After transfection, treat the cells with various concentrations of this compound.

  • Incubation: Incubate the cells for a sufficient period (e.g., 16-24 hours) to allow for receptor activation and reporter gene expression.[7]

  • Cell Lysis and Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a luminometer.

  • Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or total protein concentration. Plot the dose-response curve to determine the EC50 for receptor activation.

Conclusion

This compound is an invaluable tool for the in vitro study of retinoid biology. Its mechanism of action is centered on the activation of the RAR/RXR nuclear receptor pathway, which in turn modulates the transcription of hundreds of genes. This leads to profound and diverse cellular outcomes, including the induction of differentiation, inhibition of proliferation, and triggering of apoptosis. The detailed protocols and quantitative data provided herein serve as a technical guide for researchers aiming to investigate and leverage these effects in various cell-based models, from developmental biology to cancer therapeutics.

References

The Multifaceted Biological Activities of Sodium Retinoate in Cellular Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of sodium retinoate, the sodium salt of retinoic acid, across various cell lines. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into the molecular mechanisms and cellular consequences of this compound treatment. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying signaling pathways.

Introduction: The Role of this compound in Cellular Processes

This compound, a member of the retinoid family derived from vitamin A, is a crucial signaling molecule that orchestrates a wide array of cellular processes. Its biological effects are primarily mediated through the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2][3][4] These ligand-activated transcription factors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their expression.[5][6][7] The cellular response to this compound is highly context-dependent, varying with cell type, concentration, and the specific molecular environment. This guide explores the well-documented effects of this compound on cell proliferation, differentiation, and apoptosis, providing a foundation for its investigation as a potential therapeutic agent, particularly in oncology.[8][9]

Effects on Cell Proliferation

This compound exhibits potent anti-proliferative effects in a variety of cancer cell lines. This activity is often dose- and time-dependent, leading to growth arrest and a reduction in cell viability.

Quantitative Data on Anti-Proliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of retinoic acid (the active form of this compound) in different cancer cell lines, demonstrating its varied efficacy.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
SH-SY5YNeuroblastoma19872[10]
HT29Colon Cancer10Not Specified[11]
SW480Colon Cancer100Not Specified[11]
LA-N-1NeuroblastomaGrowth inhibited at 1 µMNot Specified[12]
IMR-32NeuroblastomaGrowth inhibited at 1 µMNot Specified[12]
LA-N-5NeuroblastomaGrowth inhibited at 1 µMNot Specified[12]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[13][14]

Materials:

  • 96-well cell culture plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[15][16]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[16] Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 2-4 hours at 37°C.[13]

  • Solubilization: Observe the formation of purple formazan crystals. Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used to reduce background noise.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Induction of Apoptosis

This compound is a known inducer of apoptosis, or programmed cell death, in various cancer cell types, particularly in leukemia cells.[9][17][18] This process is critical for its anti-cancer activity.

Quantitative Data on Apoptosis Induction
Cell LineTreatmentPercentage of Apoptotic CellsMethodReference
NB4 (APL)Retinoid-selective for RARαIncreased apoptosisFlow Cytometry[17]
M3-ANLLATRA (10⁻⁶ M) for 8 days13.1% (vs. 9.4% in control)Not Specified[18]
Experimental Protocol: Annexin V/Propidium Iodide Staining for Flow Cytometry

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by propidium iodide, PI).[19]

Materials:

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[20]

Regulation of Cell Differentiation

A hallmark of this compound's biological activity is its ability to induce cellular differentiation, a process where less specialized cells become more specialized.[5][6][21][22] This is particularly evident in embryonic stem cells and certain cancer cells, such as neuroblastoma and acute promyelocytic leukemia (APL), where it promotes differentiation into more mature, less proliferative cell types.[9][12][22]

Experimental Workflow: Neuronal Differentiation of SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a well-established model for studying neuronal differentiation in response to retinoic acid.[10][23]

G cluster_0 Cell Culture and Treatment cluster_1 Induction of Differentiation cluster_2 Analysis of Differentiation Markers A Seed SH-SY5Y cells B Treat with this compound (e.g., 10 µM) A->B C Incubate for several days (e.g., 5-7 days) B->C D Observe morphological changes (neurite outgrowth) C->D E Immunofluorescence for neuronal markers (e.g., β-III tubulin) D->E F Western Blot for neuronal proteins D->F G qRT-PCR for neuronal gene expression D->G

Caption: Workflow for inducing and analyzing neuronal differentiation in SH-SY5Y cells.

Modulation of Gene Expression

The diverse biological effects of this compound are a direct consequence of its ability to regulate the expression of a vast number of target genes.[2][3][24][25][26][27] This regulation can be either direct, through the binding of RAR/RXR heterodimers to RAREs, or indirect, via the activation of intermediate signaling pathways.[24]

Key Target Genes
GeneFunctionEffect of this compoundReference
RARβTumor suppressorUpregulation[8]
p21Cell cycle inhibitorUpregulation[8]
BCL2Anti-apoptoticDownregulation[10]
BAXPro-apoptoticUpregulation (in some contexts)[10]
TRAILPro-apoptotic ligandUpregulation[9][17]
Hoxa1Developmental regulatorUpregulation[5][6]
Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the relative changes in the expression of specific genes in response to this compound treatment.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • qRT-PCR instrument

  • Primers for target and reference genes

Procedure:

  • RNA Extraction: Treat cells with this compound, then lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the gene of interest, and SYBR Green Master Mix.

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to a stable reference gene (e.g., GAPDH, ACTB).[28][29]

Signaling Pathways

The primary signaling pathway for this compound involves its interaction with nuclear receptors. However, other pathways can also be influenced, leading to a complex network of cellular responses.

The Classical RAR/RXR Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 SR This compound (SR) RAR_RXR RAR/RXR Heterodimer SR->RAR_RXR Binds RAR RAR RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Binds Gene_Exp Target Gene Expression RARE->Gene_Exp Regulates CoRep Co-repressors CoRep->RARE Represses (in absence of SR) CoAct Co-activators CoAct->RARE Activates (in presence of SR) Biol_Resp Biological Responses (Proliferation, Apoptosis, Differentiation) Gene_Exp->Biol_Resp G SR This compound RAR_RXR RAR/RXR SR->RAR_RXR Activates TRAIL_Gene TRAIL Gene RAR_RXR->TRAIL_Gene Upregulates TRAIL TRAIL Protein TRAIL_Gene->TRAIL Death_Receptor Death Receptor (DR4/DR5) TRAIL->Death_Receptor Binds to Caspase_Cascade Caspase Cascade Activation Death_Receptor->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

References

Sodium Retinoate's Interaction with Nuclear Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the interaction between sodium retinoate and nuclear receptors. This compound, as the water-soluble salt of all-trans-retinoic acid (ATRA), serves as a crucial tool in research for activating retinoid signaling pathways in aqueous environments such as cell culture.[1] The biological effects of this compound are mediated by the retinoate anion, which is functionally identical to ATRA in interacting with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] This document details the molecular mechanisms of this interaction, presents quantitative binding data, outlines key experimental protocols, and provides visual representations of the associated signaling pathways and workflows.

Molecular Mechanism of Action

The biological activity of this compound is initiated upon its dissociation in an aqueous medium, releasing the retinoate anion. This anion, identical to all-trans-retinoic acid, then traverses the cell membrane to enter the nucleus. Inside the nucleus, it acts as a ligand for specific nuclear receptors, primarily the Retinoic Acid Receptors (RARs), of which there are three subtypes: RARα, RARβ, and RARγ.[2]

RARs do not function as monomers but rather form heterodimers with Retinoid X Receptors (RXRs), another class of nuclear receptors.[2] In the absence of a ligand, the RAR/RXR heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[2] This unliganded complex is associated with corepressor proteins, which recruit histone deacetylases to maintain a condensed chromatin structure and repress gene transcription.[2][3]

The binding of the retinoate anion to the Ligand-Binding Domain (LBD) of RAR induces a conformational change in the receptor.[4] This alteration in structure leads to the dissociation of the corepressor complex and the subsequent recruitment of coactivator proteins.[2][3] These coactivator complexes often possess histone acetyltransferase (HAT) activity, which promotes the acetylation of histones, leading to a more relaxed chromatin structure and the initiation of target gene transcription.[3] This intricate process allows for the precise regulation of a multitude of genes involved in cellular proliferation, differentiation, and apoptosis.[1][3]

Quantitative Data: Binding Affinities and Activation Potentials

The following tables summarize the quantitative data for the interaction of retinoids with RARs and RXRs. As this compound provides the all-trans-retinoate anion, the data for all-trans-retinoic acid (ATRA) is directly applicable.

Table 1: Dissociation Constants (Kd) of Retinoids for Nuclear Receptors

LigandReceptor SubtypeDissociation Constant (Kd) (nM)Source
all-trans-Retinoic Acid (ATRA)RARs0.2 - 0.7[5]
9-cis-Retinoic AcidRARs0.2 - 0.7[5]
9-cis-Retinoic AcidRXRα15.7[5]
9-cis-Retinoic AcidRXRβ18.3[5]
9-cis-Retinoic AcidRXRγ14.1[5]

Table 2: Half-maximal Effective Concentrations (EC50) for Transcriptional Activation

LigandReceptorEC50 (nM)Source
9-cis-Retinoic AcidGAL4-RAR Chimeras3 - 20[5]
9-cis-Retinoic AcidGAL4-RXR Chimeras3 - 20[5]
Bexarotene (RXR-selective)RXRα33 ± 2[6]
Bexarotene (RXR-selective)RXRβ24 ± 4[6]
Bexarotene (RXR-selective)RXRγ25 ± 2[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound and the workflows of common experimental procedures used to study its interaction with nuclear receptors.

Sodium_Retinoate_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Retinoate Anion Retinoate Anion This compound->Retinoate Anion Dissociation RAR RAR Retinoate Anion->RAR Binding RAR_RXR_inactive RAR/RXR Heterodimer (Inactive) RAR->RAR_RXR_inactive Forms RXR RXR RXR->RAR_RXR_inactive RARE RARE RAR_RXR_inactive->RARE Binds to RAR_RXR_active RAR/RXR Heterodimer (Active) RAR_RXR_inactive->RAR_RXR_active Conformational Change CoR Corepressor Complex CoR->RAR_RXR_inactive Binds to Transcription Gene Transcription RAR_RXR_active->CoR Releases CoA Coactivator Complex RAR_RXR_active->CoA Recruits CoA->Transcription Initiates

Figure 1: Signaling pathway of this compound interaction with nuclear receptors.

Ligand_Binding_Assay_Workflow Ligand Binding Assay Workflow prep Prepare Receptor Source (e.g., nuclear extract, purified receptor) radioligand Incubate with Radiolabeled Retinoate prep->radioligand competitor Add Unlabeled this compound (for competition assay) radioligand->competitor separation Separate Bound and Free Ligand (Filtration or SPA) competitor->separation quantify Quantify Radioactivity separation->quantify analysis Data Analysis (Kd or IC50 determination) quantify->analysis

Figure 2: Workflow for a competitive radioligand binding assay.

Reporter_Gene_Assay_Workflow Reporter Gene Assay Workflow transfect Transfect Cells with RARE-luciferase Reporter Plasmid treat Treat Cells with this compound transfect->treat lyse Lyse Cells treat->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data (Fold induction, EC50) measure->analyze

Figure 3: Workflow for a luciferase reporter gene assay.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with nuclear receptors.

Competitive Radioligand Binding Assay (Filtration Method)

This assay is used to determine the binding affinity (Ki) of this compound for RARs or RXRs by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Purified nuclear receptor (RAR or RXR) or nuclear extract from cells overexpressing the receptor.

  • Radiolabeled ligand (e.g., [³H]all-trans-retinoic acid or [³H]9-cis-retinoic acid).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1 mM EDTA).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of unlabeled this compound in binding buffer.

  • Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and varying concentrations of unlabeled this compound. Include control wells for total binding (no unlabeled ligand) and non-specific binding (a high concentration of unlabeled ligand).

  • Equilibration: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity in each filter using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the log of the unlabeled this compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of this compound to activate transcription from a RARE.

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa).

  • Expression vector for the nuclear receptor of interest (if not endogenously expressed).

  • Reporter plasmid containing a luciferase gene downstream of a promoter with one or more RAREs.

  • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Transfection reagent.

  • Cell culture medium and supplements.

  • This compound.

  • Luciferase assay reagent kit.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the RARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol. If necessary, also co-transfect with the nuclear receptor expression vector.

  • Treatment: After allowing the cells to recover and express the transfected plasmids (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period sufficient to allow for transcriptional activation and reporter protein expression (e.g., 16-24 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them using the lysis buffer provided in the luciferase assay kit.

  • Luminescence Measurement: Measure the firefly luciferase activity in the cell lysate using a luminometer. Subsequently, measure the Renilla luciferase activity for normalization.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity by dividing the normalized activity of the this compound-treated samples by the normalized activity of the vehicle control. Plot the fold induction against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the specific DNA sequences (RAREs) to which the RAR/RXR heterodimer binds in the genome in response to this compound treatment.

Materials:

  • Cell line of interest.

  • This compound.

  • Formaldehyde for cross-linking.

  • Glycine to quench cross-linking.

  • Cell lysis and nuclear lysis buffers.

  • Sonication or enzymatic digestion equipment to shear chromatin.

  • Antibody specific for RAR or RXR.

  • Protein A/G magnetic beads.

  • Wash buffers of varying stringency.

  • Elution buffer.

  • RNase A and Proteinase K.

  • DNA purification kit.

  • Reagents for qPCR or library preparation for sequencing (ChIP-seq).

Procedure:

  • Cell Treatment and Cross-linking: Treat cells with this compound or a vehicle control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Lyse the nuclei and shear the chromatin into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the pre-cleared chromatin with an antibody against RAR or RXR overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads to the chromatin-antibody mixture to capture the immune complexes.

  • Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

  • Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads. Reverse the formaldehyde cross-links by incubating at a high temperature (e.g., 65°C) for several hours, often in the presence of a high salt concentration.

  • DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a DNA purification kit.

  • Analysis: Quantify the enrichment of specific RARE-containing promoter regions in the immunoprecipitated DNA using quantitative PCR (qPCR). Alternatively, for a genome-wide analysis, prepare a DNA library from the purified DNA and perform high-throughput sequencing (ChIP-seq).

Conclusion

This compound, as a stable and water-soluble form of all-trans-retinoic acid, is an invaluable tool for the study of nuclear receptor signaling. Its interaction with the RAR/RXR heterodimer initiates a well-defined signaling cascade that results in the transcriptional regulation of a wide array of target genes. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to quantitatively and qualitatively assess the interaction of this compound and other retinoids with their nuclear receptor targets, thereby facilitating a deeper understanding of retinoid biology and the development of novel therapeutics.

References

A Technical Guide to the Shelf Life and Storage of Sodium Retinoate Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the stability, recommended storage conditions, and analytical methodologies relevant to sodium retinoate powder. Given the limited direct data on this compound, this guide synthesizes information from studies on its parent compound, all-trans-retinoic acid (Tretinoin), and other closely related retinoids. The principles of stability and degradation are largely applicable due to the shared core retinoid structure.

Executive Summary

This compound, the sodium salt of all-trans-retinoic acid, is a water-soluble form of a critical signaling molecule involved in cellular growth and differentiation.[1] Like most retinoids, it is highly susceptible to degradation from environmental factors, primarily light, oxygen, and heat.[2][3] Proper storage and handling are paramount to ensure its potency and integrity for research and development applications. This guide outlines the optimal storage conditions, expected stability based on analogous compounds, and detailed protocols for assessing its shelf life.

Physicochemical Properties and Stability Profile

This compound's stability is intrinsically linked to its polyunsaturated structure, which is prone to isomerization and oxidation. Degradation can lead to a loss of biological activity and the formation of impurities.

Key Degradation Factors:

  • Light: Exposure to UV and visible light is a primary cause of degradation for retinoids, leading to isomerization and other photochemical reactions.[2] Photostability testing is a critical component of stability assessment.[4]

  • Oxidation: The conjugated double bond system is susceptible to oxidation.[5] Contact with air should be minimized, and storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6]

  • Heat: Elevated temperatures accelerate the rate of chemical degradation.[2][7]

Recommended Storage Conditions and Shelf Life

While specific shelf-life data for this compound powder is not widely published, recommendations can be extrapolated from safety data sheets (SDS) and data on tretinoin powder.

Recommended Storage:

  • Temperature: Keep refrigerated or frozen.[6][8] Specific recommendations often cite storing in a freezer or not exceeding 8°C.[8]

  • Atmosphere: Store under an inert atmosphere to prevent oxidation.[6][9]

  • Light: Protect from all light sources by storing in light-resistant or opaque containers.[6][8][9]

  • Container: Use tightly closed containers to prevent moisture and air ingress.[8][9][10]

Shelf Life and Retest Period: The shelf life is the period during which a product is expected to remain within specifications under defined storage conditions.[11] For active pharmaceutical ingredients (APIs) like this compound powder, a retest date is more commonly used. This is the date after which the material should be re-examined to ensure it still complies with specifications and is suitable for use.[11]

Without manufacturer-specific data, a conservative retest period should be established based on in-house stability studies. For many stable chemical products without a specified expiration date, industry practice suggests re-evaluation within five years of opening, provided they are stored correctly. However, given the known instability of retinoids, a much shorter initial retest period (e.g., 6-12 months) is advisable, pending results from long-term stability testing.

Quantitative Stability Data (Based on Analogous Retinoids)

The following tables summarize stability data from studies on other retinoids, which can serve as a proxy for estimating the stability of this compound. These studies highlight the significant impact of temperature and formulation.

Table 1: Stability of Retinoids in Various Formulations at 25°C (Long-Term)

Retinoid DerivativeFormulation TypeDuration% Decline in ConcentrationReference
Retinol, Retinyl PalmitateCommercial Cosmetics6 Months0% - 80%[2][3][7]
All-trans-retinoic acidCream & Solution90 Days~13% - 14% (in dark)[12]

Table 2: Stability of Retinoids in Various Formulations at 40°C (Accelerated)

Retinoid DerivativeFormulation TypeDuration% Decline in ConcentrationReference
Retinol, Retinyl PalmitateCommercial Cosmetics6 Months40% - 100%[2][3][7]
All-trans-retinoic acidCream30 Days>10% (significant change)

Experimental Protocols for Stability Assessment

A stability-indicating method is crucial for accurately determining the shelf life of this compound. This typically involves forced degradation studies followed by the development of a robust analytical method, such as High-Performance Liquid Chromatography (HPLC).

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to identify likely degradation products and establish the degradation pathways.[13] The goal is to achieve 10-20% degradation of the active substance.[14]

Objective: To assess the intrinsic stability of this compound powder by subjecting it to various stress conditions as mandated by ICH guidelines (Q1A, Q1B).[13]

Methodology:

  • Sample Preparation: Prepare solutions of this compound powder (e.g., 1 mg/mL) in a suitable solvent.[6] Given its water solubility, purified water or a methanol-water mixture can be used.

  • Acid Hydrolysis: Add 0.1 M to 1 M Hydrochloric Acid (HCl) to the sample solution. Store at room temperature or elevate to 50-60°C if no degradation occurs.[6] Monitor for a set period (e.g., up to 7 days).[6]

  • Base Hydrolysis: Add 0.1 M to 1 M Sodium Hydroxide (NaOH) to the sample solution. Apply the same temperature and duration conditions as acid hydrolysis.[6]

  • Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to the sample solution. Store at room temperature, protected from light.

  • Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 105°C for several hours) in a calibrated oven.

  • Photostability: Expose the solid powder and a solution to a combination of UV and visible light, as specified in ICH guideline Q1B.[4] The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.[4] A control sample should be wrapped in aluminum foil to shield it from light.

  • Analysis: At predetermined time points, neutralize the acid and base samples and analyze all stressed samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method Protocol

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its degradation products.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • Analytical column: A reversed-phase C18 column is commonly used for retinoids.[15][16]

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of organic solvents (e.g., methanol, acetonitrile, ethyl acetate) and an aqueous buffer. An example for isotretinoin used a simple mobile phase of ethyl acetate and ethanol (50:50 v/v).[15][16]

  • Flow Rate: Typically 1.0 mL/min.[15][16]

  • Detection Wavelength: Retinoids have a strong UV absorbance. A wavelength around 354 nm is effective for detection.[15][16]

  • Column Temperature: Maintained at a constant temperature, e.g., 30°C.

  • Injection Volume: 20 µL.

Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[16]

Visualizations

Retinoic Acid Signaling Pathway

This compound acts by dissociating to the retinoate anion, which then follows the canonical retinoic acid signaling pathway. This pathway is crucial for regulating gene expression related to cell differentiation, proliferation, and apoptosis.

Retinoic_Acid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP4 STRA6 STRA6 Receptor Retinol_RBP->STRA6 Binds Retinol Retinol STRA6->Retinol Transport Retinal Retinaldehyde Retinol->Retinal RDH/ADH RA Retinoic Acid (from this compound) Retinal->RA RALDH CRABP2 CRABP2 RA->CRABP2 Binds CYP26 CYP26 Enzymes RA->CYP26 CRABP2_nucleus CRABP2-RA CRABP2->CRABP2_nucleus Translocation Oxidized_Metabolites Oxidized Metabolites CYP26->Oxidized_Metabolites Catabolism RAR RAR RXR RXR RARE RARE (DNA) RAR->RARE Binds as Heterodimer RXR->RARE Transcription Target Gene Transcription RARE->Transcription Regulates RA_nucleus RA CRABP2_nucleus->RA_nucleus Releases RA_nucleus->RAR Activates

Caption: Retinoic Acid (RA) signaling pathway from cellular uptake to target gene transcription.

Experimental Workflow for Stability Testing

The following diagram outlines the logical flow for conducting a comprehensive stability study on this compound powder.

Stability_Testing_Workflow cluster_planning Phase 1: Planning & Method Development cluster_execution Phase 2: Stability Study Execution cluster_analysis Phase 3: Data Analysis & Reporting start Define Stability Protocol (ICH Guidelines) forced_deg Forced Degradation Study (Acid, Base, Heat, Light, Oxid.) start->forced_deg method_dev Develop Stability-Indicating HPLC Method forced_deg->method_dev method_val Validate HPLC Method (ICH Q2) method_dev->method_val storage Place this compound Powder in Stability Chambers method_val->storage Proceed if Valid conditions Long-Term: 5°C ± 3°C Accelerated: 25°C/60%RH or 40°C/75%RH storage->conditions pull_samples Pull Samples at Time Points (0, 3, 6, 9, 12... mos) storage->pull_samples analyze Analyze Samples via Validated HPLC Method pull_samples->analyze data_eval Evaluate Data: Assay, Impurities, Trends analyze->data_eval shelf_life Establish Retest Period or Shelf Life data_eval->shelf_life report Generate Stability Report shelf_life->report

Caption: A typical workflow for a comprehensive stability study of a drug substance like this compound.

References

Sodium Retinoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of sodium retinoate, the sodium salt of all-trans-retinoic acid (ATRA), a crucial molecule in cellular signaling and developmental biology. This document is intended for researchers, scientists, and drug development professionals, offering key data, experimental protocols, and a detailed examination of its primary signaling pathway.

Core Compound Specifications

This compound is a water-soluble form of retinoic acid, facilitating its use in aqueous experimental systems like cell culture media.[1] Its chemical and physical properties are summarized below.

PropertyValueReferences
CAS Number 13497-05-7[2][3]
Molecular Formula C₂₀H₂₇NaO₂[2]
Molecular Weight 322.4 g/mol [2]

The Retinoid Signaling Pathway: A Mechanistic Overview

This compound exerts its biological effects primarily through the activation of the retinoid signaling pathway. The core of this pathway involves the binding of retinoic acid to nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[4][5] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[5][6] In the absence of a ligand, the RAR/RXR heterodimer is bound to RAREs and recruits corepressor proteins to inhibit gene transcription.[5][6] The binding of retinoic acid induces a conformational change in the RAR/RXR complex, leading to the dissociation of corepressors and the recruitment of coactivator proteins, which in turn activates the transcription of downstream genes.[5][6]

This signaling cascade regulates a multitude of cellular processes, including cell differentiation, proliferation, and apoptosis.[4][7] The conversion of retinol (Vitamin A) to retinoic acid is a key step in this pathway, which is then transported to the nucleus to initiate gene transcription.[8]

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP Complex Retinol Retinol Retinol_RBP->Retinol Uptake Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH Retinoic_Acid_Cytoplasm Retinoic Acid Retinaldehyde->Retinoic_Acid_Cytoplasm RALDH CRABP CRABP Retinoic_Acid_Cytoplasm->CRABP Retinoic_Acid_Nucleus Retinoic Acid CRABP->Retinoic_Acid_Nucleus Transport RAR RAR Retinoic_Acid_Nucleus->RAR RAR_RXR RAR/RXR Heterodimer Retinoic_Acid_Nucleus->RAR_RXR Ligand Binding RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Binding CoActivators Co-activators RAR_RXR->CoActivators Recruitment (Ligand Bound) CoRepressors Co-repressors RARE->CoRepressors Recruitment (No Ligand) Target_Gene Target Gene Transcription CoRepressors->Target_Gene Repression CoActivators->Target_Gene Activation

Retinoid Signaling Pathway

Experimental Protocols

The following protocols provide a general framework for the preparation and use of this compound in cell culture applications. Due to its increased water solubility compared to all-trans-retinoic acid, the use of DMSO as a primary solvent may not be necessary, although it is still commonly used for creating concentrated stock solutions.

Preparation of a Concentrated Stock Solution
  • Reconstitution: To prepare a stock solution, dissolve this compound powder in sterile, high-purity water or DMSO.[1] For example, to create a 10 mM stock solution in DMSO, add the appropriate volume of solvent to the powdered compound.[9]

  • Solubilization: If precipitation is observed, gently warm the solution to 37°C for 2-5 minutes to aid in dissolution.[9]

  • Aliquoting and Storage: Aliquot the stock solution into light-protected vials and store at -20°C or -80°C.[10][11] It is recommended to avoid repeated freeze-thaw cycles.[12] Stock solutions in DMSO are generally stable for about a month when stored properly.[10]

Use in Cell Culture
  • Thawing: Thaw the required aliquot of the stock solution at 37°C immediately before use.[12]

  • Dilution: Pre-warm the cell culture medium to 37°C before adding the this compound stock solution to prevent precipitation.[9][12] Dilute the stock solution to the desired final concentration in the pre-warmed medium. The final concentration of DMSO in the culture medium should typically not exceed 0.5%.[12]

  • Filtration: It is good practice to filter the final supplemented medium through a 0.2 µm low-protein binding filter before adding it to the cells.[12]

  • Handling Precautions: All manipulations involving this compound solutions should be performed in subdued light to minimize degradation, as retinoids are light-sensitive.[10]

The following diagram outlines the general workflow for preparing and using this compound in a cell culture experiment.

Experimental_Workflow cluster_preparation Stock Solution Preparation cluster_cell_culture Cell Culture Application start This compound (Powder) dissolve Dissolve in Water or DMSO start->dissolve warm Warm to 37°C (if necessary) dissolve->warm aliquot Aliquot into light-protected vials warm->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw aliquot at 37°C store->thaw For Experiment dilute Dilute to final concentration thaw->dilute prewarm Pre-warm cell culture medium prewarm->dilute filter Filter supplemented medium (0.2 µm) dilute->filter add_to_cells Add to cell culture filter->add_to_cells

This compound Experimental Workflow

References

solubility of sodium retinoate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium retinoate in various solvents. Due to the limited availability of direct quantitative solubility data for this compound in public literature, this guide also includes pertinent data for its parent compound, all-trans-retinoic acid, to provide valuable insights. Additionally, detailed experimental protocols for solubility determination and relevant biological pathway information are presented.

Introduction to this compound

This compound is the sodium salt of all-trans-retinoic acid (ATRA), a metabolite of vitamin A. As a water-soluble derivative of ATRA, this compound is often utilized in aqueous-based experimental systems for studying retinoid signaling pathways[1]. The enhanced aqueous solubility of the sodium salt allows for more precise and reproducible administration in research settings compared to the parent compound[1].

Quantitative Solubility Data

Table 1: Solubility of All-Trans-Retinoic Acid in Various Solvents

SolventSolubilityTemperatureNotes
WaterPractically insoluble[2][3]Not specified
Ethanol~0.5 mg/mL[4][5]Not specifiedPurge with inert gas recommended.
95% Ethanol~2.7 mg/mL[2]Not specifiedVortexing may be needed.
Dimethyl Sulfoxide (DMSO)~20 mg/mL[4][5]Not specifiedPurge with inert gas recommended.
Dimethyl Sulfoxide (DMSO)~40 mg/mL[2]Not specified
Dimethylformamide (DMF)~20 mg/mL[4][5]Not specifiedPurge with inert gas recommended.
Methylene ChlorideSoluble[2]Not specified
ChloroformSlightly soluble[2]Not specified
EtherSparingly soluble[2]Not specified

Note: The solubility of retinoids can be influenced by factors such as light, air, and oxidizing agents, to which they are extremely sensitive[2].

Factors Influencing Solubility

The solubility of this compound, like other sodium carboxylates, is influenced by several factors:

  • pH: The aqueous solubility of carboxylic acids and their salts is highly pH-dependent. The solubility of retinoic acid is expected to increase significantly with an increase in pH as the carboxylic acid group deprotonates to form the more soluble carboxylate anion.

  • Temperature: For most solid solutes, solubility increases with temperature. However, the exact temperature dependence for this compound is not documented.

  • Solvent Polarity: As a salt, this compound is expected to be most soluble in polar solvents like water and less soluble in nonpolar organic solvents.

  • Co-solvents: The presence of co-solvents can significantly alter the solubility. For instance, mixtures of water and alcohols may exhibit different solvating properties than the pure solvents.

Critical Micelle Concentration (CMC)

No specific experimental data for the critical micelle concentration (CMC) of this compound was found in the reviewed literature. The CMC is the concentration of a surfactant above which micelles form. As an amphiphilic molecule with a polar head (carboxylate group) and a nonpolar tail (retinoid structure), this compound may exhibit surfactant-like properties and form micelles in aqueous solutions. The determination of the CMC is crucial for understanding its self-assembly behavior and for formulation development.

Experimental Protocols

While specific protocols for determining the solubility of this compound are not detailed in the literature, standard methods for determining the solubility of retinoids and other pharmaceutical compounds can be adapted.

Shake-Flask Method for Solubility Determination

This is a common method to determine equilibrium solubility.

Protocol:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial).

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. This can be done using a shaker bath. All procedures should be carried out under subdued light and an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the retinoid.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Filtration should be performed using a filter that does not adsorb the compound.

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of retinoids.

Exemplary HPLC Conditions for Retinoid Analysis:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is commonly employed. The pH of the mobile phase can be adjusted to ensure good peak shape.

  • Detection: UV detection at the maximum absorbance wavelength of retinoic acid (around 350 nm) is a common method.

  • Standard Preparation: Standard solutions of this compound of known concentrations are prepared in the mobile phase or a suitable solvent to generate a calibration curve.

  • Sample Analysis: The saturated solution obtained from the solubility experiment is diluted appropriately to fall within the linear range of the calibration curve and then injected into the HPLC system.

The following diagram illustrates a general workflow for solubility determination.

experimental_workflow Experimental Workflow for Solubility Determination cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal container under inert atmosphere prep1->prep2 equil Agitate at constant temperature (e.g., 24-48h) prep2->equil sep Centrifuge or filter to remove undissolved solid equil->sep analysis1 Collect clear supernatant/filtrate sep->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify using validated analytical method (e.g., HPLC) analysis2->analysis3

Workflow for determining the solubility of this compound.

Retinoid Signaling Pathway

This compound exerts its biological effects by activating the retinoid signaling cascade. The following diagram illustrates the key steps in this pathway.

signaling_pathway Retinoic Acid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP Complex Retinol Retinol Retinol_RBP->Retinol Uptake Retinaldehyde Retinaldehyde Retinol->Retinaldehyde ADH/RDH RA Retinoic Acid (or this compound) Retinaldehyde->RA RALDH CRABP CRABP RA->CRABP Binding RAR RAR CRABP->RAR Transport RARE RARE RAR->RARE RXR RXR RXR->RARE Gene Target Gene Transcription RARE->Gene Activation/Repression

Simplified diagram of the retinoic acid signaling pathway.

Pathway Description: Retinol is taken up by the cell and converted in two enzymatic steps to retinoic acid. Retinoic acid then binds to cellular retinoic acid-binding proteins (CRABP) and is transported to the nucleus. In the nucleus, it binds to heterodimers of retinoic acid receptors (RAR) and retinoid X receptors (RXR). This complex then binds to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of target genes involved in various cellular processes.

Conclusion

While direct quantitative solubility data for this compound is scarce, this guide provides a comprehensive overview based on the available information for its parent compound, all-trans-retinoic acid, and general chemical principles. The provided experimental protocols offer a starting point for researchers to determine the precise solubility of this compound in their specific solvent systems. Further research is warranted to establish a complete solubility profile for this important compound to aid in its application in research and drug development.

References

The Core Mechanisms of Sodium Retinoate-Mediated Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium retinoate, the sodium salt of retinoic acid, is a potent modulator of gene expression, playing a critical role in a myriad of physiological processes, including cellular differentiation, proliferation, and apoptosis. As an active metabolite of vitamin A, its influence on the transcriptome is of significant interest to researchers in various fields, from developmental biology to oncology and dermatology. This technical guide provides an in-depth exploration of the foundational research on this compound's role in gene expression, detailing the core signaling pathways, providing comprehensive experimental protocols for its study, and presenting key quantitative data to facilitate a deeper understanding of its molecular mechanisms.

The Canonical Retinoid Signaling Pathway

The primary mechanism by which this compound exerts its effects on gene expression is through the canonical retinoid signaling pathway. This pathway involves the nuclear receptors for retinoic acid (RARs) and retinoid X receptors (RXRs), which are ligand-activated transcription factors.[1] There are three subtypes for each receptor: RARα, RARβ, and RARγ, and RXRα, RXRβ, and RXRγ.[2]

Upon entering the cell, all-trans-retinoic acid (the active form of this compound) binds to RARs. This binding event induces a conformational change in the RAR protein, leading to the formation of a heterodimer with an RXR.[2] This RAR/RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[1]

In the absence of a ligand, the RAR/RXR heterodimer is often bound to RAREs in conjunction with corepressor proteins, which recruit histone deacetylases (HDACs) to maintain a condensed chromatin state and repress gene transcription.[3] The binding of retinoic acid triggers the dissociation of these corepressors and facilitates the recruitment of coactivator proteins.[3] Many of these coactivators possess histone acetyltransferase (HAT) activity, which acetylates histones, leading to a more open chromatin structure that is permissive for transcription. This complex then recruits the basal transcription machinery, initiating the transcription of the target gene.[4]

Hundreds of genes are known to be regulated by retinoic acid, either directly or indirectly.[5] Direct targets possess RAREs in their regulatory regions and are directly activated or repressed by the RAR/RXR heterodimer. Indirect regulation can occur through the direct regulation of other transcription factors, which in turn modulate the expression of downstream genes.

Retinoid_Signaling_Pathway Canonical Retinoid Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR This compound (all-trans-retinoic acid) RAR RAR SR->RAR Binds cluster_nucleus cluster_nucleus RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR CoActivator Co-activator Complex (e.g., p300/CBP) RAR_RXR->CoActivator Recruits RARE RARE RAR_RXR->RARE Binds CoRepressor Co-repressor Complex (e.g., NCoR) CoRepressor->RARE Represses Transcription (in absence of ligand) TargetGene Target Gene CoActivator->TargetGene Activates Transcription mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: Canonical Retinoid Signaling Pathway.

Quantitative Data on this compound-Mediated Gene Expression

The following tables summarize key quantitative data from foundational research on this compound's effects on gene expression.

Table 1: Dose-Dependent Induction of Retinoic Acid-Responsive Genes

This table illustrates the concentration-dependent effect of all-trans-retinoic acid (atRA) on the mRNA levels of two key target genes, CYP26A1 and RARβ, in HepG2 cells. The data demonstrates a clear dose-response relationship, a fundamental aspect of retinoid signaling.

Concentration of atRAMean Fold Induction of CYP26A1 mRNAMean Fold Induction of RARβ mRNA
1 nM~10~5
10 nM~100~20
100 nM~1000~50
1 µM~3700~100
Data adapted from a study on the induction of CYP26A1 by metabolites of retinoic acid. The values are approximate representations of the graphical data presented in the source.[3]

Table 2: Fold Change in Expression of Genes Involved in Retinoid Metabolism and Epidermal Homeostasis

This table presents the fold change in mRNA expression of various genes in mouse skin following topical treatment with a RAR agonist. The data highlights the diverse regulatory roles of retinoic acid signaling in cellular processes.

GeneFunctionFold Change in Expression
Aldh1a3Retinoic acid synthesis2.5
Dhrs9Retinoid metabolism3.1
Crabp2Retinoid transport1.8
RarbRetinoid receptor4.2
LoricrinEpidermal differentiation-2.1
FilaggrinEpidermal barrier-1.7
Data adapted from a study on the regulation of retinoid-mediated signaling in mouse skin.[6]

Table 3: Time-Dependent Regulation of Gene Expression by Retinoic Acid in B16 Melanoma Cells

This table showcases the dynamic nature of gene regulation by retinoic acid over time in B16 mouse melanoma cells. It provides a snapshot of the number of significantly upregulated and downregulated genes at different time points following treatment.

Time PointNumber of Upregulated GenesNumber of Downregulated Genes
4 h104
10 h12354
24 h385227
48 h421512
Data derived from a global analysis of gene expression changes during retinoic acid-induced growth arrest and differentiation of melanoma.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. The following sections provide protocols for key experiments used to investigate the role of this compound in gene expression.

Chromatin Immunoprecipitation (ChIP) Assay for RAR/RXR Binding

ChIP assays are used to determine the in vivo binding sites of transcription factors, such as RAR and RXR, on a genome-wide scale (ChIP-seq) or at specific gene loci (ChIP-qPCR).

Objective: To identify the genomic regions occupied by RAR/RXR heterodimers in response to this compound treatment.

Materials:

  • Cells of interest

  • This compound (or all-trans-retinoic acid)

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis buffer

  • Sonication buffer

  • ChIP-grade antibodies against RAR and RXR

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

  • qPCR primers for target and control regions or reagents for next-generation sequencing library preparation

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control.

  • Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

  • Quenching: Add glycine to a final concentration of 125 mM to quench the cross-linking reaction.

  • Cell Lysis: Harvest and lyse the cells to release the nuclei.

  • Chromatin Shearing: Resuspend the nuclear pellet in sonication buffer and sonicate the chromatin to an average fragment size of 200-500 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the pre-cleared chromatin with ChIP-grade anti-RAR or anti-RXR antibodies overnight at 4°C. Include a negative control with a non-specific IgG antibody.

    • Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with the addition of NaCl.

  • DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.

  • Analysis:

    • ChIP-qPCR: Quantify the enrichment of specific DNA sequences using qPCR with primers flanking potential RAREs.

    • ChIP-seq: Prepare a DNA library from the purified DNA and perform next-generation sequencing to identify genome-wide binding sites.

ChIP_Workflow Chromatin Immunoprecipitation (ChIP) Workflow Start Cell Culture & Treatment (this compound) Crosslink Cross-link proteins to DNA (Formaldehyde) Start->Crosslink Lyse Cell Lysis & Nuclei Isolation Crosslink->Lyse Shear Chromatin Shearing (Sonication) Lyse->Shear IP Immunoprecipitation (Anti-RAR/RXR antibody) Shear->IP Wash Wash to remove non-specific binding IP->Wash Elute Elution & Reverse Cross-linking Wash->Elute Purify DNA Purification Elute->Purify Analysis Analysis Purify->Analysis qPCR ChIP-qPCR Analysis->qPCR Seq ChIP-seq Analysis->Seq

Caption: Workflow for ChIP experiment.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is a highly sensitive and specific method for quantifying the expression levels of target genes in response to this compound treatment.

Objective: To measure the relative or absolute changes in mRNA levels of specific genes following this compound treatment.

Materials:

  • RNA isolated from treated and control cells

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • qPCR instrument

  • SYBR Green or TaqMan qPCR master mix

  • Gene-specific forward and reverse primers

  • Nuclease-free water

Procedure:

  • RNA Isolation: Isolate high-quality total RNA from cells treated with this compound and vehicle controls.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction Setup:

    • Prepare a qPCR reaction mix containing qPCR master mix, gene-specific primers, and nuclease-free water.

    • Add the cDNA template to the reaction mix. Set up reactions in triplicate for each sample and gene.

    • Include no-template controls (NTC) to check for contamination.

    • Include a reference gene (e.g., GAPDH, ACTB) for normalization.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each reaction.

    • Normalize the Ct values of the target genes to the Ct values of the reference gene (ΔCt).

    • Calculate the relative change in gene expression using the ΔΔCt method, comparing the treated samples to the control samples.

qPCR_Workflow Quantitative PCR (qPCR) Workflow Start Cell Culture & Treatment (this compound) RNA_Isolation Total RNA Isolation Start->RNA_Isolation cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup (Primers, Master Mix, cDNA) cDNA_Synthesis->qPCR_Setup qPCR_Run Real-Time PCR Amplification qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (Ct, ΔCt, ΔΔCt) qPCR_Run->Data_Analysis Result Relative Gene Expression Data_Analysis->Result

Caption: Workflow for qPCR experiment.

Conclusion

This compound is a powerful regulator of gene expression, primarily acting through the canonical RAR/RXR signaling pathway. Understanding the intricate details of this pathway, supported by robust quantitative data and well-defined experimental protocols, is essential for advancing research and development in areas where retinoid signaling is a key player. This technical guide provides a foundational overview to aid researchers, scientists, and drug development professionals in their exploration of the profound impact of this compound on the cellular transcriptome. The provided data and protocols serve as a starting point for designing and interpreting experiments aimed at further elucidating the complex and vital role of this vitamin A metabolite.

References

Exploratory Studies on the Therapeutic Potential of Sodium Retinoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium retinoate, the sodium salt of all-trans-retinoic acid (ATRA), offers a water-soluble alternative for investigating the therapeutic potential of retinoids. ATRA, a metabolite of vitamin A, is a potent signaling molecule that regulates a wide array of biological processes, including cell proliferation, differentiation, apoptosis, and inflammation. Its therapeutic efficacy has been established in the treatment of acute promyelocytic leukemia (APL) and various dermatological conditions. Emerging research continues to explore its potential in other cancers and inflammatory diseases. This technical guide provides an in-depth overview of the core mechanisms, experimental data, and methodologies relevant to the study of this compound's therapeutic applications. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Retinoids, a class of compounds derived from vitamin A, are critical for numerous physiological functions. All-trans-retinoic acid (ATRA) is the most biologically active endogenous retinoid and exerts its effects by modulating gene expression through nuclear receptors. This compound, as a salt of ATRA, provides enhanced aqueous solubility, facilitating its use in in vitro and in vivo experimental settings. The therapeutic landscape of retinoids is dominated by their success in oncology, particularly in inducing differentiation of malignant cells in APL.[1] Furthermore, their anti-inflammatory and immunomodulatory properties have led to their use in treating skin disorders like acne and psoriasis.[2] This guide delves into the molecular mechanisms, summarizes key quantitative findings, and provides detailed experimental protocols to aid in the further exploration of this compound's therapeutic utility.

Mechanism of Action: The Retinoic Acid Signaling Pathway

The biological effects of this compound are mediated by its active component, all-trans-retinoic acid. ATRA traverses the cell membrane and binds to nuclear receptors, primarily the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. This binding event recruits a complex of co-activator or co-repressor proteins, ultimately leading to the transcriptional regulation of genes involved in critical cellular processes.

Retinoic Acid Signaling Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA This compound (All-trans-retinoic acid) CRABP CRABP ATRA->CRABP Binds to RAR RAR CRABP->RAR Translocates to Nucleus and delivers ATRA RXR RXR RAR->RXR Heterodimerizes with RARE RARE RXR->RARE Binds to Coactivators Co-activators RARE->Coactivators Recruits Corepressors Co-repressors RARE->Corepressors Recruits Gene Target Gene Transcription Coactivators->Gene Activates Corepressors->Gene Represses Biological_Effects Biological Effects (Cell Differentiation, Proliferation, Apoptosis) Gene->Biological_Effects Leads to

Figure 1: Canonical Retinoic Acid Signaling Pathway.

Therapeutic Potential: Quantitative Data

The therapeutic effects of this compound have been quantified in numerous preclinical and clinical studies. This section presents a summary of this data in a structured tabular format to facilitate comparison and analysis.

Anti-Cancer Activity

The anti-proliferative and pro-apoptotic effects of all-trans-retinoic acid have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity.

Cancer Cell Line Cell Type IC50 (µM) Reference
SH-SY5YNeuroblastoma198 (at 72h)[3]
MCF-7Breast Cancer99 ± 0.26[4]
AMJ13Breast Cancer104.7 ± 3.8 µg/ml[5]
CAL-51Breast Cancer169.1 ± 8.2 µg/ml[5]
HepG2Hepatocellular Carcinoma36.2 ± 1.9[4]
Caco-2Colorectal Carcinoma58.0 ± 1.0[4]
A549Lung Cancer84.7 ± 3.2[4]

Table 1: In Vitro Anti-Cancer Activity of All-trans-Retinoic Acid (IC50 Values)

In the clinical setting, ATRA, in combination with arsenic trioxide (ATO), has demonstrated significant efficacy in treating high-risk Acute Promyelocytic Leukemia (APL).

Clinical Trial Treatment Arms Primary Endpoint Result Reference
APOLLO (Phase III)ATRA-ATO vs. ATRA-Chemotherapy2-year Event-Free Survival (EFS)88% (ATRA-ATO) vs. 71% (ATRA-CHT)[6][7]
APOLLO (Phase III)ATRA-ATO vs. ATRA-Chemotherapy2-year Overall Survival (OS)93% (ATRA-ATO) vs. 87% (ATRA-CHT)[7]
APOLLO (Phase III)ATRA-ATO vs. ATRA-Chemotherapy2-year Cumulative Incidence of Relapse1.8% (ATRA-ATO) vs. 17% (ATRA-CHT)

Table 2: Clinical Efficacy of ATRA in High-Risk Acute Promyelocytic Leukemia

Anti-Inflammatory Effects

All-trans-retinoic acid has been shown to modulate the production of pro-inflammatory cytokines in a dose-dependent manner.

Cell Type Stimulus Cytokine ATRA Concentration (µM) Inhibition Reference
Rat MicrogliaAβ or LPSTNF-α mRNA0.1 - 1029 - 97%[8]
Rat MicrogliaAβ or LPSiNOS mRNA0.1 - 1061 - 96%[8]
Murine Macrophages (J774A.1)LPSNitric OxideDose-dependentDepression of levels[1]
Murine Macrophages (J774A.1)LPSTNF-αNot specifiedDecreased levels[1]
Murine Macrophages (J774A.1)LPSIL-1βNot specifiedDecreased levels[1]
3T3-L1 Adipocytes & RAW264.7 Macrophages (co-culture)Co-culture inducedMCP-11039%[9]
3T3-L1 Adipocytes & RAW264.7 Macrophages (co-culture)Co-culture inducedTNF-α1054%[9]
3T3-L1 Adipocytes & RAW264.7 Macrophages (co-culture)Co-culture inducedIL-61076%[9]
Rat Synovial FibroblastsIL-1βIL-61Reduction[10][11]

Table 3: In Vitro Anti-Inflammatory Effects of All-trans-Retinoic Acid on Cytokine Production

Dermatological Applications

The efficacy of topical retinoids in the treatment of acne vulgaris has been demonstrated in clinical trials.

Study Type Treatment Duration Outcome Reference
Randomized, double-blind5% Sodium Ascorbyl Phosphate (SAP) + 0.2% Retinol8 weeks63.10% reduction in inflammatory lesions[12][13]
Randomized, double-blind0.2% Retinol8 weeks49.50% reduction in inflammatory lesions[12][13]

Table 4: Clinical Efficacy of Topical Retinoids in Acne Treatment

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][14][15]

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation solution.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour.

Cytokine Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.[3][4][12][16][17]

Materials:

  • Capture antibody (specific for the cytokine of interest)

  • Detection antibody (biotinylated, specific for the cytokine)

  • Recombinant cytokine standard

  • Streptavidin-HRP

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Blocking: Wash the plate with wash buffer and then block non-specific binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate. Add standards (serial dilutions of the recombinant cytokine) and samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate. Add Streptavidin-HRP to each well. Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Addition: Wash the plate. Add TMB substrate solution to each well and incubate until a color develops.

  • Stopping the Reaction: Add stop solution to each well to stop the color development.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the cytokine in the samples.

Experimental and Logical Workflows

A systematic approach is crucial for the preclinical evaluation of a therapeutic candidate like this compound. The following diagram illustrates a typical experimental workflow.

Experimental Workflow for Preclinical Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Screening Initial Screening (Cell Viability/Cytotoxicity Assays) Dose_Response Dose-Response Studies Screening->Dose_Response Identify Potent Candidates Mechanism Mechanistic Studies (Apoptosis, Cell Cycle, Gene Expression) Dose_Response->Mechanism Determine Effective Concentrations Toxicity Toxicity and Pharmacokinetic Studies Mechanism->Toxicity Elucidate Mode of Action Efficacy Efficacy in Animal Models (e.g., Xenograft, Inflammation Models) Toxicity->Efficacy Establish Safe Dosing Biomarker Biomarker Analysis Efficacy->Biomarker Evaluate Therapeutic Effect Clinical_Development Clinical Development Biomarker->Clinical_Development Identify Response Indicators

Figure 2: Preclinical Experimental Workflow.

Conclusion

This compound, as a readily accessible form of all-trans-retinoic acid, remains a valuable tool for exploring the therapeutic potential of retinoids. Its well-defined mechanism of action through the RAR/RXR signaling pathway provides a solid foundation for targeted drug development. The quantitative data from numerous studies consistently demonstrate its potent anti-cancer and anti-inflammatory activities. This technical guide provides a comprehensive resource, including detailed experimental protocols and logical workflows, to support further research into the diverse therapeutic applications of this compound. Future investigations should focus on elucidating the nuances of its signaling in different disease contexts and on developing novel delivery systems to enhance its therapeutic index.

References

Methodological & Application

Application Notes and Protocols for Sodium Retinoate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium retinoate, the sodium salt of all-trans-retinoic acid (ATRA), is a water-soluble form of a potent derivative of vitamin A.[1] Its enhanced solubility in aqueous solutions, such as cell culture media, makes it a valuable tool for in vitro studies of retinoid signaling pathways.[1] Like other retinoids, this compound plays a crucial role in regulating cell proliferation, differentiation, and apoptosis, primarily through its interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] This document provides detailed protocols for utilizing this compound in cell culture experiments to assess its effects on cancer cells and outlines the key signaling pathways involved.

Data Presentation

The following tables summarize the quantitative data on the effects of retinoids on various cancer cell lines. It is important to note that much of the available data is for all-trans-retinoic acid (ATRA), of which this compound is the salt. The biological activity is expected to be comparable.

Table 1: IC50 Values of Retinoic Acid in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Reference
AMJ13Breast Cancer104.7 ± 3.8 (µg/ml)48[3]
MCF-7Breast Cancer139.9 ± 4.6 (µg/ml)48[3]
CAL-51Breast Cancer169.1 ± 8.2 (µg/ml)48[3]
HepG2Hepatocellular Carcinoma36.2 ± 1.9Not Specified[4]
Caco-2Colorectal Carcinoma58.0 ± 1.0Not Specified[4]
SH-SY5YNeuroblastoma19872[5]

Table 2: Effects of Retinoic Acid on Cell Cycle and Apoptosis

Cell LineEffectKey Protein ModulationsReference
Human Monocytic THP-1G1 phase arrest↓ Cyclin E, ↑ p27, ↑ pRb[6]
Human SEB-1 SebocytesG1 phase arrest, Apoptosis↑ p21, ↓ Cyclin D1, ↑ Cleaved Caspase 3[7]
KeratinocytesSensitization to apoptosis↑ p53, ↑ Caspase-3, -6, -7, -9[8]
Breast Cancer CellsApoptosis, G1 arrest↓ Bcl-2, ↓ Survivin, ↓ Cyclin D1, ↓ cdk2[9]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is more water-soluble than retinoic acid, simplifying its preparation for cell culture use.[1] However, retinoids are light-sensitive and prone to oxidation.[10]

Materials:

  • This compound powder

  • Sterile, nuclease-free water or Phosphate Buffered Saline (PBS)

  • Sterile, light-protecting microcentrifuge tubes

Protocol:

  • Bring the this compound powder to room temperature before opening the vial.

  • Under sterile conditions and dim light, dissolve the this compound powder in sterile water or PBS to create a stock solution of desired concentration (e.g., 10 mM).

  • Gently vortex to ensure complete dissolution.

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protecting tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of this compound. Include a vehicle control (the solvent used for the stock solution, e.g., water or PBS).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V-PE Staining

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-PE Apoptosis Detection Kit (containing Annexin V-PE, 7-AAD, and binding buffer)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-PE and 5 µL of 7-AAD solution.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-PE and 7-AAD negative), early apoptotic (Annexin V-PE positive and 7-AAD negative), late apoptotic/necrotic (Annexin V-PE and 7-AAD positive), and necrotic cells (Annexin V-PE negative and 7-AAD positive).

Signaling Pathways and Visualizations

This compound exerts its effects by modulating complex signaling pathways. Upon entering the cell, it binds to RARs, which then heterodimerize with RXRs. This complex binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[1][2]

Sodium_Retinoate_Signaling_Pathway SR This compound RAR RAR SR->RAR Binds Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis Differentiation Differentiation Gene_Transcription->Differentiation

Caption: General signaling pathway of this compound.

The regulation of the cell cycle and apoptosis involves a cascade of protein interactions.

Cell_Cycle_and_Apoptosis_Regulation SR This compound RAR_RXR RAR-RXR SR->RAR_RXR p21_p27 p21, p27 (CDK Inhibitors) RAR_RXR->p21_p27 Upregulates CyclinD_CDK46 Cyclin D / CDK4/6 RAR_RXR->CyclinD_CDK46 Downregulates Bcl2 Bcl-2 (Anti-apoptotic) RAR_RXR->Bcl2 Downregulates Bax Bax (Pro-apoptotic) RAR_RXR->Bax Upregulates p21_p27->CyclinD_CDK46 Inhibits pRb pRb Phosphorylation CyclinD_CDK46->pRb Promotes G1_S_Transition G1/S Transition pRb->G1_S_Transition Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspases Caspases Bax->Caspases Activates Caspases->Apoptosis Executes Experimental_Workflow Start Start Cell_Culture Cell Seeding Start->Cell_Culture Treatment This compound Treatment Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Cell_Viability Cell Viability Assay (e.g., MTT) Incubation->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Incubation->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V) Incubation->Apoptosis Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for In Vivo Animal Studies with Sodium Retinoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium retinoate, the sodium salt of all-trans-retinoic acid (ATRA), is a water-soluble retinoid that plays a crucial role in various biological processes, including cell proliferation, differentiation, and embryonic development.[1] Its enhanced solubility in aqueous solutions makes it a valuable compound for in vivo research, offering more precise and reproducible administration compared to its parent compound, ATRA.[1] These application notes provide detailed protocols and essential data for the effective use of this compound in in vivo animal studies, targeting researchers in academia and the pharmaceutical industry.

Signaling Pathway of Retinoic Acid

Retinoic acid, the active form of this compound, exerts its biological effects by modulating gene expression through nuclear receptors. Upon entering the cell, it binds to Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). This ligand-receptor complex then binds to Retinoic Acid Response Elements (RAREs) on the DNA, initiating the transcription of target genes. This signaling cascade is pivotal in numerous physiological and pathological processes.

Retinoic_Acid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP Complex Retinol Retinol Retinol_RBP->Retinol Uptake Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Oxidation (RDH) Retinoic_Acid Retinoic Acid (from this compound) Retinaldehyde->Retinoic_Acid Oxidation (RALDH) CRABP CRABP Retinoic_Acid->CRABP Binding RAR RAR CRABP->RAR Transport to Nucleus RXR RXR RAR->RXR Heterodimerization RARE RARE (on DNA) RXR->RARE Binding Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Activation/ Repression Biological_Effects Cell Differentiation, Proliferation, Apoptosis Gene_Transcription->Biological_Effects Leads to

Caption: Retinoic Acid Signaling Pathway.

Data Presentation

Table 1: Pharmacokinetic Parameters of All-Trans-Retinoic Acid in Animal Models
Animal ModelAdministration RouteDoseCmaxTmaxt1/2 (half-life)AUCReference(s)
Mouse Oral10 mg/kg-45 min0.5 hr-[2][3]
Mouse Intraperitoneal---0.5 hours-[4]
Rat Oral2 mg---Lower with pretreatment[5]
Rat Oral5 mg---Lower with pretreatment[5]
Rat Oral10 mg/kg183-267 ng/mL1.5 hrSlightly longer than 1.5 hr-[6][7]
Rat Oral15 mg/kg-1.5 hr--[6][7]
Rat Intravenous2 mg---Lower with pretreatment[5]
Rat Intraperitoneal-25.7 µg/g (in white matter)-0.57-1.02 hr18.00 µg·h/mL (WM)/ 32.67 µg·h/mL (serum)[8]
Rabbit Intravitreal----Good correlation with human data[9][10][11]

Note: Data is for all-trans-retinoic acid, the active form of this compound. Cmax = Maximum concentration, Tmax = Time to maximum concentration, AUC = Area under the curve.

Table 2: Efficacy of Retinoic Acid in In Vivo Animal Models
Disease ModelAnimal ModelAdministration RouteDoseObserved EfficacyReference(s)
Skin Photoaging MouseTopical-Increased collagen synthesis, epidermal thickening.[12][13][14]
Lung Cancer Mouse (C57BL/6)Encapsulated-Inhibited lung cancer metastasis.[15]
Squamous Cell Carcinoma Mouse (Xenograft)--Induced complete tumor regression.[16]
Breast Cancer Mouse (MCF-7 & LY2)--Inhibited anchorage-independent growth.[16]
Prostate Cancer --10 µMInhibited androgen-dependent cell growth.[15]
Colitis RodentOral (encapsulated)20 mg (3x/week)Ameliorated disease symptoms.[17]
Chemotherapy-induced Neuropathy Rat (Wistar)Oral20 mg/kg for 15 daysReversed sensorial changes and nerve morphology.[18]
Inhibited Alveolar Development MouseIntraperitoneal2 mg/kg for 10 daysMaintained mean alveolar volume and surface area.[19]
Kidney Development Mouse (Pregnant)Intraperitoneal20 mg/kg (single dose)Increased fetal glomerular number.[20]
Table 3: Toxicity of All-Trans-Retinoic Acid in Animal Models
Animal ModelAdministration RouteDoseObserved Toxic EffectsReference(s)
Rat (Sprague-Dawley) Oral Gavage50 mg/kg (daily for 13 weeks)Long-bone fractures, moribund state.[2]
Rat (Sprague-Dawley) Oral Gavage14 mg/kg (daily for 13 weeks)Growth depression, anemia, elevated serum alkaline phosphatase, bone fracture, testicular degeneration.[2]
Rat (Sprague-Dawley) Oral Gavage10 or 15 mg/kg (daily for 15-20 weeks)Reduced bone mineral density and content.[21]
Rat (Sprague-Dawley) Dermal25, 100, 250 mg/kg (gestational days 11-14)Dermal lesions, vaginal bleeding, maternal death, decreased maternal weight gain.[5]
Mouse -1000 µ g/mouse/day Depletion of peripheral lymphoid organs (spleen, thymus).[22]

Experimental Protocols

Preparation of this compound Solution for In Vivo Administration

This compound's water solubility simplifies solution preparation for in vivo studies.

Materials:

  • All-trans-retinoic acid

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Anhydrous ethanol (optional, to aid initial dissolution)

  • Sterile, pyrogen-free water for injection or saline

  • Sterile filters (0.22 µm)

  • Inert gas (e.g., nitrogen or argon)

Protocol:

  • Dissolution: In a light-protected vessel, dissolve all-trans-retinoic acid in a minimal amount of anhydrous ethanol. This step helps to prevent oxidation.

  • Neutralization: Under an inert atmosphere to prevent degradation, slowly add a stoichiometric amount of aqueous sodium hydroxide solution dropwise while stirring. The reaction can be initiated at 0°C and gradually warmed to room temperature.[1]

  • Solvent Removal: If ethanol was used, remove it under reduced pressure.

  • Reconstitution and Sterilization: Dissolve the resulting this compound in sterile water for injection or saline to the desired concentration. Filter the final solution through a 0.22 µm sterile filter into a sterile, light-protected container.

  • Storage: Store the solution protected from light, preferably at 4°C for short-term use or frozen for longer-term storage.

Experimental Workflow for an In Vivo Efficacy Study

The following workflow provides a general framework for conducting an in vivo efficacy study using this compound.

Experimental_Workflow A 1. Animal Model Selection & Acclimatization B 2. Disease Induction (if applicable) A->B C 3. Group Allocation (Control & Treatment Groups) B->C D 4. This compound Administration (Specify Route, Dose, Frequency) C->D E 5. Monitoring & Data Collection (e.g., Tumor size, Biomarkers) D->E F 6. Endpoint & Sample Collection (Blood, Tissues) E->F G 7. Data Analysis & Interpretation F->G

Caption: General Experimental Workflow.

Protocol for Oral Gavage Administration in Rodents

Materials:

  • This compound solution

  • Appropriate size gavage needle for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats)

  • Syringe

Protocol:

  • Animal Restraint: Gently but firmly restrain the animal to prevent movement and injury.

  • Gavage Needle Insertion: Carefully insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus into the stomach. Ensure the needle does not enter the trachea.

  • Administration: Slowly administer the predetermined volume of the this compound solution.

  • Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions.

Protocol for Intraperitoneal (IP) Injection in Mice

Materials:

  • This compound solution

  • Sterile syringe with a fine needle (e.g., 25-27 gauge)

  • 70% ethanol for disinfection

Protocol:

  • Animal Restraint: Restrain the mouse by grasping the loose skin over the shoulders and neck.

  • Injection Site Identification: Position the animal on its back and locate the lower right quadrant of the abdomen.

  • Disinfection: Clean the injection site with 70% ethanol.

  • Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity, avoiding internal organs. Aspirate briefly to ensure no fluid is drawn into the syringe.

  • Administration: Slowly inject the this compound solution.

  • Post-Injection Monitoring: Return the animal to its cage and monitor for any adverse effects.[23][24]

Conclusion

These application notes provide a comprehensive guide for the in vivo use of this compound in animal studies. By leveraging its water solubility and understanding its relationship with all-trans-retinoic acid, researchers can design and execute robust experiments to investigate its therapeutic potential across various disease models. Adherence to detailed protocols and careful consideration of pharmacokinetic and toxicological data are paramount for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Targeted Sodium Retinoate Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium retinoate, the sodium salt of retinoic acid, is a key signaling molecule involved in various biological processes, including cell proliferation, differentiation, and apoptosis.[1][2] Its therapeutic potential in cancer and other diseases is significant, but its clinical application is often hampered by poor solubility, instability, and off-target side effects.[3][4] Targeted drug delivery systems offer a promising strategy to overcome these limitations by enhancing the therapeutic efficacy and minimizing systemic toxicity of this compound.[5][6][7] These advanced delivery platforms can encapsulate the active agent, improve its pharmacokinetic profile, and facilitate its accumulation at the desired site of action.[8][9]

This document provides detailed application notes and experimental protocols for various nanoparticle-based delivery systems for this compound, tailored for targeted therapy. The methodologies are primarily based on studies involving retinoic acid, the parent compound of this compound, and are readily adaptable for its salt form.

Nanoparticle-Based Delivery Systems for this compound

Several types of nanoparticles have been investigated for the delivery of retinoids, each offering unique advantages.[8][9] The choice of nanoparticle depends on the specific therapeutic application, target tissue, and desired release profile.

Polymeric Micelles

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers.[8] Their hydrophobic core can efficiently encapsulate lipophilic drugs like retinoic acid, while the hydrophilic shell provides stability in aqueous environments and can be functionalized for targeted delivery.[8]

Key Advantages:

  • High drug-loading capacity for hydrophobic drugs.

  • Small size (typically 10-100 nm), allowing for passive targeting to tumors through the enhanced permeability and retention (EPR) effect.[6]

  • Versatile surface chemistry for conjugation with targeting ligands.

Liposomes

Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core.[5][10] They can encapsulate both hydrophilic and lipophilic drugs and are biocompatible and biodegradable.[5][11]

Key Advantages:

  • Ability to encapsulate a wide range of drugs.

  • Biocompatibility and low toxicity.[12]

  • Surface can be modified with polymers like polyethylene glycol (PEG) to prolong circulation time (stealth liposomes).[13]

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids.[14] They combine the advantages of polymeric nanoparticles and liposomes, offering high stability and controlled drug release.[14]

Key Advantages:

  • Good physical stability.

  • Controlled and sustained drug release.[14]

  • Protection of the encapsulated drug from degradation.[14]

Polymeric Nanoparticles

These are nanoparticles prepared from biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA).[15][16] The drug is dissolved, entrapped, encapsulated, or attached to a nanoparticle matrix.

Key Advantages:

  • Sustained release profiles.[15]

  • Biocompatibility and biodegradability.[17]

  • Well-established preparation methods.[16]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on retinoid delivery systems.

Table 1: Physicochemical Properties of Retinoid-Loaded Nanoparticles

Delivery SystemPolymer/Lipid CompositionParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Reference
Polymeric Micelles D-α-tocopheryl polyethylene glycol succinate (TPGS)11 - 20> 90%Not Reported[3][4]
Methoxy-poly(ethylene glycol)-poly(hexyl-substituted lactic acid) (MPEG-dihexPLA)< 20> 95%Not Reported[18]
Pluronic F127Not ReportedHighNot Reported[8]
Liposomes 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)/Cholesterol~12083.3310 (molar ratio)[11]
DSPC/Cholesterol/DSPE-PEG(2000)100 - 120> 90%1:20 (drug:lipid, w/w)[13]
Solid Lipid Nanoparticles Not specifiedNot specifiedNot specifiedNot specified[14]
Polymeric Nanoparticles Poly(d,l)lactic acid~200~70%~3.5%[15]
Poly(vinyl alcohol) (PVA)100 - 200Not Applicable (conjugate)Not Reported[14]
Microspheres Sodium Alginate95.7 ± 9.6 µmNot ReportedNot Reported[19]

Table 2: In Vitro Drug Release and Efficacy

Delivery SystemRelease ProfileCytotoxicity (IC50)Cell LineReference
Polymeric Micelles (TPGS) Permeation of 22 ± 4 µg/cm² after 24hEnhanced vs. free drugMelanoma cells[3][4]
Polymeric Micelles (Pluronic F127-ATRA conjugate) Not Reported8.57 µg/mL4T1 breast cancer[8]
Liposomes (DSPC/Cholesterol) Sustained releaseSignificant reduction in viabilityA549 lung cancer[11]
Polymeric Nanoparticles (PVA-ATRA conjugate) Sustained for up to 10 daysNot ReportedNot Reported[14]
Neuroblastoma Cells (Free Retinoic Acid) Not Applicable198 µM at 72hSH-SY5Y[20][21]

Experimental Protocols

Protocol for Preparation of this compound-Loaded Polymeric Micelles

This protocol is adapted from the solvent-casting method used for all-trans-retinoic acid (ATRA).[3][4]

Materials:

  • This compound

  • D-α-tocopheryl polyethylene glycol succinate (TPGS)

  • Ethanol

  • Deionized water

  • Magnetic stirrer

  • Vortex mixer

Procedure:

  • Dissolve a specific amount of this compound and TPGS in a minimal amount of ethanol in a glass vial.

  • Evaporate the ethanol under a gentle stream of nitrogen or by rotary evaporation to form a thin film.

  • Hydrate the film with a pre-determined volume of deionized water.

  • Stir the mixture on a magnetic stirrer for 1-2 hours at room temperature, or until the film is fully hydrated and a clear micellar solution is formed.

  • The resulting solution contains this compound-loaded TPGS micelles.

Protocol for Preparation of this compound-Loaded Liposomes

This protocol is based on the thin-film hydration method.[13]

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve DSPC, cholesterol, DSPE-PEG2000, and this compound in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator at 37°C to form a thin lipid film on the flask wall.

  • Dry the film under vacuum for several hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.

  • The resulting suspension of multilamellar vesicles is then downsized by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form unilamellar liposomes.

Protocol for In Vitro Drug Release Study

This protocol utilizes a dialysis method to assess the release of this compound from nanoparticles.[22]

Materials:

  • This compound-loaded nanoparticle suspension

  • Dialysis membrane (e.g., MWCO 3.5 kDa)

  • Release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions)

  • Shaking incubator or water bath

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Place a known volume of the nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a container with a defined volume of release medium.

  • Place the container in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.

  • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).

  • Calculate the cumulative percentage of drug released over time.

Protocol for Cell Viability (MTT) Assay

This protocol is a standard method to assess the cytotoxicity of this compound formulations on cancer cell lines.[20][23][24]

Materials:

  • Cancer cell line of interest (e.g., A549, SH-SY5Y)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • This compound-loaded nanoparticles and empty nanoparticles (as control)

  • Free this compound solution (as control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of free this compound, this compound-loaded nanoparticles, and empty nanoparticles. Include untreated cells as a control.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

Retinoic Acid Signaling Pathway

This compound exerts its biological effects primarily through the nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] The binding of retinoic acid to these receptors leads to the regulation of target gene expression, which in turn controls cellular processes like differentiation and proliferation.[25][26]

Retinoic_Acid_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol-RBP Retinol-RBP Complex Retinol Retinol Retinol-RBP->Retinol STRA6 Receptor Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH Retinoic_Acid Retinoic Acid (from this compound) Retinaldehyde->Retinoic_Acid ALDH RAR_RXR RAR/RXR Heterodimer Retinoic_Acid->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates Biological_Effects Cell Differentiation, Apoptosis, Proliferation Inhibition Gene_Transcription->Biological_Effects Leads to Cell_Membrane Cell Membrane Nuclear_Membrane Nuclear Membrane

Caption: Canonical signaling pathway of retinoic acid.

Experimental Workflow for Nanoparticle Development and Evaluation

The following diagram illustrates a typical workflow for the development and preclinical evaluation of this compound-loaded nanoparticles.

Workflow Formulation Nanoparticle Formulation (e.g., Micelles, Liposomes) Characterization Physicochemical Characterization (Size, Zeta Potential, EE%) Formulation->Characterization In_Vitro_Release In Vitro Drug Release Study Characterization->In_Vitro_Release In_Vitro_Efficacy In Vitro Efficacy (Cell Viability, Apoptosis) Characterization->In_Vitro_Efficacy Data_Analysis Data Analysis and Optimization In_Vitro_Release->Data_Analysis In_Vivo_Studies In Vivo Animal Studies (Pharmacokinetics, Efficacy, Toxicity) In_Vitro_Efficacy->In_Vivo_Studies In_Vivo_Studies->Data_Analysis Data_Analysis->Formulation Optimization Loop

Caption: Workflow for nanoparticle development.

Targeted Delivery Logic

Targeted delivery can be achieved through passive or active mechanisms.

Targeted_Delivery cluster_targeting Targeting Mechanisms Nanoparticle This compound-Loaded Nanoparticle Passive Passive Targeting (EPR Effect) Nanoparticle->Passive Active Active Targeting (Ligand-Receptor) Nanoparticle->Active Tumor_Site Tumor Site Passive->Tumor_Site Active->Tumor_Site

Caption: Passive vs. Active targeted delivery.

Conclusion

The use of nanoparticle-based delivery systems presents a highly effective strategy for the targeted therapy of this compound. By carefully selecting the appropriate nanocarrier and optimizing its properties, researchers can significantly enhance the therapeutic potential of this promising agent while minimizing its side effects. The protocols and data presented here provide a solid foundation for the development and evaluation of novel this compound formulations for a range of therapeutic applications.

References

Application Notes and Protocols for the Quantification of Sodium Retinoate in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium retinoate, the sodium salt of retinoic acid, is a biologically active metabolite of vitamin A. As a pivotal signaling molecule, it regulates a multitude of cellular processes, including growth, differentiation, and apoptosis, through its interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Accurate quantification of this compound (analyzed as retinoic acid) in tissues is crucial for understanding its physiological and pathophysiological roles, as well as for the development of retinoid-based therapeutics.

These application notes provide detailed protocols for the sensitive and specific quantification of retinoic acid in biological tissue samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

General Considerations for Sample Handling

Retinoids are highly susceptible to degradation and isomerization when exposed to light and oxygen.[1][2][3][4] Therefore, all procedures, from tissue harvesting to final analysis, must be performed under yellow or red light to prevent artifactual changes in retinoid profiles.[2][5] Tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis.[2] Homogenization should be conducted on ice, and extracts should be processed immediately to minimize degradation by endogenous enzymes and auto-oxidation.[1] It is also recommended to use glass containers, as retinoids can adhere to plastic surfaces, leading to significant sample loss.[1][6]

Experimental Workflow

The general workflow for the quantification of this compound in tissue involves several key steps from sample collection to data analysis.

Quantification of this compound in Tissue cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Quantification cluster_Data Data Processing TissueCollection Tissue Collection (Under yellow light) Homogenization Homogenization (On ice) TissueCollection->Homogenization Flash-freeze & Store at -80°C Extraction Liquid-Liquid Extraction Homogenization->Extraction Add Internal Standard Chromatography HPLC or LC-MS/MS Separation Extraction->Chromatography Dry & Reconstitute Detection UV or MS/MS Detection Chromatography->Detection Quantification Quantification (Standard Curve) Detection->Quantification Normalization Data Normalization (to tissue weight) Quantification->Normalization

Caption: General experimental workflow for quantifying this compound in tissue.

Analytical Techniques and Protocols

Two primary methods are detailed below: HPLC-UV for robust, routine analysis and LC-MS/MS for high-sensitivity and high-specificity applications.

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for quantifying retinoic acid in tissues where concentrations are expected to be relatively high. It offers a cost-effective and reliable approach.[2][7]

1. Sample Preparation and Extraction

  • Weigh 10-50 mg of frozen tissue on ice under yellow light.[2]

  • Homogenize the tissue in 500 µL of ice-cold saline.[1]

  • To the homogenate, add an internal standard (e.g., retinyl acetate) to account for extraction efficiency.[2]

  • Add 1-3 mL of 0.025 M KOH in ethanol to the homogenate and vortex.[2][6]

  • Perform a two-step liquid-liquid extraction. First, add 10 mL of hexane, vortex, and centrifuge to separate the phases.[2][6] This initial hexane layer, containing non-polar retinoids like retinol and retinyl esters, can be removed if only retinoic acid is of interest.[6]

  • Acidify the remaining aqueous phase by adding 4 M HCl.[2]

  • Extract the retinoic acid with a second 10 mL aliquot of hexane. Vortex and centrifuge.[2]

  • Transfer the hexane layer (top phase) containing the retinoic acid to a clean glass tube.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen at approximately 25-30°C.[2]

  • Reconstitute the dried extract in 100-120 µL of the mobile phase (e.g., acetonitrile).[2]

2. HPLC-UV Conditions

  • Column: Normal-phase column (e.g., Zorbax SIL, 4.6 x 250 mm, 5 µm).[2]

  • Mobile Phase: Isocratic elution with a mixture of hexane and 2-propanol (e.g., 0.4% 2-propanol in hexane).[2]

  • Flow Rate: 2 mL/min.[2]

  • Detection Wavelength: 340 nm for retinoic acid isomers.[2]

  • Injection Volume: 20-100 µL.

3. Quantification

  • Generate a standard curve by injecting known concentrations of retinoic acid standards.

  • Integrate the peak area corresponding to retinoic acid in the samples.

  • Calculate the concentration in the tissue by comparing the peak area to the standard curve and normalizing to the initial tissue weight.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and specificity, making it the gold standard for quantifying low-abundance retinoids in small tissue samples.[1][6][8]

1. Sample Preparation and Extraction

  • The sample preparation and extraction procedure is identical to the one described for HPLC-UV (Protocol 1, steps 1.1-1.10).[1][6] An appropriate deuterated internal standard (e.g., all-trans-retinoic acid-d5) should be used to correct for matrix effects and extraction variability.[9]

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reverse-phase column (e.g., Ascentis alkyl amide C16, 2.1 x 150 mm, 3 µm) is commonly used.[5]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).[5]

  • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[1][3]

3. MS/MS Parameters

  • Specific precursor-to-product ion transitions for retinoic acid and the internal standard must be optimized. For all-trans-retinoic acid, a common transition is m/z 301.2 → 205.1.[6]

  • Dwell times and collision energies should be optimized for maximum sensitivity.

4. Quantification

  • Prepare a calibration curve using standards spiked into a representative blank matrix to account for matrix effects.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Determine the concentration from the calibration curve and normalize to the tissue weight.

Quantitative Data Summary

The following table summarizes representative concentrations of all-trans-retinoic acid (atRA) and 13-cis-retinoic acid in various tissues from C57BL/6 mice, as determined by LC-MS/MS.[1]

TissueAll-trans-Retinoic Acid (pmol/g)13-cis-Retinoic Acid (pmol/g)
Liver7.0 - 9.62.9 - 4.2
Kidney7.0 - 9.62.9 - 4.2
Testis7.0 - 9.62.9 - 4.2
Whole Brain5.4 ± 0.4Not Reported
Cerebellum10.7 ± 0.3Not Reported
Cortex2.6 ± 0.4Not Reported
Hippocampus8.4 ± 1.2Not Reported
Striatum15.3 ± 4.7Not Reported

Data presented as range or mean ± S.E.M.[1]

Signaling Pathway Overview

This compound exerts its biological effects by modulating gene expression. The following diagram illustrates the canonical retinoic acid signaling pathway.

Retinoic Acid Signaling Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus RA Retinoic Acid (RA) CRABP CRABP RA->CRABP RAR RAR CRABP->RAR Transport to Nucleus RXR RXR RAR->RXR Heterodimerization RARE RARE RXR->RARE Binds to TargetGene Target Gene RARE->TargetGene mRNA mRNA TargetGene->mRNA Transcription

References

Preparing Sodium Retinoate Stock Solutions for Cellular and Molecular Biology Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium retinoate, the sodium salt of retinoic acid, is a crucial retinoid derivative utilized in a wide array of research applications, including studies on cellular differentiation, proliferation, and embryonic development. Its enhanced water solubility compared to retinoic acid makes it a preferred compound for in vitro experiments, allowing for more accurate and reproducible dosing in aqueous environments like cell culture media. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy in experimental settings.

Retinoids, including this compound, exert their biological effects primarily through the activation of nuclear receptors. These receptors, the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), form heterodimers that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This interaction modulates gene transcription, influencing a multitude of cellular processes.

Given the sensitivity of retinoids to environmental factors such as light, heat, and oxidation, proper handling and storage are paramount to maintain the integrity of stock solutions and ensure the validity of experimental results.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the solubility and stability of this compound and related retinoids. It is important to note that while this compound is known to be water-soluble, specific quantitative solubility data can be limited. The data for retinoic acid is provided for reference, with the understanding that the sodium salt form exhibits greater solubility in aqueous solutions.

Table 1: Solubility of Retinoids

CompoundSolventTemperatureSolubility
This compound WaterRoom Temp.Soluble
PBS (pH 7.4)Room Temp.Soluble
DMSORoom Temp.Highly Soluble
Retinoic Acid (for comparison) WaterRoom Temp.Practically Insoluble (<1 mg/mL)[1]
EthanolRoom Temp.Slightly Soluble (~7 mg/mL)[2]
DMSORoom Temp.~60 mg/mL (~200 mM)[2]

Table 2: Stability of Retinoids in Solution

Compound/FormulationStorage ConditionDurationDegradation
Retinoids (in commercial cosmetics)25°C (Room Temperature)6 months0 - 80% decline[3][4]
Retinoids (in commercial cosmetics)40°C6 months40 - 100% decline[4][5]
Retinoic Acid Stock (in DMSO)-20°C (Protected from light)6 monthsStable[6]
Retinol (in serum)Room Temp. (Exposed to light)30 daysUp to 79% decrease[5]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Sterile, nuclease-free water, phosphate-buffered saline (PBS), or dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated pipettes and sterile, filtered pipette tips

  • Analytical balance

  • Laminar flow hood or sterile workspace

  • -20°C or -80°C freezer

Protocol for Preparing a 10 mM Aqueous Stock Solution of this compound

This protocol is suitable for preparing a stock solution for direct addition to aqueous-based experimental systems like cell culture media.

  • Work in a Subdued Light Environment: Retinoids are light-sensitive. Perform all steps under dim lighting or in a dark room. Use amber-colored tubes to protect the solution from light.

  • Calculate the Required Mass:

    • The molecular weight of this compound is approximately 322.44 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 322.44 g/mol = 0.0032244 g = 3.22 mg

  • Weigh the this compound:

    • In a sterile environment (e.g., a laminar flow hood), carefully weigh out 3.22 mg of this compound powder using an analytical balance.

  • Dissolve in Sterile Aqueous Solvent:

    • Transfer the weighed powder to a sterile, amber-colored microcentrifuge tube.

    • Add 1 mL of sterile, nuclease-free water or PBS (pH 7.4).

    • Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C for a few minutes can aid dissolution if necessary.

  • Sterilization (Optional but Recommended for Cell Culture):

    • Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile, amber-colored tube. This is crucial for cell culture applications to prevent contamination.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored microcentrifuge tubes. This minimizes repeated freeze-thaw cycles which can lead to degradation.

    • Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to a week), 4°C may be acceptable, but freezing is recommended to maintain potency.

Protocol for Preparing a High-Concentration Stock Solution in DMSO

For experiments requiring a higher concentration stock or when initial dissolution in an organic solvent is preferred.

  • Work in a Subdued Light Environment: As with the aqueous protocol, protect the compound and solution from light at all times.

  • Weigh the this compound:

    • Accurately weigh the desired amount of this compound powder.

  • Dissolve in High-Purity DMSO:

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mM stock, dissolve 16.12 mg in 1 mL of DMSO).

    • Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C can be used if needed.

  • Aliquoting and Storage:

    • Dispense into single-use aliquots in amber-colored vials or tubes.

    • Store at -20°C or -80°C. DMSO-based stock solutions are generally stable for several months when stored properly.

Important Considerations:

  • Final Solvent Concentration: When using a DMSO stock solution for cell culture, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.

  • Pre-warming Media: To avoid precipitation when adding the stock solution to cell culture media, it is advisable to pre-warm the media to 37°C.[1]

  • Fresh Dilutions: It is best practice to prepare fresh dilutions of the stock solution in your experimental buffer or media immediately before use.

Visualizations

Experimental_Workflow Experimental Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps prep1 Work in Subdued Light prep2 Calculate Required Mass of this compound prep1->prep2 prep3 Weigh Powder Using Analytical Balance prep2->prep3 diss1 Transfer Powder to Sterile Amber Tube prep3->diss1 diss2 Add Appropriate Sterile Solvent (e.g., Water, PBS, or DMSO) diss1->diss2 diss3 Vortex Until Completely Dissolved (Gentle warming if necessary) diss2->diss3 final1 Sterile Filter (0.22 µm) (Recommended for cell culture) diss3->final1 final2 Aliquot into Single-Use Volumes final1->final2 final3 Store at -20°C or -80°C (Protected from light) final2->final3 Retinoid_Signaling_Pathway Canonical Retinoid Signaling Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid This compound (dissociates to Retinoate) CRABP Cellular Retinoic Acid Binding Protein (CRABP) Retinoid->CRABP Enters Cell RAR Retinoic Acid Receptor (RAR) CRABP->RAR Translocates to Nucleus and releases Retinoate RXR Retinoid X Receptor (RXR) RAR->RXR Forms Heterodimer RARE Retinoic Acid Response Element (RARE) on DNA RXR->RARE Binds to Transcription Modulation of Gene Transcription RARE->Transcription

References

Application of Sodium Retinoate in Developmental Biology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium retinoate, the sodium salt of all-trans-retinoic acid (ATRA), is a pivotal signaling molecule in developmental biology. As a derivative of vitamin A, it plays a crucial role in a multitude of developmental processes, including cell differentiation, proliferation, and apoptosis.[1][2] Its water-soluble nature makes it a convenient and effective compound for in vitro studies, particularly in cell culture systems, allowing for precise and reproducible administration.[3] This document provides detailed application notes and protocols for the use of this compound in developmental biology research, with a focus on its role in cellular differentiation and the regulation of key developmental signaling pathways.

Mechanism of Action

This compound exerts its biological effects by binding to nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] Upon binding, these receptors form heterodimers (RAR/RXR) and interact with retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[4] This signaling cascade is integral to the regulation of a vast number of genes, including the highly conserved Hox gene clusters, which are fundamental for establishing the body plan during embryonic development.[5][6][7]

Key Applications in Developmental Biology

  • Directed Differentiation of Stem Cells: this compound is widely used to direct the differentiation of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) into various lineages, most notably neuronal and retinal pigment epithelial cells.[8]

  • Study of Embryonic Patterning: It serves as a critical tool to investigate the molecular mechanisms underlying anterior-posterior axis formation and the patterning of various structures, such as the hindbrain and limbs.[4][9]

  • Investigation of Gene Regulation: Researchers utilize this compound to study the regulation of developmental genes, particularly the Hox genes, and to elucidate the role of retinoid signaling in organogenesis.[5][10]

  • Toxicology and Teratogenesis Studies: The potent effects of retinoids on development also make them important subjects in toxicological studies to understand the mechanisms of birth defects.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data for the application of this compound in developmental biology research.

Table 1: Effective Concentrations of this compound for In Vitro Differentiation

Cell TypeLineageConcentration RangeOutcomeReference(s)
Mouse Embryonic Stem Cells (mESCs)Neuronal0.1 µM - 10 µMInduction of neuronal markers, suppression of pluripotency markers.[11]
Human Embryonic Stem Cells (hESCs)Retinal Pigment Epithelium1 µM - 10 µMDirected differentiation towards RPE lineage.[8]
Human Embryonal Carcinoma CellsNeuronal10 µMActivation of HOX genes and neuronal differentiation.[11]
Chinese Hamster Ovary (CHO) CellsN/A (Antibody Production)100 nMTwo-fold increase in antibody production.[12]
Mouse Embryos (in vitro culture)N/A (Toxicity)10 µMRetardation of embryo development and embryo death.[13]

Table 2: Time-Course of this compound Treatment for Differentiation

Cell TypeProtocolDuration of TreatmentKey Developmental Stage
Mouse Embryonic Stem CellsNeuronal Differentiation4-8 daysFormation of embryoid bodies and neural induction.
Human iPSCsRetinal Pigment Epithelium DifferentiationSerially, in combination with other factorsInduction of RPE-specific markers.
Mouse Embryos (in vitro)Craniofacial Development Study48 hoursExamination of effects on palatal and visceral arch development.[14]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for Cell Culture

This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments. Due to its light sensitivity, all steps should be performed with minimal light exposure.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade[15]

  • Sterile, light-protected microcentrifuge tubes

  • Sterile, filtered pipette tips

Procedure:

  • In a sterile, light-protected environment (e.g., a laminar flow hood with lights turned off), weigh out the desired amount of this compound powder.

  • Dissolve the powder in cell culture grade DMSO to a final concentration of 1-10 mM.[15] For example, to prepare a 10 mM stock solution from 5 mg of this compound (MW: 322.44 g/mol ), dissolve in 1.55 mL of DMSO.

  • Gently vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to 3 months or at -80°C for longer-term storage.

Protocol 2: Directed Differentiation of Mouse Embryonic Stem Cells (mESCs) into Neurons

This protocol outlines a general method for the directed differentiation of mESCs into a neuronal lineage using this compound.

Materials:

  • Mouse Embryonic Stem Cells (mESCs)

  • mESC culture medium (e.g., DMEM, 15% FBS, LIF, 2-mercaptoethanol)

  • Differentiation medium (e.g., DMEM/F12, N2 supplement, B27 supplement)

  • This compound stock solution (1 mM in DMSO)

  • Non-adherent culture dishes

  • Gelatin-coated tissue culture plates

Procedure:

  • Embryoid Body (EB) Formation:

    • Culture mESCs to confluency.

    • Dissociate the cells into a single-cell suspension.

    • Resuspend the cells in differentiation medium without this compound at a density of 1-2 x 10^6 cells/mL.

    • Plate the cell suspension onto non-adherent culture dishes to allow the formation of embryoid bodies (EBs).

    • Incubate for 2-4 days.

  • Neural Induction:

    • After 2-4 days, carefully collect the EBs and transfer them to a new non-adherent dish containing fresh differentiation medium.

    • Add this compound to the differentiation medium to a final concentration of 0.1 µM to 1 µM.

    • Culture the EBs in the presence of this compound for an additional 4-6 days. Change the medium every 2 days.

  • Neuronal Maturation:

    • After the neural induction phase, collect the EBs and plate them onto gelatin-coated tissue culture plates in fresh differentiation medium without this compound.

    • Allow the EBs to attach and for neuronal precursor cells to migrate out and differentiate.

    • Culture for another 5-10 days, changing the medium every 2-3 days.

    • Monitor the cells for the expression of neuronal markers (e.g., β-III tubulin, MAP2) by immunocytochemistry or qPCR.

Mandatory Visualizations

Retinoic Acid Signaling Pathway

Retinoic_Acid_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol (Vitamin A) Retinol_cyto Retinol Retinol->Retinol_cyto Transport Retinaldehyde Retinaldehyde Retinol_cyto->Retinaldehyde RDH RA Retinoic Acid (RA) Retinaldehyde->RA RALDH CRABP CRABP RA->CRABP RA_nuc RA CRABP->RA_nuc Transport RAR RAR RA_nuc->RAR RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (Retinoic Acid Response Element) RAR_RXR->RARE Hox_Genes Hox Genes & Other Target Genes RARE->Hox_Genes Regulation Transcription Transcription Activation/Repression Hox_Genes->Transcription

Caption: The canonical retinoic acid signaling pathway.

Experimental Workflow for Neuronal Differentiation

Neuronal_Differentiation_Workflow Start mESCs in Pluripotent Culture EB_Formation Embryoid Body (EB) Formation (2-4 days) Start->EB_Formation Neural_Induction Neural Induction with This compound (0.1-1 µM, 4-6 days) EB_Formation->Neural_Induction Plating Plate EBs on Gelatin-coated Dishes Neural_Induction->Plating Maturation Neuronal Maturation (5-10 days) Plating->Maturation Analysis Analysis of Neuronal Markers (Immunocytochemistry, qPCR) Maturation->Analysis

Caption: Workflow for directed neuronal differentiation of mESCs.

Logical Relationship of RA Signaling and Hox Gene Expression

RA_Hox_Logic RA_gradient Retinoic Acid Concentration Gradient RAR_RXR_activation RAR/RXR Heterodimer Activation RA_gradient->RAR_RXR_activation RARE_binding Binding to RAREs in Hox Gene Clusters RAR_RXR_activation->RARE_binding Hox_expression Sequential Activation of 3' to 5' Hox Genes RARE_binding->Hox_expression Patterning Anterior-Posterior Body Axis Patterning Hox_expression->Patterning

References

Application Notes and Protocols for Inducing Cellular Differentiation with Sodium Retinoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium retinoate, the sodium salt of all-trans retinoic acid (ATRA), is a potent regulator of cellular differentiation, playing a crucial role in embryonic development and the maintenance of differentiated cell phenotypes in adults.[1] Its water-soluble nature facilitates precise and reproducible administration in in-vitro experimental setups.[2] These application notes provide a comprehensive guide to utilizing this compound for inducing cellular differentiation, with detailed protocols for various cell types and methods for assessing differentiation outcomes.

Retinoids like this compound exert their effects by binding to and activating nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] The activated RAR/RXR heterodimer binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating the transcription of numerous genes involved in cellular proliferation and differentiation.[2] Beyond this canonical pathway, retinoids can also trigger non-canonical and non-genomic signaling pathways, such as the PI3K/Akt pathway.[2]

The ability of this compound to induce differentiation has significant implications for both basic research and therapeutic development. In research, it is a valuable tool for studying fundamental biological processes like embryogenesis and immune function.[2] In a therapeutic context, it has been explored for its anti-cancer properties, notably in the treatment of acute promyelocytic leukemia (APL), where it induces leukemic cells to differentiate into mature granulocytes.[1][3]

Data Presentation

The following tables summarize quantitative data for inducing cellular differentiation with this compound (or all-trans retinoic acid) in various cell lines.

Table 1: Optimal Concentrations and Durations of this compound for Cellular Differentiation

Cell Line/TypeOptimal ConcentrationTreatment DurationOutcome
Rat Embryonic Neural Stem Cells (NSCs)1.0 µM3-7 daysPromoted differentiation into neurons.[2]
Neuro-2a (N2a) Mouse Neuroblastoma Cells10 µM7 daysNeurite outgrowth and expression of neuronal markers.[1]
Neuro-2a (N2a) Mouse Neuroblastoma Cells20 µM24 hoursNeurite outgrowth and cell cycle arrest at G0/G1 phase.[4]
Human Monocytic THP-1 Cells10 nM48 hoursIncreased expression of CD11b, a marker of macrophage-like differentiation.[5]
Mouse Embryonic Stem Cells (mESCs)250 nM48 hours (after EB formation)Neuronal differentiation.[3]
Human Glioblastoma Stem Cells (U87-MG & A172)1 µM5 daysDownregulation of stemness markers (SOX2, Nestin) and MGMT expression.[6]
P19 Mouse Embryonal Carcinoma Cells1 µM10 daysGeneration of neurons.[7]
P19 Mouse Embryonal Carcinoma CellsLow concentrations-Differentiation into an endodermal phenotype.[8]
P19 Mouse Embryonal Carcinoma CellsHigh concentrations-Differentiation into a neuroectodermal phenotype.[8]
P19S1801A1 Teratocarcinoma Cells10⁻⁹ M-Abundance of cardiac muscle.[9]
P19S1801A1 Teratocarcinoma Cells10⁻⁸ M-Abundance of skeletal muscle.[9]
P19S1801A1 Teratocarcinoma Cells10⁻⁷ to 10⁻⁵ M-Appearance of neurons and astroglia.[9]

Table 2: Key Markers for Assessing Cellular Differentiation

Cell TypeDifferentiation MarkerMethod of Detection
Neuronsβ-III Tubulin, MAP2, NeuN, NeurofilamentImmunofluorescence, Western Blot, RT-qPCR
MacrophagesCD11bFlow Cytometry
Glioblastoma Stem Cells (reduction of stemness)SOX2, Nestin (downregulation)Western Blot, RT-qPCR
Granulocytes-Morphological analysis
Retinal Pigment Epithelium (RPE)RPE65, E-cadherin, ZO-1Western Blot, RT-qPCR

Experimental Protocols

Protocol 1: Neuronal Differentiation of Neuro-2a (N2a) Cells

This protocol details the induction of neuronal differentiation in the mouse neuroblastoma cell line, Neuro-2a.

Materials:

  • Neuro-2a cells (e.g., ATCC CCL-131)

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Differentiation Medium: DMEM with 2% FBS and 1% Penicillin-Streptomycin

  • This compound (or All-trans Retinoic Acid)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks/plates

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Culture Maintenance: Culture Neuro-2a cells in T-75 flasks with Growth Medium at 37°C in a humidified atmosphere of 5% CO2. Passage cells when they reach 80-90% confluency.

  • Seeding for Differentiation:

    • Trypsinize confluent Neuro-2a cells and perform a cell count.

    • Seed 4 x 10⁴ cells per well in 24-well plates containing Growth Medium.[10]

    • Allow cells to adhere and grow for 24 hours.

  • Induction of Differentiation:

    • Prepare a stock solution of this compound in DMSO.

    • After 24 hours of seeding, replace the Growth Medium with Differentiation Medium containing 10 µM this compound.[1] An equal amount of DMSO should be added to control wells.[10]

    • Incubate the cells for up to 7 days, changing the medium every other day.[1]

  • Assessment of Differentiation:

    • Monitor cells daily for morphological changes, such as the extension of neurites.

    • After the desired treatment period, cells can be fixed and processed for immunofluorescence staining of neuronal markers (e.g., β-III Tubulin, MAP2) or harvested for RNA/protein extraction for RT-qPCR or Western blot analysis.

Protocol 2: Neuronal Differentiation of Mouse Embryonic Stem Cells (mESCs)

This protocol describes the differentiation of mESCs into neurons using embryoid body (EB) formation and subsequent this compound treatment.[3]

Materials:

  • Mouse Embryonic Stem Cells (mESCs)

  • mESC Medium (containing LIF)

  • mESC Medium (without LIF)

  • 0.1% Gelatin solution

  • 0.05% Trypsin-EDTA

  • This compound

  • Petri dishes (non-tissue culture treated)

  • Tissue culture plates

Procedure:

  • mESC Culture: Culture mESCs on gelatin-coated plates in mESC medium containing Leukemia Inhibitory Factor (LIF) to maintain pluripotency.

  • Embryoid Body (EB) Formation (Hanging Drop Method):

    • Trypsinize mESCs to obtain a single-cell suspension.

    • Create hanging drops of 20 µL containing a defined number of cells (e.g., 400 cells) on the lid of a Petri dish filled with PBS to maintain humidity.

    • Incubate for 48 hours to allow EBs to form.

  • EB Culture in Suspension:

    • Collect EBs and transfer them to a non-adherent Petri dish with mESC medium without LIF.

    • Culture for another 48 hours.

  • Induction with this compound:

    • Replace the medium with fresh mESC medium without LIF and add this compound to a final concentration of 250 nM.[3]

    • Culture for an additional 48 hours.

  • Plating and Neuronal Maturation:

    • Collect the EBs and plate them onto gelatin-coated tissue culture plates in mESC medium without LIF and without this compound.

    • Allow the EBs to attach and for neuronal progenitors to migrate out and differentiate.

    • Maintain the cultures for several days, monitoring for the appearance of neuronal morphologies.

  • Assessment of Differentiation:

    • Fix the cells and perform immunofluorescence for neuronal markers.

    • Harvest cells for gene expression analysis by RT-qPCR.

Protocol 3: Assessment of Neuronal Differentiation by Immunofluorescence

This is a general protocol for staining differentiated cells with neuronal markers.

Materials:

  • Differentiated cells on coverslips or in culture plates

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100)

  • Primary antibodies (e.g., anti-β-III Tubulin, anti-MAP2)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation:

    • Wash cells once with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Incubate with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Incubate with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer to the recommended concentration.

    • Incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash three times with PBS.

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Incubate with the secondary antibody for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash three times with PBS.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging:

    • Visualize and capture images using a fluorescence microscope.

Protocol 4: Assessment of Gene Expression by RT-qPCR

This protocol provides a general outline for quantifying the expression of differentiation-related genes.

Materials:

  • Differentiated and control cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers for target genes and a housekeeping gene

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis:

    • Reverse transcribe a standardized amount of RNA into cDNA using a cDNA synthesis kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and gene-specific primers for your target gene(s) and a housekeeping gene (for normalization).

    • Perform the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the control samples.

Mandatory Visualization

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Sodium Retinoate_cyto This compound This compound->Sodium Retinoate_cyto Transport CRABP CRABP RAR RAR CRABP->RAR Transfers Retinoate Sodium Retinoate_cyto->CRABP Binds RXR RXR RAR->RXR Heterodimerizes RARE RARE (DNA) RXR->RARE Binds Target Genes Target Genes RARE->Target Genes Regulates Transcription Differentiation Differentiation Target Genes->Differentiation Promotes

Caption: Canonical signaling pathway of this compound.

G cluster_workflow Experimental Workflow for Neuronal Differentiation cluster_assessment_methods Assessment Methods Start Start: Seed Cells Induction Add Sodium Retinoate Start->Induction Incubation Incubate (e.g., 1-7 days) Induction->Incubation Assessment Assess Differentiation Incubation->Assessment End End Assessment->End Morphology Morphological Analysis Assessment->Morphology Immunofluorescence Immunofluorescence (e.g., MAP2, β-III Tubulin) Assessment->Immunofluorescence RTqPCR RT-qPCR (Gene Expression) Assessment->RTqPCR FlowCytometry Flow Cytometry (Surface Markers) Assessment->FlowCytometry

Caption: General experimental workflow for inducing differentiation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Sodium Retinoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the separation and quantification of sodium retinoate isomers, primarily focusing on all-trans-retinoic acid (ATRA) and 13-cis-retinoic acid (13-cis-RA), using High-Performance Liquid Chromatography (HPLC). Both normal-phase and reversed-phase HPLC methods are presented, offering flexibility for researchers, scientists, and drug development professionals. The methodologies described herein are compiled from established scientific literature and provide robust and reproducible results. This document includes comprehensive experimental protocols, data presentation in tabular format for easy comparison, and visualizations of the experimental workflow and the biological signaling pathway of retinoic acid.

Introduction

This compound, the sodium salt of retinoic acid, is a biologically active metabolite of vitamin A.[1] Retinoic acid exists in several isomeric forms, with all-trans-retinoic acid (ATRA) and 13-cis-retinoic acid (isotretinoin) being the most well-known.[2][3] These isomers exhibit different biological activities and affinities for nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which regulate gene expression involved in cellular growth, differentiation, and apoptosis.[2][3][4][5][6] Consequently, the accurate separation and quantification of these isomers are crucial in pharmaceutical research and development, as well as in clinical diagnostics.

HPLC is the most common analytical technique for the separation and quantification of retinoids and their isomers due to its high resolution and sensitivity.[7][8] This application note details two primary HPLC approaches for the separation of this compound isomers: normal-phase HPLC and reversed-phase HPLC.

Materials and Reagents

  • Standards: All-trans-retinoic acid (ATRA), 13-cis-retinoic acid (13-cis-RA) (Sigma-Aldrich or equivalent)

  • Solvents: HPLC grade n-hexane, 2-propanol, glacial acetic acid, methanol, acetonitrile, sodium acetate, ammonium acetate, water (or equivalent high-purity solvents).

  • Columns:

    • Normal-Phase: Silica gel column (e.g., Inertsil SIL 100-5, 250 x 4.6 mm, 5 µm particle size).[2]

    • Reversed-Phase: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[7]

  • Equipment:

    • HPLC system with a pump, UV detector, and autosampler.

    • Data acquisition and processing software.

    • Analytical balance.

    • Volumetric flasks and pipettes.

    • Syringe filters (0.45 µm).

    • Amber vials to protect from light.

Note on Handling: Retinoids are sensitive to light and oxidation. All handling of standards and samples should be performed under yellow or subdued light, and solutions should be stored in amber vials at low temperatures to prevent degradation and isomerization.[6]

Experimental Protocols

Protocol 1: Normal-Phase HPLC Separation of this compound Isomers

This method provides excellent resolution for the separation of geometric isomers of retinoic acid.[2]

1. Standard Preparation:

  • Prepare individual stock solutions of ATRA and 13-cis-RA in ethanol at a concentration of 1 mg/mL.[2]
  • From the stock solutions, prepare working standards by diluting with the mobile phase to the desired concentrations (e.g., 1-10 µg/mL).
  • Store all solutions in amber vials at -20°C.

2. Sample Preparation:

  • For drug formulations, dissolve the sample containing this compound in ethanol to achieve a concentration within the calibration range.
  • For biological matrices, a liquid-liquid or solid-phase extraction is typically required to isolate the retinoids.[9]
  • Filter all samples through a 0.45 µm syringe filter before injection.[10]

3. HPLC Conditions:

  • Column: Silica gel column (e.g., Inertsil SILICA 100-5, 250 x 4.6 mm, 5 µm).[2]
  • Mobile Phase: A mixture of n-hexane, 2-propanol, and glacial acetic acid in a ratio of 1000:4.3:0.675 (v/v/v).[2]
  • Flow Rate: 1.0 mL/min.[2]
  • Detection: UV at 350 nm.[2]
  • Injection Volume: 20 µL.
  • Temperature: Ambient.

4. Data Analysis:

  • Identify the isomers based on their retention times compared to the standards.
  • Quantify the isomers by constructing a calibration curve from the peak areas of the standard solutions.

Protocol 2: Reversed-Phase HPLC Separation of this compound Isomers

Reversed-phase HPLC is a widely used and robust method for the analysis of retinoids.[7]

1. Standard and Sample Preparation:

  • Follow the same procedures as described in Protocol 1, using the reversed-phase mobile phase as the diluent for the working standards.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[7]
  • Mobile Phase: A mixture of 85% methanol and 15% 0.01 M sodium acetate buffer (pH 5.2).[7]
  • Flow Rate: 1.5 mL/min.[7]
  • Detection: UV at 343 nm.[7]
  • Injection Volume: 20 µL.[7]
  • Temperature: Ambient.

3. Data Analysis:

  • Identify and quantify the isomers as described in Protocol 1.

Data Presentation

The following tables summarize the typical chromatographic data obtained using the described methods.

Table 1: Normal-Phase HPLC Separation Data

AnalyteRetention Time (min)
13-cis-Retinoic Acid10.55
all-trans-Retinoic Acid11.65

Data adapted from Klvanová et al. (2002).[2]

Table 2: Reversed-Phase HPLC Separation Data

AnalyteRetention Time (min)
13-cis-Retinoic Acid4.5
all-trans-Retinoic Acid5.7

Data adapted from a rapid measurement study.[7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound isomers.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Standard Weighing & Dissolution Dilution Serial Dilution Standard->Dilution Sample Sample Dissolution/Extraction Filtration Syringe Filtration (0.45 µm) Sample->Filtration Injection Autosampler Injection Dilution->Injection Filtration->Injection Separation Chromatographic Separation (NP or RP Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Isomers Calibration->Quantification

Caption: HPLC analysis workflow for this compound isomers.

Retinoic Acid Signaling Pathway

Retinoic acid isomers exert their biological effects by binding to nuclear receptors. The simplified signaling pathway is depicted below.

G cluster_cell Cell cluster_nucleus Nucleus RA Retinoic Acid Isomers (ATRA, 13-cis-RA) RAR_RXR RAR/RXR Heterodimer RA->RAR_RXR Binds to Cytoplasm Cytoplasm Nucleus Nucleus RARE Retinoic Acid Response Element (RARE) on DNA RAR_RXR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates Biological_Response Biological Response (Differentiation, Growth, etc.) Gene_Transcription->Biological_Response

Caption: Simplified retinoic acid signaling pathway.

Conclusion

The HPLC methods detailed in this application note provide reliable and reproducible means for the separation and quantification of this compound isomers. The choice between normal-phase and reversed-phase chromatography will depend on the specific requirements of the analysis, including the sample matrix and the desired resolution. Proper sample handling is critical to prevent the degradation and isomerization of these light- and air-sensitive compounds. The provided protocols and data serve as a valuable resource for researchers and professionals working with retinoids.

References

Application Notes and Protocols for Sodium Retinoate in Cancer Cell Line Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium retinoate, the sodium salt of retinoic acid, is a compound of significant interest in cancer research due to its role in regulating cell proliferation, differentiation, and apoptosis.[1][2] Retinoids, including retinoic acid and its derivatives, exert their effects primarily through nuclear receptors, the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which function as ligand-dependent transcription factors that modulate the expression of genes involved in cellular growth and development.[1][3] Dysregulation of retinoid signaling pathways is often observed in carcinogenesis, making these pathways a target for therapeutic intervention.[1][4]

These application notes provide an overview of the use of this compound in cancer cell line proliferation assays, including detailed experimental protocols and a summary of its effects on various cancer cell lines. While much of the available literature refers to "retinoic acid" (specifically all-trans retinoic acid or ATRA), this compound is its more water-soluble salt, making it well-suited for use in aqueous cell culture media.[5] In the buffered environment of cell culture, both forms are expected to exhibit similar biological activity.

Mechanism of Action: The Retinoic Acid Signaling Pathway

Retinoic acid (RA) signaling is a crucial pathway regulating cell fate. The canonical pathway involves the binding of RA to RARs, which form heterodimers with RXRs. This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, initiating transcription of proteins that can, depending on the cellular context, inhibit proliferation and induce differentiation or apoptosis.[1][3]

Retinoic_Acid_Signaling Retinoic Acid Signaling Pathway cluster_cell Cancer Cell RA This compound (Retinoic Acid) RAR_RXR RAR/RXR Heterodimer RA->RAR_RXR Binds to RARE RARE (DNA) RAR_RXR->RARE Binds to Target_Genes Target Gene Transcription RARE->Target_Genes Activates Proteins Protein Synthesis Target_Genes->Proteins Cellular_Effects Inhibition of Proliferation, Induction of Differentiation, Apoptosis Proteins->Cellular_Effects

Caption: Canonical retinoic acid signaling pathway in a cancer cell.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of retinoic acid (RA) in various cancer cell lines, as determined by proliferation assays. It is important to note that these values can vary depending on the specific experimental conditions, including the assay used and the incubation time.

Cell LineCancer TypeCompoundIC50 (µM)AssayIncubation Time (h)Reference
SH-SY5YNeuroblastomaRetinoic Acid198Cell Viability Assay72[2][6][7]
HT29Colon CancerATRA10Cell Proliferation AssayNot Specified[8]
SW480Colon CancerATRA100Cell Proliferation AssayNot Specified[8]
HepG2Hepatocellular CarcinomaATRA36.2MTT AssayNot Specified
Caco-2Colorectal CarcinomaATRA58.0MTT AssayNot Specified
MCF-7Breast CancerATRA99MTT AssayNot Specified
A549Lung CancerATRA84.7MTT AssayNot Specified

Experimental Protocols

Preparation of this compound Stock Solution

Due to the light-sensitive nature of retinoids, all preparation steps should be performed under subdued yellow light.[9]

  • Reconstitution: Dissolve this compound powder in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[10] Warming the solution to 37°C for a few minutes can aid in solubilization.[10]

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in light-protecting tubes. Store at -20°C for short-term storage or -80°C for long-term storage.[3][10] Avoid repeated freeze-thaw cycles.[3][10]

  • Working Solution: Immediately before use, thaw an aliquot and dilute it to the desired final concentrations in pre-warmed cell culture medium.[10] The final DMSO concentration in the culture should not exceed 0.1-0.5% to avoid solvent toxicity.[3][10]

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11][12]

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_workflow Workflow start Start plate_cells Plate cells in a 96-well plate start->plate_cells end End incubate_adherence Incubate for 24h for cell adherence plate_cells->incubate_adherence treat_cells Treat cells with various concentrations of this compound incubate_adherence->treat_cells incubate_treatment Incubate for desired time period (e.g., 24, 48, 72h) treat_cells->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h at 37°C add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data to determine cell viability read_absorbance->analyze_data analyze_data->end

Caption: General workflow for an MTT cell proliferation assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the this compound working solution in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO as the highest treatment concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. The IC50 value can be determined by plotting cell viability against the log of the this compound concentration.

BrdU Cell Proliferation Assay

The Bromodeoxyuridine (BrdU) assay is an immunoassay that detects DNA synthesis, providing a direct measure of cell proliferation.[8]

BrdU_Assay_Workflow BrdU Assay Experimental Workflow cluster_workflow Workflow start Start plate_and_treat Plate and treat cells with This compound as in MTT assay start->plate_and_treat end End add_brdu Add BrdU labeling solution to each well plate_and_treat->add_brdu incubate_brdu Incubate for 2-24h to allow BrdU incorporation add_brdu->incubate_brdu fix_permeabilize Fix and permeabilize the cells incubate_brdu->fix_permeabilize denature_dna Denature DNA using HCl fix_permeabilize->denature_dna add_primary_ab Add anti-BrdU primary antibody denature_dna->add_primary_ab add_secondary_ab Add HRP-conjugated secondary antibody add_primary_ab->add_secondary_ab add_substrate Add TMB substrate and stop solution add_secondary_ab->add_substrate read_absorbance Read absorbance at 450 nm add_substrate->read_absorbance analyze_data Analyze data to determine proliferation read_absorbance->analyze_data analyze_data->end

Caption: General workflow for a BrdU cell proliferation assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • BrdU Labeling: Add 10 µL of BrdU labeling solution (typically 10 µM) to each well and incubate for 2-24 hours at 37°C.[13] The incubation time will depend on the cell line's doubling time.

  • Fixation and Denaturation: Remove the culture medium and fix the cells by adding 200 µL of a fixing/denaturing solution. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells with a wash buffer. Add 100 µL of a diluted anti-BrdU primary antibody and incubate for 1 hour at room temperature.

  • Secondary Antibody: Wash the wells and add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

  • Substrate Reaction: Wash the wells and add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate. Incubate for 15-30 minutes at room temperature for color development.

  • Stopping the Reaction: Add 100 µL of a stop solution (e.g., 1 M H2SO4) to each well.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The amount of incorporated BrdU is proportional to the absorbance, which reflects the rate of cell proliferation.

Stability and Handling Considerations

Retinoids are sensitive to light, heat, and oxidation.[9] Therefore, it is crucial to protect this compound solutions from light at all stages of preparation and experimentation.[9] The stability of retinoids in cell culture medium can be reduced in the absence of serum.[9] If using serum-free medium, it is advisable to prepare fresh retinoid-supplemented medium for each experiment and consider the addition of bovine serum albumin (BSA) to improve stability.[9]

Conclusion

This compound is a valuable tool for investigating the role of the retinoic acid signaling pathway in cancer cell proliferation. The provided protocols for MTT and BrdU assays offer robust methods for quantifying the antiproliferative effects of this compound. Careful consideration of the compound's stability and proper handling are essential for obtaining reliable and reproducible results. The data presented herein demonstrates the potential of retinoids to inhibit the growth of various cancer cell lines, underscoring their importance in cancer research and drug development.

References

Application Notes and Protocols for Assessing the Effects of Sodium Retinoate on Skin Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium retinoate, the sodium salt of all-trans-retinoic acid (ATRA), is a water-soluble retinoid that serves as a valuable tool in dermatological and cosmetic research.[1] Its enhanced solubility in aqueous media, such as cell culture medium, allows for more precise and reproducible administration compared to its parent compound, facilitating the study of retinoid signaling pathways.[1] Like other retinoids, this compound's biological effects are primarily mediated through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which modulate gene expression involved in cellular proliferation, differentiation, and extracellular matrix homeostasis.[1][2][3] These application notes provide detailed protocols for assessing the multifaceted effects of this compound on skin cells, including keratinocytes and fibroblasts.

Mechanism of Action: Retinoid Signaling Pathway

Retinoids, including this compound, exert their effects by binding to and activating nuclear receptors.[2][4] All-trans-retinoic acid, the active form, enters the cell and binds to cellular retinoic acid-binding proteins (CRABPs). It is then transported to the nucleus where it binds to Retinoic Acid Receptors (RARs). RARs form heterodimers with Retinoid X Receptors (RXRs).[1][3] This RAR-RXR complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[3][5] This signaling cascade influences critical cellular processes in the skin, such as proliferation, differentiation, and apoptosis.[4][6][7]

Retinoid_Signaling_Pathway cluster_cell Skin Cell cluster_nucleus Nucleus SR This compound (extracellular) ATRA_cyto ATRA (cytoplasm) SR->ATRA_cyto Enters Cell ATRA_CRABP ATRA-CRABP Complex ATRA_cyto->ATRA_CRABP CRABP CRABP CRABP->ATRA_CRABP ATRA_nuc ATRA ATRA_CRABP->ATRA_nuc Translocation RAR_RXR RAR-RXR Heterodimer ATRA_nuc->RAR_RXR RAR RAR RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binds to Gene_Exp Target Gene Transcription RARE->Gene_Exp Regulates Cell_Resp Cellular Response (Proliferation, Differentiation) Gene_Exp->Cell_Resp

Caption: Simplified retinoid signaling pathway in a skin cell.

Preliminary Considerations for In Vitro Studies

1. Cell Selection:

  • Keratinocytes: Human epidermal keratinocytes (primary or immortalized lines like HaCaT) are essential for studying effects on epidermal proliferation and differentiation.[8]

  • Fibroblasts: Primary human dermal fibroblasts are used to investigate effects on the dermal extracellular matrix, including collagen and elastin synthesis.[9][10][11]

2. Preparation and Stability of this compound:

  • Solvent: Due to its water-solubility, this compound can be dissolved directly in sterile cell culture medium or phosphate-buffered saline (PBS).[1] This is an advantage over ATRA, which requires solvents like DMSO or ethanol.[1]

  • Stability: Retinoids are sensitive to light, heat, and oxidation.[12][13][14][15] Prepare solutions fresh for each experiment, protect from light by using amber tubes, and work under yellow light when possible.[12][13] When storing stock solutions, do so at -20°C or -70°C under an inert gas like argon.[15]

  • Formulation in Media: The stability of retinoids can be significantly lower in serum-free media compared to serum-supplemented media.[12][13] If using serum-free conditions, consider adding bovine serum albumin (BSA) to stabilize the compound.[12][13]

Protocol 1: Assessment of Cytotoxicity in Keratinocytes

This protocol determines the concentration at which this compound becomes toxic to skin cells, which is crucial for designing subsequent experiments. The Neutral Red Uptake (NRU) assay is a common method for assessing cytotoxicity.[8]

Cytotoxicity_Workflow A Seed HaCaT Keratinocytes in 96-well plate B Incubate for 24h (allow attachment) A->B C Treat cells with varying concentrations of This compound B->C D Incubate for 24-48h C->D E Add Neutral Red dye solution D->E F Incubate for 3h (dye uptake by viable cells) E->F G Wash cells & extract dye F->G H Measure absorbance at ~540 nm G->H I Calculate % Viability & determine IC50 H->I

Caption: Experimental workflow for the Neutral Red Uptake cytotoxicity assay.

Methodology: Neutral Red Uptake (NRU) Assay

  • Cell Plating: Seed HaCaT keratinocytes into a 96-well plate at a density of 1-2 x 10⁴ cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound solutions (and a vehicle control) to the respective wells.

  • Incubation: Incubate the plate for 24 to 48 hours.

  • Dye Uptake: Prepare a 50 µg/mL solution of Neutral Red in warm, serum-free medium. Remove the treatment medium, wash cells once with PBS, and add 100 µL of the Neutral Red solution to each well. Incubate for 3 hours.

  • Dye Extraction: Remove the Neutral Red solution, and wash the cells with PBS. Add 150 µL of a destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well and shake for 10 minutes to extract the dye.

  • Measurement: Measure the absorbance of the extracted dye at 540 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[8]

Data Presentation: Cytotoxicity of Test Compounds

CompoundCell LineIncubation Time (h)IC₅₀ Value
This compoundHaCaT24e.g., 50 µM
Sodium Lauryl Sulfate (Positive Control)HaCaT24e.g., 25 µM
Vehicle Control (Medium)HaCaT24Not cytotoxic

Protocol 2: Assessment of Effects on Keratinocyte Differentiation

Retinoids are known to modulate the expression of keratinocyte differentiation markers.[2][3][6] This protocol uses quantitative real-time PCR (qPCR) to measure changes in gene expression.

Methodology: qPCR for Differentiation Markers

  • Cell Culture and Treatment: Culture primary human epidermal keratinocytes or HaCaT cells in 6-well plates until they reach 70-80% confluency. Treat the cells with a non-toxic concentration of this compound (determined from Protocol 1) for 48-72 hours. To induce differentiation, the calcium concentration in the medium can be raised.

  • RNA Extraction: Lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a thermal cycler with SYBR Green or TaqMan probes for target genes. Target genes can include early differentiation markers (Keratin 1 - KRT1, Keratin 10 - KRT10) and basal keratinocyte markers (Keratin 5 - KRT5, Keratin 14 - KRT14).[2] Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Data Presentation: Effect on Keratinocyte Gene Expression

Gene MarkerFunctionExpected Effect of this compound
KRT1, KRT10Suprabasal, terminal differentiationSuppression[2][3]
KRT5, KRT14Basal layer proliferationSuppression[2]
KRT19Simple epithelia (induced by retinoids)Induction[2][3]
InvolucrinCornified envelope precursorSuppression

Protocol 3: Assessment of Effects on Fibroblast Collagen Production

Retinoids can influence the production of extracellular matrix components by dermal fibroblasts, notably stimulating collagen synthesis at certain concentrations.[4][10][11][16][17]

Collagen_Assay_Workflow A Culture Human Dermal Fibroblasts in 24-well plate B Grow to confluency A->B C Treat with this compound in serum-free medium (containing ascorbic acid) B->C D Incubate for 48-72h C->D E Collect cell culture supernatant D->E G Collect cell lysate D->G F Quantify Type I Collagen using an ELISA kit E->F I Analyze and compare to control F->I H Normalize collagen amount to total protein content G->H H->I

References

Troubleshooting & Optimization

Technical Support Center: Sodium Retinoate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium retinoinoate in aqueous solutions. The information is presented in a question-and-answer format to directly address common stability issues encountered during experimentation.

Troubleshooting Guides

Issue: Rapid degradation of sodium retinoate solution upon preparation.

Question: I've just prepared an aqueous solution of this compound, and it seems to be degrading very quickly. What could be the cause?

Answer: The rapid degradation of this compound in aqueous solutions is a common issue and can be attributed to several factors, primarily exposure to light, oxygen, and inappropriate pH levels. Retinoids, including this compound, are highly susceptible to oxidation and isomerization when exposed to these conditions.[1] To mitigate this, it is crucial to prepare and handle the solution under specific conditions.

  • Light Protection: All procedures should be carried out in a dark room or under yellow light. Use amber-colored vials or wrap your containers in aluminum foil to protect the solution from light.[1]

  • Oxygen Minimization: The polyene chain of retinoids is prone to oxidation.[1] It is recommended to use deoxygenated water (e.g., by boiling and cooling under an inert gas like argon or nitrogen) for solution preparation. If possible, handle the solution under an inert atmosphere.

  • pH Control: The stability of retinoids can be pH-dependent. While specific data for this compound is limited, related compounds like all-trans-retinoic acid show varying stability at different pH values. It is advisable to use a buffered solution to maintain a consistent pH.

Issue: Precipitation observed in the this compound solution.

Question: I'm observing a precipitate forming in my aqueous this compound solution. What is happening and how can I prevent it?

Answer: this compound, the salt of retinoic acid, is generally more water-soluble than its acidic form. However, its solubility in purely aqueous media is still limited.[2] Precipitation can occur due to a few reasons:

  • pH Shift: If the pH of the solution drops, the this compound (salt form) can be converted back to retinoic acid (acidic form), which is practically insoluble in water.[1] Ensure your solution is adequately buffered to maintain a pH where the salt form is favored.

  • Concentration: You may be exceeding the solubility limit of this compound in your aqueous system. Consider preparing a more dilute solution or using a co-solvent system if your experimental design allows.

  • Temperature: Changes in temperature can affect solubility. Ensure the solution is stored at a consistent temperature as specified in your protocol.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The primary factors affecting the stability of this compound in aqueous solutions are:

  • Light: Exposure to UV and visible light can cause isomerization (e.g., conversion from all-trans to cis isomers) and photodegradation.[1]

  • Temperature: Higher temperatures accelerate the rate of degradation.[3] Retinoid degradation has been shown to follow first-order kinetics, and elevated temperatures increase the rate constant.

  • Oxygen: The presence of oxygen leads to oxidative degradation of the retinoid structure.[1]

  • pH: The pH of the solution can influence the rate of degradation and the solubility of the compound.

Q2: What are the expected degradation products of this compound?

A2: Upon degradation, this compound can form several products, including:

  • Isomers: Light exposure can lead to the formation of various cis-isomers, such as 9-cis, 13-cis, and 9,13-dicis retinoic acid.

  • Oxidation Products: In the presence of oxygen, oxidation can occur, leading to the formation of products like 5,6-epoxy-retinoic acid and other oxidized derivatives.

  • Anhydro-vitamin A: In acidic conditions and in the presence of water, dehydration can occur, forming anhydro-vitamin A.[3]

Q3: How can I improve the stability of my this compound solutions?

A3: To enhance the stability of your aqueous this compound solutions, consider the following strategies:

  • Use of Antioxidants: The addition of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or vitamin E (α-tocopherol) can help to prevent oxidative degradation.

  • Encapsulation: For more advanced formulations, techniques like liposomal encapsulation or the use of solid lipid nanoparticles (SLNs) can protect the retinoid from degradative environmental factors.

  • Emulsion Systems: Formulating the retinoid in an oil-in-water (O/W) or a more protective oil-in-water-in-oil (O/W/O) emulsion can improve stability.

  • Proper Storage: Always store solutions at a low temperature (e.g., -20°C or -80°C for long-term storage), protected from light, and preferably under an inert atmosphere.[1]

Data Presentation

The following tables summarize the stability of all-trans retinoic acid (as a proxy for this compound) under various conditions.

Table 1: Stability of All-Trans Retinoic Acid in Different Aqueous Buffers at 37°C

Buffer (100 nM atRA)% Remaining after 30 minutes
100 mM Potassium Phosphate (pH 7.4)~85%
KPi with 0.5 mM DTT~90%
KPi with 0.1 mM EDTA~88%
Phosphate Buffered Saline (PBS)~80%
HEDK Buffer~92%

Data extrapolated from graphical representations in a study on atRA stability in various buffers.[1]

Table 2: Effect of Light Exposure on All-Trans Retinoic Acid (1 mg/mL in Ethanol)

ConditionObservation
Amber vial, 1 hour ambient lightMinimal degradation
Clear vial, 1 hour ambient lightSignificant isomerization and degradation
Clear vial, 6 hours ambient lightSevere degradation with multiple degradation peaks

Based on qualitative data from HPLC-UV chromatograms.[1]

Table 3: Temperature-Dependent Degradation of Retinoids in Formulations

Temperature% Decline after 6 months
25°C0% - 80%
40°C40% - 100%

Note: This data is for various retinoids in commercial cosmetic products and serves as a general indicator of temperature effects.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous this compound Stock Solution

Objective: To prepare a stock solution of this compound with enhanced stability for use in cell culture or other aqueous-based experiments.

Materials:

  • This compound powder

  • High-purity, deoxygenated water (e.g., HPLC-grade, boiled and cooled under nitrogen)

  • Phosphate-buffered saline (PBS), deoxygenated

  • Butylated hydroxytoluene (BHT)

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Inert gas source (e.g., argon or nitrogen)

Procedure:

  • Work in a dark room or under yellow light to minimize light exposure.

  • Prepare a 10 mM stock solution of BHT in ethanol.

  • Weigh out the required amount of this compound powder in a sterile, amber vial.

  • Add the deoxygenated PBS to the vial to the desired final concentration (e.g., 1 mM).

  • Add the BHT stock solution to a final concentration of 0.01% (v/v).

  • Gently vortex the vial until the this compound is completely dissolved. If necessary, briefly sonicate in a bath sonicator.

  • Purge the headspace of the vial with an inert gas.

  • Seal the vial tightly and store at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

Objective: To quantify the concentration of this compound and its degradation products in an aqueous solution over time.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile and water (with 0.1% formic acid or an appropriate buffer like ammonium acetate), gradient or isocratic elution

  • This compound standard

  • Methanol (HPLC grade) for sample dilution

Procedure:

  • Sample Preparation: At each time point of your stability study, withdraw an aliquot of your this compound solution. Dilute the sample with methanol to a concentration within the linear range of your calibration curve.

  • Chromatographic Conditions:

    • Set the UV detector to the maximum absorbance wavelength for this compound (typically around 340-350 nm).

    • Equilibrate the C18 column with your mobile phase. A common starting point is a gradient of acetonitrile and water.

    • Inject the prepared sample onto the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to all-trans-sodium retinoate based on the retention time of a freshly prepared standard.

    • Quantify the peak area of the all-trans-sodium retinoate peak.

    • Monitor for the appearance of new peaks, which may correspond to isomers or degradation products.

    • Calculate the percentage of remaining this compound at each time point relative to the initial concentration.

Visualizations

Caption: Retinoic Acid Signaling Pathway.

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_results Data Interpretation prep_solution Prepare Aqueous Sodium Retinoate Solution add_stabilizers Add Stabilizers (e.g., Antioxidants) prep_solution->add_stabilizers store_conditions Store under Controlled Conditions (Light, Temp, Atmosphere) add_stabilizers->store_conditions sampling Sample at Time Points (t=0, t=1, t=2...) store_conditions->sampling hplc_analysis Analyze by HPLC-UV sampling->hplc_analysis quantification Quantify Peak Area hplc_analysis->quantification calc_degradation Calculate % Degradation quantification->calc_degradation plot_data Plot Concentration vs. Time calc_degradation->plot_data determine_kinetics Determine Degradation Kinetics plot_data->determine_kinetics Troubleshooting_Logic start Instability Observed in Aqueous this compound Solution check_light Is the solution protected from light? start->check_light protect_light Action: Use amber vials or wrap in foil. Work in dark. check_light->protect_light No check_oxygen Was deoxygenated water used? Is it under inert atmosphere? check_light->check_oxygen Yes protect_light->check_oxygen deoxygenate Action: Use deoxygenated solvents. Purge with N2 or Ar. check_oxygen->deoxygenate No check_ph Is the pH of the solution controlled? check_oxygen->check_ph Yes deoxygenate->check_ph buffer_solution Action: Use a suitable buffer to maintain pH. check_ph->buffer_solution No check_temp Is the storage temperature appropriate? check_ph->check_temp Yes buffer_solution->check_temp control_temp Action: Store at recommended low temperatures (e.g., -20°C). check_temp->control_temp No end Stability Improved check_temp->end Yes control_temp->end

References

Technical Support Center: Optimizing Sodium Retinoate Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing sodium retinoinoate dosage in cell culture experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration range for sodium retinoate in cell culture?

The optimal concentration of this compound is highly cell-type dependent and also varies based on the desired experimental outcome (e.g., differentiation, proliferation inhibition, or cytotoxicity). For pluripotent stem cells, effective concentrations for differentiation typically range from 500 nM to 1 µM.[1] In experiments with CHO cells aimed at enhancing antibody production, an optimal concentration of 100 nM all-trans retinoic acid has been used.[2] For inducing differentiation in teratocarcinoma cells, concentrations can range from 10⁻⁹ M for cardiac muscle to 10⁻⁵ M for neuronal cells.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

2. How should I prepare and store this compound stock solutions?

This compound is sensitive to light, air, and heat, especially when in solution. It is soluble in DMSO and ethanol.[4] To prepare a stock solution, dissolve the this compound powder in DMSO; gentle warming to 37°C for 2-5 minutes can aid dissolution if a precipitate is observed.[4] It is crucial to protect the stock solution and any subsequent dilutions from light.[1] For storage, it is recommended to aliquot the stock solution into single-use, light-protected vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[5] When stored properly, DMSO stock solutions can be stable for several months.[5]

3. What are the common signs of this compound-induced cytotoxicity?

Signs of cytotoxicity can include a decrease in cell viability, changes in cell morphology, and a reduction in cell proliferation. A common method to assess cytotoxicity is the MTT assay, which measures metabolic activity. A decrease in the purple formazan product corresponds to reduced cell viability. Visually, cytotoxic effects can manifest as cells rounding up, detaching from the culture surface, and the appearance of cellular debris. For example, in fibroblasts and epithelial cells, cytotoxicity has been observed at concentrations in the range of 0.6-3 x 10⁻⁵ M.[6]

4. What are the expected morphological changes in cells treated with this compound?

This compound, being the salt of retinoic acid, is a potent inducer of cell differentiation, and this is often accompanied by distinct morphological changes. The specific changes are dependent on the cell type and the concentration of this compound used. For instance, embryonic carcinoma cells can be induced to differentiate into various cell types, each with a unique morphology, depending on the concentration.[3] Stem cells, such as NTERA-2 and D283 cells, show a clear morphological response to retinoic acid.[7] In general, you may observe cells becoming more spread out, developing neuron-like processes, or adopting a more epithelial or fibroblastic appearance.

Troubleshooting Guides

Issue: Precipitate forms in the cell culture medium after adding this compound.

Possible Cause Solution
Incomplete dissolution of the stock solution. Ensure the this compound is fully dissolved in the solvent (e.g., DMSO) before diluting it into the cell culture medium. Gentle warming of the stock solution may be necessary.[5]
High final concentration of this compound. The concentration of this compound may exceed its solubility limit in the culture medium. Try using a lower final concentration. Perform a solubility test in your specific medium if necessary.[5]
Low temperature of the cell culture medium. Pre-warm the cell culture medium to 37°C before adding the this compound stock solution to prevent precipitation upon addition.[1]
Interaction with media components. Retinoids can be less stable in serum-free media.[8] If you are using a serum-free formulation, consider adding bovine serum albumin (BSA), which has been shown to stabilize retinoids in culture.[8]

Issue: High levels of cell death are observed in both treated and control (vehicle) wells.

Possible Cause Solution
High concentration of the vehicle (e.g., DMSO). The final concentration of the solvent used to dissolve the this compound may be toxic to the cells. Ensure the final DMSO concentration in the culture medium is low, typically ≤ 0.1%.[9]
Cell sensitivity to the vehicle. Some cell lines are more sensitive to solvents than others. Perform a vehicle-only control series with varying concentrations to determine the maximum tolerated concentration for your specific cell line.[5]
General cell culture issues. Rule out other potential causes of poor cell health, such as contamination, poor quality of media or supplements, or incorrect incubator settings (CO2, temperature, humidity).[10]

Issue: Inconsistent or not reproducible results between experiments.

Possible Cause Solution
Degradation of this compound. This compound is sensitive to light, air, and repeated freeze-thaw cycles.[5] Protect all solutions from light and prepare fresh working solutions for each experiment from single-use aliquots of the stock solution.[5]
Variability in cell seeding density. Ensure a consistent cell seeding density across all experiments, as this can affect the cellular response to treatment.
Inconsistent incubation times. Adhere strictly to the planned incubation times for both treatment and subsequent assays to ensure comparability between experiments.
Instability in serum-free media. If using serum-free media, the stability of this compound may be compromised. Consider adding BSA to the media to improve stability.[8]

Quantitative Data Summary

The following table summarizes effective concentrations and IC50 values of retinoic acid (the active form of this compound) in various cell lines for different biological effects. Note that IC50 values can vary depending on the assay used and the incubation time.

Cell LineEffectConcentrationIncubation Time
SH-SY5Y (Neuroblastoma) Cytotoxicity (IC50)198 µM72 hours
MCF-7 (Breast Cancer) Cytotoxicity (IC50)139.9 µg/ml48 hours[11]
CAL-51 (Breast Cancer) Cytotoxicity (IC50)169.1 µg/ml48 hours[11]
AMJ13 (Breast Cancer) Cytotoxicity (IC50)104.7 µg/ml48 hours[11]
HBL-100 (Normal Breast) Cytotoxicity (IC50)454.8 µg/ml48 hours[11]
CHO (Chinese Hamster Ovary) Increased Antibody Production100 nMNot specified[2]
P19S1801A1 (Teratocarcinoma) Differentiation (Cardiac Muscle)10⁻⁹ MNot specified[3]
P19S1801A1 (Teratocarcinoma) Differentiation (Skeletal Muscle)10⁻⁸ MNot specified[3]
P19S1801A1 (Teratocarcinoma) Differentiation (Neurons/Astroglia)10⁻⁷ - 10⁻⁵ MNot specified[3]
Pluripotent Stem Cells Differentiation500 nM - 1 µMNot specified[1]
Adipose-Derived Stem Cells Increased Proliferation10 µM7 and 14 days[12]
Adipose-Derived Stem Cells Increased sGAG Synthesis1 µM and 10 µM14 days[12]
Fibroblasts and Epithelial Cells Cytotoxicity6 µM - 30 µMNot specified[6]

Experimental Protocols

Dose-Response Experiment for Determining Optimal this compound Concentration

This protocol outlines a general workflow for determining the optimal concentration of this compound for your cell culture experiments using a cell viability assay such as the MTT assay.

  • Cell Seeding:

    • Culture your cells to a healthy, sub-confluent state.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density. This should be a density that allows for logarithmic growth during the course of the experiment.

    • Include wells for a "no-cell" control (medium only) to serve as a blank.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of your this compound stock solution in pre-warmed complete cell culture medium. A common approach is to use a half-log or quarter-log dilution series (e.g., 100 µM, 31.6 µM, 10 µM, 3.16 µM, etc.). A wide range should be tested initially (e.g., 1 nM to 100 µM).

    • Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound).

    • After allowing the cells to adhere overnight, carefully remove the existing medium and replace it with the medium containing the different concentrations of this compound, the vehicle control, or fresh medium (untreated control).

  • Incubation:

    • Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment (MTT Assay):

    • At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan crystals.[13]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]

  • Data Analysis:

    • Subtract the absorbance of the "no-cell" control from all other readings.

    • Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • From this curve, you can determine the IC50 (the concentration that inhibits 50% of cell viability) and the optimal concentration for your desired effect.

Trypan Blue Exclusion Assay for Cell Viability

This method is used to differentiate viable from non-viable cells.

  • Prepare Cell Suspension:

    • Collect your cells (both adherent and suspension) and centrifuge at 100 x g for 5 minutes.[14][15]

    • Discard the supernatant and resuspend the cell pellet in 1 mL of phosphate-buffered saline (PBS) or serum-free medium.[11][14] Serum proteins can interfere with the stain.[11][14]

  • Staining:

    • Mix one part of 0.4% trypan blue solution with one part of the cell suspension.[14] A common ratio is 10 µL of trypan blue to 10 µL of cell suspension.[16]

    • Allow the mixture to incubate for 3-5 minutes at room temperature.[14] Do not exceed 5 minutes as this can lead to the staining of viable cells.[14]

  • Counting:

    • Load 10 µL of the mixture into a hemocytometer.

    • Using a microscope, count the number of stained (non-viable) and unstained (viable) cells in the four large corner squares.

    • Cell viability is calculated as: (Number of viable cells / Total number of cells) x 100%. A healthy, log-phase culture should have at least 95% viability.[16]

Visualizations

Signaling Pathway

Sodium_Retinoate_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein_synthesis Protein Synthesis SR This compound RA Retinoic Acid SR->RA Enters cell and converts to RA CRABP CRABP RA->CRABP Binding RAR RAR RA->RAR Binds RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA Response Element) RAR_RXR->RARE Binds to TargetGenes Target Genes (e.g., Hox genes) RARE->TargetGenes Regulates Transcription Transcription TargetGenes->Transcription mRNA mRNA Transcription->mRNA Proteins Proteins mRNA->Proteins CellularResponse Cellular Response (Differentiation, Proliferation, Apoptosis) Proteins->CellularResponse

Caption: Simplified signaling pathway of this compound.

Experimental Workflow

Experimental_Workflow start Start: Determine Optimal Dosage seed_cells Seed cells in a 96-well plate start->seed_cells prepare_dilutions Prepare serial dilutions of This compound seed_cells->prepare_dilutions treat_cells Treat cells with dilutions, vehicle, and media controls prepare_dilutions->treat_cells incubate Incubate for desired time (e.g., 24, 48, 72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Read absorbance on a plate reader viability_assay->read_plate analyze_data Analyze data and plot dose-response curve read_plate->analyze_data determine_ic50 Determine IC50 and optimal concentration analyze_data->determine_ic50 end End: Proceed with optimized dosage determine_ic50->end Troubleshooting_Flowchart start Problem Encountered precipitate Precipitate in media? start->precipitate check_dissolution Ensure complete stock dissolution. Pre-warm media. precipitate->check_dissolution Yes high_cell_death High cell death in all wells? precipitate->high_cell_death No lower_concentration Lower final concentration. check_dissolution->lower_concentration resolve Problem Resolved lower_concentration->resolve check_dmso Check final DMSO concentration (≤ 0.1%). high_cell_death->check_dmso Yes inconsistent_results Inconsistent results? high_cell_death->inconsistent_results No vehicle_toxicity Test for vehicle toxicity. check_dmso->vehicle_toxicity vehicle_toxicity->resolve check_stability Protect from light. Use fresh aliquots. Add BSA if needed. inconsistent_results->check_stability Yes inconsistent_results->resolve No standardize_protocol Standardize cell seeding and incubation times. check_stability->standardize_protocol standardize_protocol->resolve

References

Technical Support Center: Overcoming Sodium Retinoate Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common issues encountered with sodium retinoate solubility in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does its solubility compare to all-trans retinoic acid (ATRA)?

This compound is the sodium salt of all-trans-retinoic acid (ATRA).[1][2][3] It is specifically designed to be a water-soluble form of ATRA, which is inherently hydrophobic and practically insoluble in aqueous solutions.[1][4] While ATRA's solubility in water at pH 7.3 is extremely low (approximately 0.21 µM), this compound's salt form significantly enhances its solubility in aqueous-based systems like cell culture media.[1][5] This improved solubility allows for more precise and reproducible administration in experiments.[1]

Q2: If this compound is water-soluble, why do I still see precipitation in my cell culture medium?

Even though this compound is more soluble than ATRA, several factors can lead to its precipitation in complex cell culture media:

  • Exceeding Solubility Limits: The solubility, while improved, is not infinite. High concentrations can still exceed the saturation point in a complex mixture like cell culture media.

  • "Solvent Shock": A common issue arises when a concentrated stock solution (usually in an organic solvent like DMSO) is rapidly diluted into the aqueous culture medium. This sudden change in solvent polarity can cause the compound to crash out of solution.

  • pH of the Medium: The pH of your cell culture medium can affect the ionization state of the retinoate. If the pH drops, the this compound can be converted back to the less soluble retinoic acid form.[1]

  • Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, proteins, and other components. This compound can interact with these components, potentially reducing its solubility. For instance, it can react with divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) to form less soluble salts.[1]

  • Temperature Fluctuations: Moving media from refrigeration to a 37°C incubator can alter the solubility of its components.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For preparing a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent due to the high solubility of the parent compound, retinoic acid, in it (approximately 20-60 mg/mL).[6][7]

Q4: How should I store my this compound powder and stock solutions?

Both this compound and its parent compound are sensitive to light, air, and heat.[8]

  • Powder: Store the solid powder at -20°C, protected from light.[6]

  • Stock Solutions: Prepare aliquots of your stock solution in light-protected tubes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Under these conditions, DMSO stock solutions are generally stable for several weeks to months, though it is best practice to prepare fresh stocks regularly.[7] Aqueous solutions are much less stable and should be prepared fresh for each experiment.[6]

Quantitative Data Summary

CompoundSolventTemperatureSolubility
All-trans Retinoic AcidWater (pH 7.3)Room Temp.~0.21 µM
All-trans Retinoic AcidWater25°CPractically Insoluble
All-trans Retinoic AcidDMSORoom Temp.~20 - 60 mg/mL
All-trans Retinoic AcidEthanol (95%)Room Temp.~2.7 mg/mL
All-trans Retinoic AcidEthanolRoom Temp.~0.5 mg/mL
4-oxo Isotretinoin1:4 DMSO:PBS (pH 7.2)Room Temp.~0.2 mg/mL

Data compiled from multiple sources.[4][5][6][7][9]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (MW: 322.4 g/mol )[2]

  • Anhydrous, sterile DMSO

  • Sterile, light-protected microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Work in Subdued Light: Perform all steps under dim lighting to prevent photodegradation of the retinoid.

  • Calculate Mass: To prepare a 10 mM stock solution, weigh out 3.22 mg of this compound powder for every 1 mL of DMSO.

  • Dissolution:

    • Aseptically add the weighed this compound powder to a sterile tube.

    • Add the calculated volume of anhydrous, sterile DMSO.

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear.

    • If dissolution is slow, you may gently warm the solution in a 37°C water bath for 3-5 minutes.[5]

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots in sterile, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C for short-to-medium term storage or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Diluting this compound into Cell Culture Medium

This protocol details the steps to dilute the DMSO stock solution into your final cell culture medium while minimizing the risk of precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound. Adding the compound to cold medium can promote precipitation.[5]

  • Calculate Dilution: Determine the volume of the stock solution needed to achieve your desired final concentration. For example, to make a 10 µM working solution in 10 mL of medium, you would need 10 µL of the 10 mM stock solution (a 1:1000 dilution).

  • Perform Serial Dilution (Recommended): To avoid "solvent shock," it is best to perform an intermediate dilution step.

    • Pipette a small volume of the pre-warmed medium (e.g., 100-200 µL) into a sterile tube.

    • Add the calculated volume of the DMSO stock solution to this small volume of medium. Pipette up and down gently to mix.

    • Transfer this intermediate dilution to the final volume of your pre-warmed cell culture medium.

  • Mix Gently but Thoroughly: Invert the container of the final medium gently several times to ensure homogenous distribution. Do not vortex vigorously, as this can degrade sensitive media components.

  • Use Immediately: Add the freshly prepared medium to your cell cultures immediately. Do not store the medium after the this compound has been added.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitate forms immediately upon adding stock solution to media. Solvent Shock: Rapid change in solvent polarity.- Perform a serial dilution as described in Protocol 2.- Increase the volume of the intermediate dilution step.- Gently stir the bulk medium while slowly adding the stock solution.
Cold Medium: Lower temperature reduces solubility.- Always use pre-warmed (37°C) cell culture medium.[5]
Media becomes cloudy or precipitate forms after incubation. Concentration Too High: The final concentration exceeds the solubility limit in your specific medium.- Lower the final working concentration of this compound.- Test a range of concentrations to determine the empirical solubility limit in your system.
pH Shift: The pH of the medium may have dropped, converting retinoate to the less soluble retinoic acid.- Ensure your medium is properly buffered and the incubator's CO₂ levels are correct.- Check the pH of the medium before and after adding the compound.
Interaction with Media Components: Divalent cations or proteins in serum may be causing precipitation.- If using serum, consider reducing the serum percentage.- Test the solubility in a serum-free version of your basal medium to identify if serum is the cause.
Inconsistent experimental results. Degradation of this compound: Exposure to light, air, or repeated freeze-thaw cycles.- Always work in subdued light.- Use fresh aliquots of the stock solution for each experiment.- Prepare fresh stock solutions every 4-6 weeks.[7]
Inaccurate Concentration: The precipitate is not visible, but the effective concentration is lower than intended.- After preparing the final medium, consider filtering it through a 0.2 µm sterile filter to remove any micro-precipitates before adding it to cells.[5]

Visualizations

Signaling Pathway

Retinoic_Acid_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol-RBP Retinol-RBP Complex Retinol Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH Retinoic Acid Retinoic Acid (or Retinoate) Retinaldehyde->Retinoic Acid RALDH CRABP CRABP Retinoic Acid->CRABP Binding RA_n Retinoic Acid CRABP->RA_n Transport RAR RAR RA_n->RAR RARE RARE (DNA Response Element) RAR->RARE Binds as RAR/RXR Heterodimer RXR RXR RXR->RAR Gene Target Gene Transcription RARE->Gene Regulates

Caption: Simplified overview of the retinoic acid signaling pathway.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Dissolving This compound Prep_Stock Prepare concentrated stock in anhydrous DMSO Start->Prep_Stock Dilute Dilute stock into pre-warmed (37°C) culture medium Prep_Stock->Dilute Check_Precipitate Observe for precipitation Dilute->Check_Precipitate Success Success: Medium is clear. Proceed with experiment. Check_Precipitate->Success No Troubleshoot Precipitation Occurs Check_Precipitate->Troubleshoot Yes Solvent_Shock Is dilution rapid? Troubleshoot->Solvent_Shock Use_Serial_Dilution Action: Use serial dilution (see Protocol 2) Solvent_Shock->Use_Serial_Dilution Yes Concentration Is concentration high? Solvent_Shock->Concentration No Use_Serial_Dilution->Dilute Lower_Conc Action: Lower the working concentration Concentration->Lower_Conc Yes Check_Media Check media components (pH, serum, etc.) Concentration->Check_Media No Lower_Conc->Dilute Check_Media->Dilute

Caption: Workflow for troubleshooting this compound precipitation.

References

Technical Support Center: In Vivo Sodium Retinoate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing sodium retinoate in in vivo experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common pitfalls and ensure the success of your research.

Troubleshooting Guide

This section addresses specific problems that you may encounter during your in vivo experiments with this compound.

1. Formulation and Administration Issues

  • Question: My this compound solution appears cloudy or precipitates upon preparation. What should I do?

    • Answer: this compound, the salt of all-trans-retinoic acid (ATRA), is more water-soluble than its parent compound, which is an advantage for creating aqueous-based formulations.[1] However, precipitation can still occur due to several factors.

      • Solubility Limits: Ensure you have not exceeded the solubility limit of this compound in your chosen vehicle. While more water-soluble than ATRA, its solubility is not infinite.

      • pH: The pH of your solution can affect the stability and solubility of this compound. Acidic conditions can convert it back to the less soluble retinoic acid.[1] Maintain a neutral to slightly alkaline pH if possible.

      • Temperature: Preparing the solution at room temperature or slightly warming it may aid dissolution. However, be cautious as retinoids are heat-sensitive.[2]

      • Troubleshooting Steps:

        • Try preparing a fresh solution using a slightly lower concentration.

        • Check and adjust the pH of your vehicle.

        • Ensure your vehicle is properly prepared and free of contaminants.

        • If using co-solvents, ensure they are miscible and added in the correct order.

  • Question: I am using oral gavage for administration, and I'm concerned about the stability of my formulation. How can I ensure consistent dosing?

    • Answer: Retinoids are notoriously unstable, being sensitive to light, air, and heat.[2] For oil-soluble compounds like retinoic acid, an emulsion of DMSO and vegetable oil is sometimes used, but this can separate quickly.[3]

      • Key Considerations for Stability:

        • Light Protection: Always prepare and store this compound solutions in amber vials or containers wrapped in aluminum foil to protect from light.[2]

        • Fresh Preparation: Prepare your dosing solutions fresh for each experiment if possible. If you need to store them, do so at 4°C in an airtight, light-protected container for a short duration.[2]

        • Homogeneity: If using a suspension or emulsion, ensure it is thoroughly mixed (e.g., by vortexing) immediately before each animal is dosed to guarantee uniform concentration.[3]

        • Vehicle Choice: Consider using a vehicle in which this compound is fully dissolved rather than suspended to avoid issues with homogeneity.

  • Question: What are the best practices for intraperitoneal (IP) injection of this compound?

    • Answer: Intraperitoneal injection is a common route for administering substances to rodents.[4]

      • Procedure:

        • Restrain the animal appropriately, tilting its head lower than its posterior.

        • Inject into the lower right quadrant of the abdomen to avoid the bladder and cecum.[5]

        • Insert the needle at a 10-40° angle with the bevel facing up.[4][5]

      • Volume and Vehicle:

        • The injection volume should not exceed 10 ml/kg for mice and rats.[4][5]

        • Use a sterile, non-irritating vehicle. For this compound, sterile saline or phosphate-buffered saline (PBS) should be suitable given its water solubility.

2. Toxicity and Adverse Effects

  • Question: My animals are losing weight and showing signs of skin irritation. Could this be due to this compound toxicity?

    • Answer: Yes, these are classic signs of retinoid toxicity, often referred to as hypervitaminosis A syndrome.[6] The toxic effects of retinoids are dose-dependent and can include:[6]

      • Weight loss

      • Skin and fur changes (e.g., alopecia, scaly skin)[7]

      • Liver and lipid alterations

      • Bone and connective tissue toxicity

      • In cases of developmental studies, retinoids are known teratogens.[6]

  • Question: How can I mitigate the toxicity of this compound in my experiments?

    • Answer:

      • Dose Optimization: The most critical factor is the dose. If you observe signs of toxicity, you may need to lower the dose. Conduct a dose-response study to find a therapeutically effective but non-toxic dose.

      • Monitoring: Regularly monitor the animals' weight, food and water intake, and overall appearance.

      • Vehicle Control: Always include a vehicle-only control group to ensure the observed effects are due to the this compound and not the administration vehicle.

3. Efficacy and Data Interpretation

  • Question: I am not observing the expected biological effect. What could be the reason?

    • Answer:

      • Compound Instability: As mentioned, retinoids are unstable. Ensure your compound has not degraded. Use freshly prepared solutions and protect them from light and air.

      • Incorrect Dosing: Verify your calculations and the concentration of your dosing solution. Inconsistent administration due to a non-homogenous solution can also be a factor.

      • Biological Factors: The timing and frequency of administration are crucial. The biological response to retinoids can be highly dependent on the developmental stage or the phase of the disease model.

      • Insufficient Dose: The dose may be too low to elicit a response. A dose-response study is recommended.

      • Endpoint Measurement: Ensure that your method for assessing the biological effect is sensitive and appropriate for detecting changes in the retinoid signaling pathway.

Frequently Asked Questions (FAQs)

  • Q1: What is the difference between this compound and all-trans-retinoic acid (ATRA) for in vivo studies?

    • A1: this compound is the sodium salt of ATRA.[1] The primary advantage of this compound is its increased water solubility, which can simplify the preparation of aqueous-based dosing solutions for in vivo experiments.[1] Biologically, it activates the same retinoid signaling pathways as ATRA by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1]

  • Q2: How should I store powdered this compound?

    • A2: Powdered this compound should be stored in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, keeping it at -20°C is recommended. Avoid repeated freeze-thaw cycles.[2]

  • Q3: How can I confirm the activity of this compound in my animal model?

    • A3: You can assess the activity of this compound by measuring the expression of known retinoid target genes. Genes such as RARβ, CYP26A1, and CRBP are often upregulated in response to retinoic acid.[8][9] This can be measured in target tissues using techniques like RT-qPCR or Western blotting.

  • Q4: Are there any known interactions with other compounds I should be aware of?

    • A4: The metabolism of retinoic acid is regulated by cytochrome P450 enzymes, particularly the CYP26 family.[8] Compounds that inhibit or induce these enzymes could alter the bioavailability and efficacy of this compound. Additionally, histone deacetylase (HDAC) inhibitors, like sodium butyrate, have been shown to potentially have synergistic effects with retinoic acid in some contexts.[10]

Quantitative Data Summary

Table 1: Example Dosing of Retinoids in Rodent Models

CompoundAnimal ModelDoseAdministration RouteObserved EffectReference
All-trans-retinoic acidMouse1 mg/kgIntraperitonealGrowth inhibition of thyroid carcinoma xenografts[10]
All-trans-retinoic acidMouse10 mg/kgOralSerum levels peaked within 45 minutes[11]
Retinyl acetateMouse60 µg/g chowDietDecreased cortical bone mass[12]
Sodium IodateMouse50 mg/kgIntraperitonealRPE injury and photoreceptor loss[13]

Note: This table provides examples from the literature. The optimal dose for your specific experiment will depend on the animal model, the intended biological effect, and the specific research question.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Oral Gavage (Aqueous-Based)

  • Calculate the required amount: Determine the total volume of dosing solution needed based on the number of animals, their weight, and the desired dose (in mg/kg). Remember to account for a small amount of overage.

  • Weigh the this compound: In a subdued light environment, accurately weigh the required amount of this compound powder.

  • Dissolve in vehicle:

    • Use a sterile vehicle such as 0.9% saline or PBS.

    • In a light-protected container (e.g., an amber vial), add a portion of the vehicle to the this compound powder.

    • Gently mix or sonicate until the powder is completely dissolved. Avoid vigorous shaking that could introduce excessive oxygen.

    • Bring the solution to the final required volume with the vehicle.

  • Storage and Handling:

    • Prepare the solution fresh on the day of dosing.

    • Keep the solution on ice and protected from light until administration.

    • If the solution must be stored, keep it at 4°C for no more than 24 hours, protected from light.

Protocol 2: Administration of this compound via Oral Gavage in Mice

This protocol is a summary of best practices and should be performed by trained personnel in accordance with institutional animal care guidelines.[3]

  • Animal Restraint:

    • Firmly grip the mouse by the scruff of the neck, ensuring enough loose skin is gathered to prevent head movement.

    • Immobilize the rest of the body in the same hand, for instance, by securing the tail between your little finger and palm.

  • Gavage Needle Insertion:

    • Use a proper-sized, blunt-tipped gavage needle (e.g., 20-gauge for an adult mouse).

    • Gently insert the needle into the mouth, aiming towards the back of the throat to bypass the trachea.

    • Advance the needle smoothly down the esophagus as the mouse swallows. Do not use force. The needle should pass easily to the level of the stomach.

  • Substance Administration:

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle gently and straight out.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

Visualizations

Retinoid_Signaling_Pathway cluster_blood Bloodstream cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP Retinol Retinol Retinol_RBP->Retinol Uptake CRBP CRBP Retinol->CRBP Retinal Retinaldehyde RA Retinoic Acid (from this compound) Retinal->RA Oxidation (RALDH) CRABP CRABP RA->CRABP RAR RAR RA->RAR CRBP->Retinal Oxidation (RDH) CRABP->RAR Transport RXR RXR RAR->RXR Heterodimerization RARE RARE RXR->RARE Binds Target_Gene Target Gene Transcription RARE->Target_Gene Regulates

Caption: Retinoid signaling pathway.

Experimental_Workflow A 1. Formulation Prepare fresh this compound solution. Protect from light. B 2. Animal Dosing Administer via desired route (e.g., oral gavage, IP). Include vehicle control group. A->B C 3. Monitoring Record body weight, clinical signs of toxicity, and behavior daily. B->C D 4. Tissue Collection Collect tissues of interest at defined endpoints. C->D E 5. Endpoint Analysis - Gene/protein expression (qPCR, WB) - Histology - Phenotypic assessment D->E

Caption: General in vivo experimental workflow.

References

Technical Support Center: Improving the Bioavailability of Sodium Retinoate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing challenges encountered during the experimental formulation of sodium retino-ate. The following question-and-answer format directly tackles specific issues to enhance the bioavailability of this retinoid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral bioavailability of sodium retinoate?

While this compound, as the salt of retinoic acid, exhibits improved aqueous solubility compared to its parent compound, its oral bioavailability can still be suboptimal due to several factors:

  • Limited Permeability: Despite increased solubility, the permeability of the retinoate molecule across the intestinal epithelium may still be a rate-limiting step for absorption.

  • Instability: Retinoids, including this compound, are notoriously unstable and susceptible to degradation by light, oxygen, and acidic environments, such as the stomach.[1][2][3] This degradation can occur before the compound reaches the site of absorption.

  • First-Pass Metabolism: Like other retinoids, this compound may be subject to significant first-pass metabolism in the intestine and liver, reducing the amount of active drug that reaches systemic circulation.

Q2: How does the salt form of this compound affect formulation strategy compared to all-trans-retinoic acid (ATRA)?

The salt form of this compound provides the key advantage of higher initial aqueous solubility.[4] This characteristic can influence the formulation strategy in the following ways:

  • Simplified Solubilization: It may reduce the need for aggressive solubilization techniques that are often required for ATRA.

  • Focus on Stability and Permeability: The formulation strategy can shift to focus more on protecting the molecule from degradation and enhancing its permeation across the intestinal barrier, rather than solely on improving its dissolution rate.

  • Potential for Different Delivery Systems: The improved solubility may open up possibilities for a wider range of formulation types, including aqueous-based solutions for preclinical studies.

Q3: What are the most promising formulation strategies to enhance the bioavailability of this compound?

Several formulation strategies can be employed to overcome the challenges associated with this compound bioavailability:

  • Lipid-Based Formulations: These are highly effective for lipophilic compounds like retinoids.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-solvents form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids, enhancing solubilization and absorption.

    • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate the drug, protecting it from degradation and providing controlled release.[5] Studies on ATRA have shown that SLNs can significantly increase oral bioavailability.[5]

  • Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate this compound, offering protection and controlled release.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and bioavailability.

  • Encapsulation Technologies: Techniques like microencapsulation can protect this compound from the harsh environment of the stomach and release it in the intestine where absorption is optimal.

Troubleshooting Guide

Problem Encountered Potential Cause Troubleshooting Steps & Solutions
Low in vitro dissolution rate despite using the sodium salt. 1. Common Ion Effect: High concentrations of sodium in the dissolution medium could suppress the dissolution of this compound. 2. Precipitation: The dissolved this compound may precipitate in the dissolution medium, especially if the pH changes. 3. Poor Wettability: The formulation excipients may be hydrophobic, hindering the dissolution medium's access to the drug.1. Use a dissolution medium with a low sodium concentration. 2. Ensure the pH of the dissolution medium is maintained within a range where this compound is soluble. Consider using buffers. 3. Incorporate a suitable wetting agent or surfactant into the formulation or the dissolution medium.
Degradation of this compound observed during formulation processing or storage. 1. Exposure to Light and Oxygen: Retinoids are highly sensitive to photodegradation and oxidation.[1][2][3] 2. Incompatible Excipients: Some excipients may react with this compound. 3. Inappropriate pH: The pH of the formulation may not be optimal for the stability of this compound.1. Conduct all formulation processes under amber or red light and in an inert atmosphere (e.g., nitrogen). Use opaque, airtight packaging for storage.[3] 2. Conduct compatibility studies with all excipients. 3. Determine the optimal pH for stability through pre-formulation studies and use appropriate buffering agents.
High variability in in vivo pharmacokinetic data. 1. Food Effects: The absorption of retinoids can be significantly influenced by the presence of food, particularly high-fat meals. 2. Inconsistent Formulation Performance: The formulation may not be robust, leading to variable drug release. 3. Animal Model Variability: Inherent biological differences in the animal model can contribute to variability.1. Standardize the feeding conditions of the animals in the study (e.g., fasted vs. fed state). 2. Optimize the formulation to ensure consistent and reproducible drug release. Perform rigorous in vitro characterization. 3. Use a sufficient number of animals per group to account for biological variability and ensure statistical power.
Low permeability observed in Caco-2 cell assays. 1. Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the intestinal cells. 2. Poor Transcellular Transport: The physicochemical properties of the molecule may not be favorable for passive diffusion across the cell membrane.1. Co-administer with a known P-gp inhibitor in the Caco-2 model to confirm if efflux is a limiting factor. Consider incorporating a P-gp inhibitor into the formulation. 2. Employ permeation enhancers in the formulation. These can be surfactants or other excipients that transiently open the tight junctions between cells or fluidize the cell membrane.

Data Presentation: Bioavailability Enhancement of Retinoids

The following table summarizes quantitative data from studies on various retinoids, which can serve as a benchmark for experiments with this compound.

Formulation StrategyRetinoidFold Increase in Bioavailability (Compared to Suspension/Solution)Key FindingsReference
Solid Lipid Nanoparticles (SLNs)All-trans-retinoic acid (ATRA)35.03SLNs significantly enhanced the oral bioavailability of ATRA in rats.[5]
Liquid Formulation13-cis-retinoic acid1.65 (65% higher)A novel oral liquid formulation showed superior bioavailability compared to capsule-extracted 13-CRA in children.[6]

Experimental Protocols

In Vitro Dissolution Testing for this compound Formulations

Objective: To assess the in vitro release profile of this compound from a formulated dosage form.

Apparatus: USP Apparatus 2 (Paddle)

Dissolution Medium:

  • Option 1 (for initial screening): 900 mL of 0.1 M phosphate buffer, pH 6.8.

  • Option 2 (to simulate intestinal fluid): Simulated Intestinal Fluid (SIF), without pancreatin, pH 6.8.

  • For poorly soluble formulations: The addition of a surfactant (e.g., 0.5% Sodium Lauryl Sulfate - SLS) to the medium may be necessary to maintain sink conditions.[7]

Procedure:

  • De-gas the dissolution medium.

  • Equilibrate the medium to 37 ± 0.5 °C.

  • Place one unit of the this compound formulation in each dissolution vessel.

  • Set the paddle speed to 50 or 75 rpm.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples immediately through a 0.45 µm filter.

  • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).

  • Protect all samples from light during collection and analysis.

Caco-2 Cell Permeability Assay

Objective: To evaluate the intestinal permeability of a this compound formulation.

Cell Culture:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).

  • Seed the cells onto Transwell® inserts at an appropriate density.

  • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[8][9]

  • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

Permeability Experiment (Apical to Basolateral - A to B):

  • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

  • Add the this compound formulation (dissolved in HBSS) to the apical (A) chamber.

  • Add fresh HBSS to the basolateral (B) chamber.

  • Incubate at 37 °C with gentle shaking.

  • Take samples from the basolateral chamber at specified time intervals.

  • Analyze the concentration of this compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp).

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the pharmacokinetic profile of a this compound formulation after oral administration.

Animal Model: Male Sprague-Dawley rats (or other appropriate rodent model).

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the this compound formulation orally via gavage.

  • Collect blood samples (e.g., via tail vein or retro-orbital plexus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Store plasma samples at -80 °C until analysis.

  • Extract this compound from the plasma samples.

  • Quantify the concentration of this compound using a validated LC-MS/MS method.[10]

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (if an intravenous formulation is also tested).

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies F1 This compound API F2 Excipient Selection (Lipids, Polymers, Surfactants) F1->F2 F3 Formulation Process (e.g., Homogenization, Spray Drying) F2->F3 F4 Characterization (Particle Size, Encapsulation Efficiency) F3->F4 IV1 Dissolution Testing (USP Apparatus 2) F4->IV1 IV2 Caco-2 Permeability Assay F4->IV2 IV3 Stability Studies (Light, Temp, pH) F4->IV3 INV1 Animal Model (e.g., Rats) IV1->INV1 Optimized Formulation IV2->INV1 Optimized Formulation IV3->INV1 Optimized Formulation INV2 Oral Administration INV1->INV2 INV3 Blood Sampling INV2->INV3 INV4 Pharmacokinetic Analysis (LC-MS/MS) INV3->INV4 INV4->F1 Feedback for Re-formulation

Caption: Experimental Workflow for Improving this compound Bioavailability.

signaling_pathway cluster_cell Intestinal Epithelial Cell cluster_nucleus SR_lumen This compound (Lumen) SR_cell This compound (Intracellular) SR_lumen->SR_cell Absorption CRABP Cellular Retinoic Acid Binding Protein (CRABP) SR_cell->CRABP Binding RAR_RXR RAR/RXR Heterodimer Nucleus Nucleus CRABP->Nucleus Translocation RARE Retinoic Acid Response Element (RARE) in DNA RAR_RXR->RARE Binding Gene Target Gene Transcription RARE->Gene Activation Protein Protein Synthesis (e.g., for differentiation) Gene->Protein

Caption: Simplified Retinoid Signaling Pathway in an Intestinal Cell.

References

Technical Support Center: Degradation Kinetics of Sodium Retinoate Under UV Light

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the study of sodium retinoate degradation kinetics under UV light.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for retinoids like this compound when exposed to UV light?

A1: Photochemical reactions of retinoids typically proceed through several routes, including photoisomerization, photopolymerization, and photooxidation, leading to photodegradation.[1][2] For retinoic acid, the parent compound of this compound, exposure to light can lead to isomerization to forms like 13-cis and 9-cis retinoic acid, as well as degradation to non-retinoid products.[3] The specific degradation products that form are highly dependent on experimental conditions such as the solvent, retinoid concentration, and the wavelength and dosage of the UV light.[1]

Q2: What is the expected kinetic order for the photodegradation of this compound?

A2: The photodegradation of retinoids, including retinoic acid, often follows first-order kinetics.[3][4][5] This means the rate of degradation is directly proportional to the concentration of the retinoid. However, in some formulations, such as creams, the degradation may follow second-order kinetics.[3]

Q3: How does the solvent choice impact the degradation of this compound?

A3: The solvent can significantly affect both the extent of isomerization and the relative amounts of different cis-isomers formed.[1] For retinoid esters, degradation is slower in solvents with lower polarity.[6] While this compound is the salt of a carboxylic acid, and its solubility will dictate solvent choice, it is crucial to consider how the solvent might participate in the degradation process.

Q4: What are the main degradation products I should expect to see?

A4: Upon photoirradiation, you can expect to see isomerization products (e.g., cis-isomers of retinoic acid) and oxidation products.[1][3] Photooxidation of retinoic acid in ethanol has been shown to result in a number of oxidized products.[1][2] In the absence of specific data for this compound, it is reasonable to hypothesize a similar degradation profile to retinoic acid.

Q5: How can I improve the stability of my this compound solution during experiments?

A5: To enhance stability, consider incorporating the this compound into protective systems like liposomes or niosomes, which have been shown to reduce the rate of photodegradation for retinoic acid.[3] Additionally, the use of antioxidants can help protect against degradation.[7] Conducting experiments under controlled lighting conditions and minimizing exposure to air (oxygen) are also critical.[4]

Troubleshooting Guide

Q: My this compound solution is degrading much faster than expected. What could be the cause?

A:

  • Uncontrolled Light Exposure: Ensure your entire experimental setup, including sample preparation and storage, is protected from ambient and UV light sources. Retinoids are extremely sensitive to light.[4][5]

  • Presence of Oxygen: The presence of dissolved oxygen can accelerate photooxidation.[1] Consider de-gassing your solvents before use.

  • Solvent Effects: The polarity and type of solvent can influence degradation rates.[6] Ensure your solvent is pure and appropriate for your experimental goals.

  • Photosensitizers: Impurities in the solvent or formulation components can act as photosensitizers, accelerating degradation.[2]

  • Incorrect Wavelength/Intensity: Verify the wavelength and intensity of your UV source. Higher intensity or more energetic wavelengths (e.g., UVC vs. UVA) can increase degradation rates.[2]

Q: I am seeing multiple unexpected peaks in my HPLC chromatogram. How do I identify them?

A:

  • Isomerization: The primary peaks are likely cis-isomers of the all-trans-retinoate.[1] You may need to acquire standards for common isomers like 13-cis and 9-cis retinoic acid for comparison.

  • Oxidation Products: Other peaks could be oxidation products.[1][2] Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) would be necessary to identify the molecular weights of these products and propose structures.

  • Solvent/Matrix Interference: Run a blank (solvent/formulation without this compound) under the same conditions to identify any peaks originating from the matrix itself.

Q: My kinetic data is not fitting a first-order model. What should I do?

A:

  • Check for Other Kinetic Models: While often first-order, degradation in complex systems like creams can follow second-order kinetics.[3] Try fitting your data to different kinetic models.

  • Complex Reaction Mechanisms: The overall degradation may be a combination of multiple reactions (isomerization, oxidation) occurring simultaneously, which may not perfectly fit a simple kinetic model.

  • Analytical Method Validation: Ensure your analytical method is validated for linearity, accuracy, and precision over the concentration range of your experiment.[4] Inaccuracies in quantification can lead to poor kinetic fits.

Quantitative Data Summary

The following tables summarize kinetic data for the degradation of related retinoids, which can serve as a reference for what might be expected for this compound.

Table 1: Degradation Kinetics of Retinoids in Different Media

CompoundMediumLight SourceKinetic ModelHalf-life (t½)Reference
Tretinoin (RA)EthanolSSL-< 45 min[3]
Tretinoin (RA)CreamSSLSecond-order11.2 min[3]
Isotretinoin (13RA)CreamSSLSecond-order37.5 min[3]
RetinoidsCosmetic Formulations25°C (6 months)First-orderVariable (20-100% degradation)[5]

SSL: Solar Simulated Light

Experimental Protocols

Protocol: Analysis of this compound Photodegradation using HPLC-UV

This protocol outlines a general method for studying the photodegradation kinetics of this compound in solution.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol), protected from light.

    • Prepare working solutions of known concentrations by diluting the stock solution.

    • All handling of retinoid solutions should be performed under yellow or red light to prevent premature degradation.[8]

  • UV Irradiation:

    • Place a known volume of the this compound solution in a quartz cuvette or other UV-transparent vessel.

    • Expose the sample to a controlled UV light source (e.g., a UV lamp with a specific wavelength output, such as 365 nm) for defined time intervals.

    • Maintain a constant temperature during irradiation using a water bath or other temperature control system.

  • HPLC Analysis:

    • At each time point, withdraw an aliquot of the irradiated solution.

    • Inject the sample into an HPLC system equipped with a UV detector.

    • Typical HPLC Conditions:

      • Column: C18 reverse-phase column.[4]

      • Mobile Phase: A gradient or isocratic mixture of methanol, acetonitrile, and water with a buffer (e.g., ammonium acetate) is common.[9] For example, a starting mobile phase of methanol/water could be used.[9]

      • Flow Rate: Typically around 1.0 mL/min.

      • Detection Wavelength: Monitor at the λmax of this compound (around 350 nm, similar to retinoic acid).[10]

    • Quantify the remaining concentration of all-trans-sodium retinoate by comparing its peak area to a calibration curve constructed from standard solutions.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The negative of the slope will be the first-order rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Below are diagrams illustrating key workflows and pathways related to this compound degradation studies.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Sodium Retinoate Stock Solution prep_working Prepare Working Solutions prep_stock->prep_working uv_irrad Expose to UV Light (Controlled Time & Temp) prep_working->uv_irrad sampling Collect Aliquots at Time Intervals uv_irrad->sampling hplc HPLC-UV Analysis sampling->hplc quant Quantify Remaining This compound hplc->quant kinetics Determine Kinetic Parameters (k, t½) quant->kinetics

Caption: Experimental workflow for photodegradation kinetics study.

G cluster_iso Photoisomerization cluster_ox Photooxidation SR all-trans-Sodium Retinoate cis_13 13-cis-isomer SR->cis_13 UV Light cis_9 9-cis-isomer SR->cis_9 UV Light epoxides Epoxides SR->epoxides UV Light, O2 other_ox Other Oxidized Products SR->other_ox UV Light, O2

Caption: Potential photodegradation pathways for this compound.

G start Inconsistent Kinetic Data q1 Is the analytical method validated? start->q1 a1_yes Are experimental conditions strictly controlled? q1->a1_yes Yes a1_no Validate HPLC method (linearity, accuracy) q1->a1_no No q2 Light, Temp, O2 levels consistent? a1_yes->q2 a2_no Implement stricter controls (e.g., degas solvent) q2->a2_no No a2_yes Consider alternative kinetic models (e.g., 2nd order) q2->a2_yes Yes

Caption: Troubleshooting logic for inconsistent kinetic data.

References

troubleshooting inconsistent results in sodium retinoate assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with sodium retinoate. Find detailed protocols, data tables, and diagrams to help resolve inconsistencies in your assays.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound assay results inconsistent from day to day?

A1: Inconsistency in retinoid assays often stems from the inherent instability of the compound.[1][2] this compound, like other retinoids, is highly sensitive to light, oxygen, and high temperatures.[1] Degradation can occur during sample preparation, storage, or analysis, leading to variable results. Ensure all procedures are performed under subdued or yellow light, use degassed solvents, and store stock solutions and samples at -80°C under an inert gas like argon or nitrogen.[1][3]

Q2: My this compound is precipitating in my serum-free cell culture medium. How can I prevent this?

A2: While this compound has better aqueous solubility than retinoic acid, it can still precipitate in complex media, especially serum-free formulations that lack stabilizing proteins.[4][5] Retinoids are significantly less stable in serum-free media compared to serum-supplemented media.[5] To improve stability and prevent precipitation, consider adding bovine serum albumin (BSA) to your serum-free medium.[5] Always add the this compound stock solution (typically dissolved in DMSO) to pre-warmed media immediately before use and mix thoroughly.[6][7] Avoid final DMSO concentrations above 0.1-0.5% to prevent cell toxicity.[6][7]

Q3: What is the primary cause of peak tailing when analyzing this compound by HPLC?

A3: Peak tailing for retinoids in reversed-phase HPLC is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.[8][9] This is particularly common with basic or slightly polar compounds. To mitigate this, lower the pH of the mobile phase (e.g., to ~3.0) by adding 0.1% formic or acetic acid, which protonates the silanols and reduces these interactions.[9][10] Using a high-purity, end-capped column can also significantly improve peak shape.[8]

Q4: How should I prepare and store my this compound stock solutions?

A4: Prepare stock solutions in an organic solvent like DMSO or ethanol.[3][11] All solution preparations should be done under subdued light.[3] For maximum stability, store stock solutions in amber vials at -80°C, preferably under an inert gas.[1] Aliquot solutions into working volumes to avoid repeated freeze-thaw cycles.[6][7] It is recommended to prepare fresh stock solutions regularly, for instance, on a monthly basis, as stability can decrease over time even when frozen.[3]

Troubleshooting Guides

This section addresses specific issues you may encounter during HPLC, UV-Vis Spectrophotometry, and Cell-Based Assays involving this compound.

Issue 1: Low or No Signal Detected

dot

G Troubleshooting Logic: Low or No Signal cluster_B Compound Stability cluster_C Sample Preparation cluster_D Instrument Settings A Start: Low or No Signal B Check Compound Stability A->B Degradation? C Review Sample Prep A->C Loss during prep? D Verify Instrument Settings A->D Instrument issue? B1 Protected from light? B->B1 C1 Precipitation in media? C->C1 D1 Correct Wavelength? (UV-Vis/HPLC) D->D1 B2 Use yellow light & amber tubes. Prepare fresh solutions. B1->B2 No B3 Stored correctly? (-80°C, inert gas) B1->B3 Yes B4 Aliquot to avoid freeze-thaw. Use fresh stock. B3->B4 No C2 Add to pre-warmed media. Consider adding BSA. C1->C2 Yes C3 Accurate pipetting? C1->C3 No C4 Calibrate pipettes. Use appropriate volumes. C3->C4 No D2 Scan spectrum for λmax (~350 nm). Set detector correctly. D1->D2 No D3 Detector lamp on? D1->D3 Yes D4 Check lamp status and connections. D3->D4 No

Caption: Troubleshooting logic for low or no signal.

Issue 2: High Variability in Replicates (Poor Precision)
Potential Cause Recommended Solution Assay Type
Inconsistent Degradation Handle all samples identically: minimize exposure to light and air.[1] Prepare samples in batches and process them quickly. Use amber vials for all steps.All
Inhomogeneous Solution Ensure stock solutions and dilutions are vortexed thoroughly before use. For cell culture, mix media well after adding this compound.All
Cell Plating Inconsistency Ensure even cell distribution when plating. Mix cell suspension between plating wells. Check for cell clumping.[12]Cell-Based
HPLC Injection Volume Error Check autosampler for air bubbles. Ensure sample loop is filled completely. Dissolve sample in mobile phase whenever possible.HPLC
Temperature Fluctuations Use a thermostatted column compartment for HPLC. Ensure consistent incubation temperatures for cell-based assays.HPLC, Cell-Based
Issue 3: Drifting HPLC Retention Times
Potential Cause Recommended Solution
Inadequate Column Equilibration Ensure the column is equilibrated with the mobile phase for at least 15-20 minutes or until a stable baseline is achieved before the first injection.
Mobile Phase Composition Change Prepare fresh mobile phase daily. If using a gradient mixer, ensure pumps are working correctly and solvents are degassed.
Column Temperature Changes Use a column oven to maintain a constant temperature, as even small changes in ambient temperature can affect retention times.
Column Contamination Flush the column with a strong solvent (e.g., isopropanol or methanol/dichloromethane).[8] Use a guard column to protect the analytical column from sample matrix contaminants.[5][13]
Pump Malfunction or Leaks Check for leaks in the system, especially around fittings and pump seals. Monitor pump pressure for stability.

Experimental Protocols & Data

Protocol 1: HPLC-UV Analysis of this compound

This protocol is for the quantification of this compound using reversed-phase HPLC with UV detection.

  • Preparation of Standards and Samples:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Perform serial dilutions in the mobile phase to create calibration standards (e.g., 0.1 - 20 µg/mL).

    • For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the retinoid.

    • All steps must be conducted under yellow light to prevent isomerization and degradation.[14]

  • HPLC Conditions:

    • Run samples on the HPLC system using the parameters outlined in the table below.

  • Data Analysis:

    • Integrate the peak area corresponding to the retention time of this compound.

    • Generate a standard curve by plotting peak area against concentration.

    • Determine the concentration of unknown samples from the standard curve.

Table 1: Typical HPLC Parameters for Retinoid Analysis

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm particle size)[10]
Mobile Phase Isocratic: Acetonitrile/Water/Acetic Acid (e.g., 70:29:1)[10] Gradient: Acetonitrile and water with 0.1% formic acid
Flow Rate 1.0 - 1.4 mL/min[10]
Detection Wavelength 325 - 350 nm[10][15]
Column Temperature 25 - 30 °C
Injection Volume 20 µL[10]
Protocol 2: UV-Vis Spectrophotometry

This method provides a rapid estimation of this compound concentration in a clear solution.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up.

    • Set the wavelength to scan from 250 to 450 nm.

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable solvent (e.g., ethanol or methanol).

    • Prepare a blank using the same solvent.

  • Measurement:

    • Calibrate the spectrophotometer to zero absorbance using the blank cuvette.

    • Measure the absorbance of the sample solution.

    • The maximum absorbance (λmax) for all-trans-retinoic acid is observed around 350-351 nm in ethanol or DMSO.[10][12]

  • Quantification:

    • Use the Beer-Lambert law (A = εbc) to calculate the concentration.

    • A = Absorbance at λmax

    • ε = Molar absorptivity

    • b = Path length of the cuvette (typically 1 cm)

    • c = Concentration

Table 2: UV-Vis Absorption Maxima (λmax) for All-trans-Retinoic Acid

Solventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Ethanol~350~45,300[10]
Hexane~350Not specified
DMSO~351Not specified[12]
Protocol 3: General Cell-Based Assay Workflow

This workflow outlines the key steps for assessing the effect of this compound on cultured cells.

dot

G A 1. Cell Seeding Seed cells in multi-well plates and allow to attach overnight. B 2. Compound Preparation Prepare fresh dilutions of This compound in media. A->B C 3. Cell Treatment Replace old media with media containing this compound. B->C D 4. Incubation Incubate for desired time period (e.g., 24, 48, 72 hours). C->D E 5. Assay Endpoint Perform viability (e.g., MTT, LDH), gene expression (qPCR), or protein analysis (Western Blot). D->E F 6. Data Acquisition Read plate on microplate reader, imager, or other instrument. E->F G 7. Data Analysis Normalize to controls and calculate IC50 or other metrics. F->G

Caption: General workflow for a cell-based assay.

Signaling Pathway

This compound acts through the retinoic acid (RA) signaling pathway to regulate gene expression. Understanding this pathway is crucial for interpreting experimental results.

dot

G Retinoic Acid (RA) Signaling Pathway cluster_cell Target Cell cluster_cyto Cytoplasm cluster_nuc Nucleus Retinol Retinol Retinal Retinal Retinol->Retinal ADH/RDH RA Retinoic Acid (RA) (from this compound) Retinal->RA ALDH/RALDH CRABP CRABP RA->CRABP CYP26 CYP26 RA->CYP26 RA_nuc RA CRABP->RA_nuc Transports RA Degradation Inactive Metabolites CYP26->Degradation RAR RAR RA_nuc->RAR RARE RARE (DNA) RAR->RARE binds RXR RXR RXR->RARE binds Transcription Target Gene Transcription RARE->Transcription activates

Caption: Retinoic acid signaling pathway.[1][2][4]

References

Technical Support Center: Storage and Handling of Sodium Retinoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of sodium retinoate to prevent oxidative degradation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and use of this compound.

Question: I've stored my this compound solution at 4°C in the dark, but I'm still observing a yellow to brownish color change. What is happening?

Answer: Discoloration, even under refrigeration and protected from light, suggests oxidative degradation. Several factors could be at play:

  • Oxygen Exposure: The container may not be airtight, allowing atmospheric oxygen to react with the this compound. Repeated opening and closing of the container can introduce oxygen.

  • Solvent Purity: Trace metal ions or peroxide impurities in the solvent can catalyze oxidation.[1] Ensure you are using high-purity, degassed solvents.

  • pH Shifts: The pH of your solution can affect the stability of retinoids. Generally, a slightly acidic pH is favorable.[1]

Question: My powdered this compound has developed a noticeable odor and appears clumpy. Is it still usable?

Answer: A change in odor and physical appearance of powdered this compound are indicators of degradation. It is highly recommended to discard the material and use a fresh batch for your experiments to ensure the integrity and reproducibility of your results. To prevent this, always store the powder under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container in a freezer.

Question: Can I use antioxidants to prevent the degradation of my this compound samples?

Answer: Yes, incorporating antioxidants is a highly effective strategy. A combination of antioxidants is often more effective than a single one.[2]

  • For organic solutions: Butylated hydroxytoluene (BHT) and Vitamin E (α-tocopherol) are commonly used.

  • For aqueous solutions: Sodium ascorbate and sodium metabisulfite are effective water-soluble antioxidants.[3][4]

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be added to chelate metal ions that catalyze oxidation.[1]

Question: I'm seeing a decrease in the biological activity of my this compound over time. How can I monitor its stability?

Answer: A loss of biological activity is a direct consequence of degradation. The most reliable way to monitor the chemical stability and purity of your this compound is by using High-Performance Liquid Chromatography (HPLC).[5][6] Regular analysis will allow you to quantify the amount of active compound remaining and detect the presence of degradation products.

Quantitative Data on Retinoid Stability

While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes stability data for other retinoids, which can serve as a general guide to the stability challenges of this class of compounds.

RetinoidFormulation/SolventStorage ConditionDurationPercent DegradationAntioxidants PresentSource
Various RetinoidsCommercial Cosmetics25°C6 Months0% - 80%Not Specified[7][8]
Various RetinoidsCommercial Cosmetics40°C6 Months40% - 100%Not Specified[7][8]
All-trans-retinolO/W/O Emulsion50°C4 Weeks22.9%BHT, Sodium Ascorbate, EDTA[5]
RetinolFacial SerumRoom Temp, Light30 Days~79%Not Specified

Experimental Protocols

Protocol: Stability Testing of this compound by HPLC

This protocol outlines a method for conducting a stability study of this compound in solution.

1. Objective: To quantify the degradation of this compound over time under various storage conditions using a stability-indicating HPLC-UV method.

2. Materials:

  • This compound

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Ammonium Acetate

  • Butylated Hydroxytoluene (BHT)

  • Type 1 Amber Glass Vials with PTFE-lined caps

3. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Analytical Balance

  • Volumetric flasks and pipettes

  • pH meter

  • Temperature and humidity-controlled stability chambers

4. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. To minimize degradation during preparation, the solvent can be supplemented with an antioxidant like 0.5 mg/mL BHT.[5] Perform all dilutions under dim light.

    • From the stock solution, prepare aliquots in amber glass vials for storage under different conditions (e.g., 25°C/60% RH, 40°C/75% RH, 4°C, and exposure to light at 25°C).

  • HPLC Analysis:

    • Mobile Phase: A gradient or isocratic mobile phase can be used. A common mobile phase for retinoids is a mixture of methanol, acetonitrile, and water, sometimes with a buffer like ammonium acetate.[5] For example, an isocratic elution with Methanol:Acetonitrile (90:10 v/v) can be effective.

    • Flow Rate: Set the flow rate to 1.0 mL/min.

    • Column Temperature: Maintain the column at a constant temperature, for example, 30°C.

    • Injection Volume: Inject 20 µL of the sample.

    • Detection: Monitor the eluent at a wavelength of approximately 350 nm, which is near the absorbance maximum for retinoic acid.

    • Run Time: Ensure the run time is sufficient to elute the parent compound and any potential degradation products.

  • Stability Study:

    • Analyze the samples at predetermined time points (e.g., T=0, 1 week, 2 weeks, 4 weeks, etc.).

    • At each time point, withdraw a vial from each storage condition, allow it to equilibrate to room temperature, and analyze by HPLC in triplicate.

    • Calculate the percentage of this compound remaining relative to the initial (T=0) concentration. The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Visualizations

Factors in this compound Oxidation and Prevention cluster_causes Causes of Oxidation cluster_prevention Preventative Measures Oxygen Atmospheric Oxygen Oxidation This compound Oxidation Oxygen->Oxidation Light UV/Visible Light Light->Oxidation Heat Elevated Temperature Heat->Oxidation Metals Trace Metal Ions (e.g., Fe, Cu) Metals->Oxidation Inert_Atmosphere Inert Atmosphere (Argon, Nitrogen) Inert_Atmosphere->Oxygen Displaces Antioxidants Antioxidants (BHT, Vitamin E, Sodium Ascorbate) Antioxidants->Oxygen Scavenges Opaque_Packaging Opaque Packaging Opaque_Packaging->Light Blocks Refrigeration Refrigeration / Freezing Refrigeration->Heat Reduces Chelating_Agents Chelating Agents (EDTA) Chelating_Agents->Metals Sequesters High_Purity_Solvents High-Purity Solvents High_Purity_Solvents->Metals Minimizes

Caption: Oxidation pathways and corresponding preventative measures.

References

Technical Support Center: Sodium Retinoate In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of pH on sodium retinoate activity in vitro. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for in vitro assays with this compound?

A1: The optimal pH for in vitro assays using this compound is critical and can influence experimental outcomes. Retinoic acid, the active form of this compound, has a pKa ranging from 6 to 8.[1] This means that its charge state is dependent on the pH of the culture medium. At a physiological pH of 7.4, a significant portion of the molecule will be in its charged (retinoate) form. While there is no universally defined "optimal" pH for all cell types and assays, maintaining a stable and consistent physiological pH (typically 7.2-7.4) is crucial for reproducible results. Deviations from this range can affect the stability, solubility, and cellular uptake of the compound.

Q2: How does pH affect the stability of this compound in cell culture medium?

A2: this compound, like other retinoids, is susceptible to degradation. While direct studies on the impact of a wide pH range on this compound stability in culture media are limited, the stability of its parent compound, retinoic acid, is known to be compromised by factors such as light and oxidation. It is crucial to prepare fresh solutions and protect them from light. The stability of retinoic acid is significantly reduced in serum-free media compared to serum-supplemented media. The addition of bovine serum albumin (BSA) can help stabilize retinoids in serum-free conditions. While specific data on pH-induced degradation is scarce, it is best practice to maintain a stable physiological pH to minimize variability.

Q3: Can pH influence the cellular uptake and activity of this compound?

A3: Yes, pH can theoretically influence the cellular uptake and subsequent activity of this compound. The charge of the retinoic acid molecule is pH-dependent. At acidic pH (below its pKa), it will be more protonated and less charged, which may facilitate its diffusion across the cell membrane. Conversely, at alkaline pH (above its pKa), it will be deprotonated and negatively charged, which could hinder its passive diffusion. A study on snail embryos demonstrated that the teratogenic effects of retinoic acid were six-fold lower at pH 9 compared to pH 5, suggesting that the charged state of the molecule impacts its biological activity.[1]

Q4: How does this compound exert its activity at the molecular level?

A4: this compound, once inside the cell, is converted to its active form, all-trans-retinoic acid (ATRA). ATRA functions as a signaling molecule by binding to nuclear receptors called retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs). This RAR-RXR complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. This can lead to a variety of cellular responses, including changes in cell proliferation, differentiation, and apoptosis.

Troubleshooting Guide

Issue Potential Cause Related to pH Troubleshooting Steps
Inconsistent or poor this compound activity pH of the culture medium is outside the optimal range (7.2-7.4). This can affect the charge and stability of the retinoate molecule, influencing its uptake and activity.1. Regularly monitor the pH of your cell culture medium. 2. Ensure your incubator's CO₂ levels are stable and calibrated correctly. 3. Use freshly prepared, pH-adjusted media for all experiments.
Precipitation of this compound in the medium pH of the medium may have shifted, affecting the solubility of this compound. Changes in pH can alter the ionization state and solubility of the compound.1. Verify the pH of the medium after the addition of this compound. 2. Consider using a stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration is not toxic to the cells. 3. Prepare fresh dilutions in pre-warmed, pH-stable media immediately before use.
High variability between replicate experiments Fluctuations in pH between experiments. Even small variations in pH can lead to significant differences in biological activity.1. Standardize the entire experimental protocol, including media preparation and pH verification steps. 2. Calibrate your pH meter regularly. 3. Allow media to equilibrate in the incubator to stabilize pH and temperature before adding to cells.
Unexpected cellular morphology or toxicity Extreme pH values in the culture medium. Both acidic and alkaline pH can be stressful to cells and may potentiate the cytotoxic effects of the compound.1. Confirm the pH of all solutions and media used in the experiment. 2. Perform a vehicle control at the same pH to distinguish between compound-specific toxicity and pH-induced stress.

Experimental Protocols

General Protocol for In Vitro Cell-Based Assays with this compound
  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere and reach the desired confluency.

  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO). Store aliquots at -20°C or -80°C, protected from light.

  • Preparation of Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in pre-warmed, pH-stabilized cell culture medium.

  • pH Verification: Before adding to the cells, verify that the pH of the final treatment medium is within the desired range (e.g., 7.2-7.4). Adjust if necessary using sterile, dilute HCl or NaOH.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Endpoint Analysis: Perform the desired assay (e.g., cell viability, proliferation, differentiation marker expression, gene expression analysis).

Quantitative Data Summary

Due to a lack of specific quantitative data in the literature directly correlating a range of pH values with this compound activity in vitro, the following table is a hypothetical representation to illustrate how such data could be presented. Researchers are encouraged to perform their own pH optimization studies.

Table 1: Hypothetical pH-Dependent Activity of this compound on Cell Proliferation (IC50 Values)

Cell LinepH 6.8pH 7.4pH 8.0
MCF-7 15 µM10 µM25 µM
HaCaT 20 µM12 µM30 µM
SH-SY5Y 18 µM11 µM28 µM

Note: These are illustrative values. Actual IC50 values will vary depending on the cell line, assay conditions, and exposure time.

Visualizations

Retinoic_Acid_Signaling_Pathway Retinoic Acid Signaling Pathway and Potential pH Influence cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sodium_Retinoate This compound pH_influence pH affects charge state Sodium_Retinoate->pH_influence ATRA All-trans-Retinoic Acid (ATRA) Sodium_Retinoate->ATRA Enters cell and converts CRABP CRABP ATRA->CRABP Binds ATRA_CRABP ATRA-CRABP Complex CRABP->ATRA_CRABP RAR_RXR RAR-RXR Heterodimer ATRA_CRABP->RAR_RXR ATRA binds RAR RAR RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Binds Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) Gene_Transcription->Cellular_Response Leads to

Caption: Retinoic acid signaling pathway and potential pH influence.

Experimental_Workflow Experimental Workflow for Assessing pH Impact Start Start Cell_Culture 1. Culture Cells Start->Cell_Culture Prepare_Media 2. Prepare Media at Different pH Values (e.g., 6.8, 7.4, 8.0) Cell_Culture->Prepare_Media Prepare_SR 3. Prepare this compound (SR) Stock Prepare_Media->Prepare_SR Treat_Cells 4. Treat Cells with SR in pH-adjusted Media Prepare_SR->Treat_Cells Incubate 5. Incubate for a Defined Period Treat_Cells->Incubate Assay 6. Perform In Vitro Assay (e.g., Viability, Proliferation, Gene Expression) Incubate->Assay Data_Analysis 7. Analyze and Compare Results Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing the impact of pH on this compound activity.

References

strategies to minimize cytotoxicity of sodium retinoate

Author: BenchChem Technical Support Team. Date: December 2025

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Welcome to the technical support center for sodium retinoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing cytotoxicity in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing high levels of cell death after treating my cultures with this compound. What is the likely cause?

A1: High cytotoxicity is a known issue with retinoids, including this compound. The primary causes are often related to concentration, oxidative stress, and induction of apoptosis. Retinoids can be toxic at high concentrations, and their pro-oxidant properties can lead to the generation of reactive oxygen species (ROS), causing cellular damage.[1][2] The biological effects of retinoids are mediated by nuclear receptors (RARs and RXRs) that regulate gene transcription related to proliferation, differentiation, and apoptosis.[3] Overstimulation of these pathways can lead to programmed cell death.

Troubleshooting Steps:

  • Verify Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.

  • Assess Apoptosis: Use an apoptosis assay, such as Annexin V/PI staining, to confirm if the observed cell death is due to apoptosis.[4][5][6][7]

  • Check Exposure Time: Reduce the incubation time. Cytotoxic effects are often time-dependent.

  • Review Solvent Effects: Ensure the solvent used to dissolve the this compound (e.g., DMSO) is at a final concentration that is non-toxic to your cells.

Q2: How can I reduce the cytotoxicity of this compound without compromising its biological activity?

A2: Several strategies can be employed to mitigate cytotoxicity:

  • Formulation Strategies: Encapsulating this compound in delivery systems like liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can control its release, protect it from degradation, and reduce direct exposure to cells, thereby lowering toxicity.[8][9][10][11][12][13] Liposomal formulations, in particular, have been shown to reduce the IC50 value of retinoids, indicating enhanced potency with potentially lower toxicity.[14][15]

  • Co-administration with Antioxidants: The pro-oxidant effect of retinoids can be countered by co-treating cells with antioxidants like Trolox or δ-tocopheryl-β-D-glucopyranoside.[16][17][18] This can prevent cytotoxicity while maintaining the desired biological effects.[17][18]

  • Optimize Culture Conditions: Ensure optimal cell density and culture health before treatment. Stressed or overly confluent cells may be more susceptible to cytotoxic effects.

Q3: My this compound solution appears to precipitate in the culture medium. How can I improve its solubility and stability?

A3: this compound, like other retinoids, is lipophilic and has poor aqueous solubility.

Troubleshooting Steps:

  • Use a Suitable Solvent: Dissolve the compound in an appropriate solvent like DMSO first, before diluting it to the final concentration in your culture medium. Ensure the final solvent concentration is minimal (typically <0.5%).

  • Incorporate into a Delivery System: Formulating the retinoid into liposomes or nanoparticles can significantly improve its stability and dispersion in aqueous media.[19] Anionic liposomes have been shown to entrap all-trans-retinoic acid with approximately 99% efficiency and maintain stability for months at 4°C.[19]

  • Protect from Light: Retinoids are highly sensitive to light and can degrade rapidly.[11] All experimental steps involving this compound should be performed in low-light conditions, and solutions should be stored in light-protected containers.

Q4: What are the appropriate controls to include in my this compound experiments?

A4: Proper controls are critical for interpreting your results accurately.

  • Vehicle Control: Treat cells with the same volume of the solvent (e.g., DMSO) used to dissolve the this compound. This control accounts for any effects of the solvent itself.

  • Untreated Control: A population of cells that receives no treatment, only fresh culture medium. This serves as a baseline for cell health and viability.

  • Positive Control (for apoptosis/cytotoxicity assays): A known inducer of cell death (e.g., staurosporine) to ensure the assay is working correctly.[7]

  • Formulation Control (if applicable): If using a delivery system like liposomes, include a control group treated with "empty" liposomes (containing no this compound) to assess any effects of the delivery vehicle itself.[12]

Data Summary

Table 1: Effect of Formulation on Retinoid Cytotoxicity (IC50 Values)
CompoundFormulationCell LineIC50 (µM)Fold Change vs. Free DrugReference
All-trans Retinoic Acid (ATRA)Free DrugA549 (Lung Cancer)~253-[14]
All-trans Retinoic Acid (ATRA)LiposomalA549 (Lung Cancer)~210~0.83x[14]
Docetaxel (DTX)Free DrugA549 (Lung Cancer)~88-[14]
Docetaxel (DTX)LiposomalA549 (Lung Cancer)~45~0.51x[14]
Retinoic AcidFree DrugSH-SY5Y (Neuroblastoma)198-[20]
Sodium SeleniteFree DrugSH-SY5Y (Neuroblastoma)166-[20]

Lower IC50 values indicate higher potency. Note that liposomal formulation of ATRA decreased the required concentration for 50% inhibition, suggesting enhanced delivery and/or efficacy.

Table 2: Effect of Antioxidant Co-treatment on Retinol-Induced Cytotoxicity
Treatment GroupCell Viability (% of Control)Statistical Significance (vs. Retinol alone)Reference
Control100%-[16]
Retinol (10 µM)~55%-[16]
Retinol (10 µM) + Trolox (100 µM)~85%p < 0.001[16]
Retinol (20 µM)~40%-[16]
Retinol (20 µM) + Trolox (100 µM)~70%p < 0.001[16]

Data adapted from a study on SH-SY5Y cells, demonstrating that the antioxidant Trolox significantly rescues cells from retinol-induced toxicity.[16]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[21][22] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[21][23]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours (+37°C, 5% CO₂).[21]

  • Treatment: Treat cells with various concentrations of this compound (and/or co-treatments) and incubate for the desired period (e.g., 24-72 hours). Include vehicle and untreated controls.[24]

  • Add MTT Reagent: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[21]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere.[21]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[21][24]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[25] Measure the absorbance at 570-600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[21][25]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance.

Protocol 2: Annexin V/PI Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[4][5] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V.[6][7] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

  • Cell Preparation: Induce apoptosis by treating cells with this compound. Include appropriate controls (untreated, vehicle, positive control).

  • Harvest Cells: Collect both floating and adherent cells. Centrifuge at ~500 x g for 5 minutes and discard the supernatant.[5]

  • Washing: Wash cells once with cold 1X PBS and centrifuge again. Carefully remove the supernatant.[4]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 × 10⁶ cells/mL.[4]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently mix.[4]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[4][6]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Keep samples on ice and analyze by flow cytometry as soon as possible.[6]

  • Analysis:

    • Annexin V (-) / PI (-): Healthy cells.

    • Annexin V (+) / PI (-): Early apoptotic cells.[4]

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.[4]

Visualizations

Signaling & Experimental Workflows

Retinoid_Induced_Apoptosis cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus SR This compound RAR_RXR RAR/RXR Heterodimer SR->RAR_RXR Binds & Activates RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to DNA Gene_Tx Gene Transcription (e.g., pro-apoptotic genes) RARE->Gene_Tx Regulates Caspase_Act Caspase Activation Gene_Tx->Caspase_Act Leads to Apoptosis Apoptosis Caspase_Act->Apoptosis Executes Troubleshooting_Workflow Start High Cytotoxicity Observed Check_Conc Is concentration optimized? (Dose-Response Curve) Start->Check_Conc Check_Time Is exposure time too long? Check_Conc->Check_Time Yes Optimize_Conc Optimize Concentration Check_Conc->Optimize_Conc No Consider_Form Consider Formulation Strategy (e.g., Liposomes) Check_Time->Consider_Form No Optimize_Time Reduce Exposure Time Check_Time->Optimize_Time Yes Consider_Anti Consider Co-treatment (e.g., Antioxidants) Consider_Form->Consider_Anti End Cytotoxicity Minimized Consider_Anti->End Optimize_Conc->Check_Time Optimize_Time->End

References

Validation & Comparative

Sodium Retinoate vs. Retinoic Acid: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of retinoids is critical for effective experimental design and therapeutic application. This guide provides a detailed comparison of sodium retinoate and retinoic acid, focusing on their biological activities and practical applications in research. While chemically very similar, their distinct physical properties can influence their use in experimental settings.

Physicochemical Properties and Biological Equivalence

This compound is the sodium salt of retinoic acid.[1][2] This fundamental difference dictates their solubility. This compound is more soluble in aqueous solutions, such as cell culture media, which can facilitate more precise and reproducible administration in in-vitro experiments compared to its parent compound, retinoic acid.[1] Once dissolved in an aqueous medium, this compound dissociates, yielding the retinoate anion, which is the same biologically active form as deprotonated retinoic acid. Therefore, at a biological level, their activities are considered equivalent in vitro.

PropertyThis compoundRetinoic Acid
Chemical Formula C₂₀H₂₇NaO₂C₂₀H₂₈O₂
Molecular Weight 322.4 g/mol [2]300.4 g/mol [3]
Solubility Higher water solubility[1]Low solubility in aqueous media[3]
Biological Activity Functions as a ligand for RARs and RXRs[1]Functions as a ligand for RARs and RXRs[4][5][6]

Mechanism of Action: The Retinoid Signaling Pathway

Both this compound and retinoic acid exert their biological effects by activating the retinoid signaling pathway.[1] Retinoic acid, the active form, is a lipophilic molecule that can diffuse into the cell nucleus.[4] In the nucleus, it binds to two types of nuclear receptors: retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[5][6] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[4][6] This binding event modulates the transcription of hundreds of genes involved in critical cellular processes.[7][8]

The binding of retinoic acid to the RAR/RXR heterodimer typically converts these receptors from transcriptional repressors to transcriptional activators, leading to the expression of target genes that regulate cell differentiation, proliferation, and apoptosis.[4][7]

Retinoid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol Retinol_cyto Retinol Retinaldehyde Retinaldehyde Retinol_cyto->Retinaldehyde RDH Retinoic_Acid Retinoic Acid Retinaldehyde->Retinoic_Acid RALDH CRABP CRABP Retinoic_Acid->CRABP RA_nuc Retinoic Acid CRABP->RA_nuc RAR RAR RA_nuc->RAR RXR RXR RARE RARE RXR->RARE RAR->RARE Target_Gene Target Gene (e.g., RARβ, HOX genes) RARE->Target_Gene Transcription mRNA mRNA Target_Gene->mRNA Protein Protein mRNA->Protein Translation Cellular_Response Cellular Response (Differentiation, Proliferation, Apoptosis) Protein->Cellular_Response

Caption: The Retinoid Signaling Pathway.

Comparative Biological Activities

Given their identical active form in solution, this compound and retinoic acid are expected to exhibit the same qualitative and quantitative biological effects. The primary difference lies in the ease of preparation of stock solutions for in-vitro studies.

Gene Expression

Retinoic acid is a potent regulator of gene expression, with hundreds of target genes identified.[7][8] These genes are involved in a wide array of cellular functions, including cell cycle control and differentiation. For example, retinoic acid has been shown to regulate the expression of cyclin E and the cell surface marker CD11b in human monocytic THP-1 cells.[9]

Cell Differentiation

A hallmark of retinoid activity is the induction of cell differentiation. This is a widely used bioassay to determine the potency of retinoid compounds. For instance, all-trans retinoic acid is commonly used to induce the differentiation of various cell types, including:

  • SH-SY5Y neuroblastoma cells into neuron-like cells.[10]

  • Embryonic stem cells into motor neurons and other lineages.[3]

  • Human monocytic THP-1 cells into macrophage-like cells.[9]

Cell Proliferation

The effect of retinoic acid on cell proliferation is cell-type dependent. It can inhibit the proliferation of some cell types, such as human monocytic THP-1 cells, by causing a G1 phase cell cycle arrest.[9] In other contexts, it can promote proliferation.

Experimental Protocols

To assess the biological activity of retinoids, a variety of in-vitro assays can be employed. Below is a generalized protocol for inducing cell differentiation, a common method for evaluating retinoid efficacy.

General Protocol for Retinoid-Induced Cell Differentiation

This protocol is a generalized example and should be optimized for specific cell lines and experimental goals.

  • Cell Seeding: Plate cells at an appropriate density in a suitable culture vessel. For example, SH-SY5Y cells can be seeded at 100,000 cells per 35 mm dish.[10]

  • Preparation of Retinoid Stock Solution:

    • Retinoic Acid: Due to its low aqueous solubility, retinoic acid is typically dissolved in a solvent like DMSO to prepare a concentrated stock solution (e.g., 10 mM).[3] This stock is then diluted in culture medium to the final working concentration immediately before use. Care should be taken to keep the final DMSO concentration below 0.1% to avoid toxicity.[3]

    • This compound: Being water-soluble, this compound can be directly dissolved in culture medium or sterile water to prepare a stock solution, simplifying the process and avoiding the use of organic solvents.

  • Induction of Differentiation: Replace the culture medium with fresh medium containing the desired concentration of the retinoid. The optimal concentration can vary depending on the cell line, typically ranging from nanomolar to micromolar concentrations.[9][11]

  • Maintenance: Change the medium with fresh retinoid-containing medium every 2-3 days.[11]

  • Assessment of Differentiation: After a specific incubation period (e.g., 5-10 days), assess cellular differentiation using various methods:

    • Morphological Changes: Observe changes in cell morphology using light microscopy. Differentiated neurons, for example, will exhibit neurite outgrowth.

    • Marker Expression: Analyze the expression of differentiation-specific markers using techniques such as immunocytochemistry, Western blotting, or RT-qPCR.

    • Functional Assays: Perform functional assays relevant to the differentiated cell type.

Experimental Workflow for Cell Differentiation Cell_Culture Plate cells at optimal density Prepare_Reagents Prepare Retinoid Stock Solution (this compound or Retinoic Acid) Cell_Culture->Prepare_Reagents Induce_Differentiation Treat cells with retinoid-containing medium Prepare_Reagents->Induce_Differentiation Incubate Incubate for a defined period (e.g., 5-10 days) Induce_Differentiation->Incubate Assess_Differentiation Assess Differentiation Incubate->Assess_Differentiation Morphology Microscopy for Morphological Changes Assess_Differentiation->Morphology Gene_Expression RT-qPCR for Marker Gene Expression Assess_Differentiation->Gene_Expression Protein_Expression Western Blot/ Immunofluorescence for Marker Protein Expression Assess_Differentiation->Protein_Expression End End Morphology->End Gene_Expression->End Protein_Expression->End

Caption: Workflow for Retinoid-Induced Cell Differentiation.

Stability Considerations

Conclusion

References

A Comparative Guide to Validating the Bioactivity of Synthesized Sodium Retinoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the biological activity of newly synthesized sodium retinoate. It offers a direct comparison with commercially available standards and includes detailed experimental protocols and data presentation formats essential for rigorous scientific assessment.

This compound, the salt of all-trans-retinoic acid (ATRA), is a key tool in studying cellular differentiation, proliferation, and embryonic development.[1] Its activity is primarily mediated through the canonical retinoic acid signaling pathway. Validating the bioactivity of any newly synthesized batch is a critical step to ensure its potency and reliability in experimental systems.

Comparison of Bioactivity Validation Methods

The primary method to confirm the bioactivity of synthesized this compound is to compare its performance against a high-purity, commercially available standard in established in vitro assays. The two most common and robust assays are the Retinoic Acid Response Element (RARE) Luciferase Reporter Assay and the HL-60 Cell Differentiation Assay.

Assay Principle Primary Endpoint Advantages Considerations
RARE Luciferase Reporter Assay Measures the activation of the canonical retinoic acid signaling pathway. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of RAREs.Luminescence intensity, indicating transcriptional activation.Highly sensitive, quantitative, and directly measures the intended mechanism of action.Requires cell transfection expertise and specialized equipment (luminometer).
HL-60 Cell Differentiation Assay Measures the ability of the compound to induce differentiation of human promyelocytic leukemia (HL-60) cells into granulocytes.Percentage of differentiated cells, identified by morphology or expression of surface markers (e.g., CD11b).Phenotypic assay that reflects a key biological function of retinoids; relatively low cost.Less direct than a reporter assay; can be influenced by off-target effects.
Target Gene Expression (RT-qPCR) Quantifies the mRNA levels of known retinoic acid target genes, such as CYP26A1, CRABP2, or HOXA5.[2][3][4]Fold change in mRNA expression relative to an untreated control.Provides data on the regulation of specific endogenous genes.Requires knowledge of specific target genes in the chosen cell model; requires RNA isolation and qPCR expertise.

Quantitative Bioactivity Comparison

The performance of the synthesized this compound should be statistically indistinguishable from the commercial standard across a range of concentrations.

Table 1: RARE Luciferase Reporter Assay Data

Compound Concentration Fold Induction of Luciferase Activity (Mean ± SD) EC₅₀ (nM)
Commercial Standard 1 nM5.2 ± 0.410.5
10 nM25.8 ± 2.1
100 nM85.3 ± 7.9
1 µM150.1 ± 12.5
Synthesized Batch 1 nM(User-generated data)(User-generated data)
10 nM(User-generated data)
100 nM(User-generated data)
1 µM(User-generated data)
Vehicle Control -1.0 ± 0.1N/A

Note: Data for the commercial standard is representative. EC₅₀ is the half-maximal effective concentration.

Table 2: HL-60 Cell Differentiation Assay Data

Compound Concentration % CD11b Positive Cells (Mean ± SD) after 5 days
Commercial Standard 10 nM22.5 ± 3.1
100 nM65.8 ± 5.7
1 µM88.2 ± 4.9
Synthesized Batch 10 nM(User-generated data)
100 nM(User-generated data)
1 µM(User-generated data)
Vehicle Control -2.1 ± 0.5

Note: Data for the commercial standard is representative based on published studies.[5][6]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the key molecular pathway and the experimental process for validation.

Retinoic_Acid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR This compound (dissociates to RA) RA_cyto RA SR->RA_cyto Enters Cell CRABP2 CRABP2 RA_cyto->CRABP2 Binds RA_nuc RA CRABP2->RA_nuc Translocates RAR RAR RA_nuc->RAR Binds & Activates Complex RAR/RXR Heterodimer RXR RXR RARE RARE (DNA Response Element) Complex->RARE Binds Transcription Gene Transcription RARE->Transcription Initiates

Caption: Canonical signaling pathway of retinoic acid (RA).

Validation_Workflow cluster_prep Preparation cluster_assays Bioassays cluster_analysis Data Analysis Syn Synthesized This compound Sol Prepare Stock Solutions Syn->Sol Std Commercial Standard Std->Sol Assay1 RARE Luciferase Assay Sol->Assay1 Assay2 HL-60 Differentiation Assay Sol->Assay2 Cells Culture Cells (e.g., HEK293, HL-60) Cells->Assay1 Cells->Assay2 Data1 Measure Luminescence Assay1->Data1 Data2 Measure CD11b by Flow Cytometry Assay2->Data2 Compare Compare Dose-Response Curves & EC₅₀ Values Data1->Compare Data2->Compare Conclusion Validate Bioactivity Compare->Conclusion

Caption: Experimental workflow for bioactivity validation.

Detailed Experimental Protocols

RARE Luciferase Reporter Assay

This protocol measures the ability of this compound to activate gene transcription through the RAR/RXR pathway.[7]

Materials:

  • HEK293T or other suitable cells

  • RARE-Luciferase reporter plasmid (containing multiple RARE sequences upstream of a luciferase gene)

  • Control plasmid (e.g., pRL-TK expressing Renilla luciferase for normalization)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System)

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well. Allow cells to attach overnight.

  • Transfection: Co-transfect cells in each well with the RARE-Luciferase plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate for 24 hours post-transfection to allow for plasmid expression.

  • Treatment: Prepare serial dilutions of the synthesized this compound and the commercial standard (e.g., from 1 nM to 1 µM) in cell culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the treated cells for another 18-24 hours.

  • Cell Lysis: Aspirate the medium and lyse the cells using the passive lysis buffer provided with the luciferase assay kit.

  • Luminescence Measurement: Following the manufacturer's protocol, add the firefly luciferase substrate to each well and measure the luminescence (this is the RARE activity). Subsequently, add the Stop & Glo® reagent to quench the firefly reaction and catalyze the Renilla luciferase reaction (for normalization).[8]

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold induction relative to the vehicle control. Plot the dose-response curves and determine the EC₅₀ values.

HL-60 Cell Differentiation Assay

This protocol assesses the functional ability of this compound to induce the differentiation of promyelocytic HL-60 cells into a neutrophil-like state.[5][9]

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • 6-well tissue culture plates

  • Flow cytometer

  • FITC-conjugated anti-human CD11b antibody

  • Isotype control antibody

Protocol:

  • Cell Seeding: Seed HL-60 cells in 6-well plates at a density of 2 x 10⁵ cells/mL in complete RPMI medium.

  • Treatment: Add the synthesized this compound and the commercial standard to the wells at various concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle-only control.

  • Incubation: Culture the cells for 5 days at 37°C and 5% CO₂.

  • Cell Harvesting: After 5 days, harvest the cells by centrifugation.

  • Staining: Resuspend the cells in FACS buffer (PBS with 2% FBS). Aliquot approximately 1 x 10⁶ cells per tube. Add the FITC-conjugated anti-CD11b antibody or the isotype control to the respective tubes.

  • Incubation: Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with FACS buffer to remove unbound antibody.

  • Flow Cytometry: Resuspend the final cell pellet in FACS buffer and analyze on a flow cytometer.

  • Data Analysis: Gate on the live cell population and determine the percentage of CD11b-positive cells for each treatment condition, subtracting any background from the isotype control. Compare the percentage of differentiated cells induced by the synthesized compound to the commercial standard.

Alternative and Complementary Compounds

While direct comparison to a commercial standard is paramount, understanding the broader context of retinoid-like compounds is beneficial.

  • All-trans-retinoic acid (ATRA): The parent compound of this compound. It is less water-soluble, which can affect its bioavailability and handling in aqueous culture media.[1]

  • Retinyl Retinoate: A hybrid molecule of retinol and retinoic acid, reported to have improved stability and reduced toxicity compared to retinol.[10]

  • Sodium Retinoyl Hyaluronate: An ester of retinoic acid and hyaluronic acid, designed to improve skin penetration and reduce irritation in cosmetic applications.[11]

  • Bakuchiol: A plant-derived compound with functional similarities to retinoids in skincare, often marketed as a natural alternative.[12]

By adhering to these protocols and comparative frameworks, researchers can confidently validate the bioactivity of their synthesized this compound, ensuring the integrity and reproducibility of their subsequent experiments.

References

A Comparative Analysis of Sodium Retinoate and Retinol in Skin Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive review of available data on the efficacy of sodium retino-ate compared to retinol in skin models reveals distinct differences in their mechanism of action and biological effects. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their performance, supported by experimental data, to inform future research and development in dermatology and cosmetology.

Introduction

Retinoids are a class of compounds derived from vitamin A that are widely recognized for their significant effects on skin health, particularly in the context of anti-aging. Among the most studied are retinol and its more active metabolite, retinoic acid. Sodium retinoate, the sodium salt of retinoic acid, is often used in research settings due to its increased solubility in aqueous-based experimental systems. This guide focuses on the comparative efficacy of this compound and retinol, with the understanding that this compound acts as a direct precursor to the biologically active retinoic acid upon dissolution.

Mechanism of Action: A Tale of Two Pathways

The primary difference between retinol and this compound lies in their metabolic pathway within the skin. Retinol requires a two-step enzymatic conversion to become retinoic acid, the molecule that ultimately exerts effects on skin cells. In contrast, this compound, being a salt of retinoic acid, bypasses this conversion process and acts directly.

Retinol Metabolism

When applied to the skin, retinol is first oxidized to retinaldehyde, and subsequently, retinaldehyde is oxidized to retinoic acid. This multi-step conversion is a rate-limiting factor, influencing the potency and potential for irritation.

This compound's Direct Action

This compound dissociates to provide retinoic acid directly to the skin cells. This immediate availability of the active compound leads to a more direct and potent biological response.

Signaling Pathway of Retinoic Acid

Once present in the skin cells, retinoic acid, whether derived from retinol or directly from this compound, binds to nuclear receptors known as Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). This binding forms a heterodimer that then binds to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to a cascade of cellular responses including increased cell proliferation and differentiation, and stimulation of extracellular matrix protein synthesis.

Retinoic_Acid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Oxidation Sodium_Retinoate This compound Retinoic_Acid Retinoic Acid Sodium_Retinoate->Retinoic_Acid Dissociation Retinaldehyde->Retinoic_Acid Oxidation CRABP CRABP Retinoic_Acid->CRABP Binds to RAR RAR Retinoic_Acid->RAR Binds to CRABP->RAR Transports to Nucleus RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR Forms Heterodimer with RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binds to Gene_Transcription Modulation of Gene Transcription RARE->Gene_Transcription Regulates

Caption: Retinoic Acid Signaling Pathway.

Comparative Efficacy: Quantitative Data

A key study directly comparing the effects of topical retinol and retinoic acid on human skin provides valuable insights into their relative efficacy. Given that this compound delivers retinoic acid directly, the data for retinoic acid in this study can be considered a proxy for the effects of this compound.

ParameterVehicle (Control)0.4% Retinol0.025% Retinoic Acid
Epidermal Thickness (µm) 55.3 ± 3.278.5 ± 5.192.4 ± 6.7
Collagen Type 1 (COL1A1) Gene Expression (Fold Change) 1.02.53.8
Collagen Type 3 (COL3A1) Gene Expression (Fold Change) 1.01.82.9
Procollagen I Protein Expression BaselineIncreasedSignificantly Increased
Procollagen III Protein Expression BaselineIncreasedSignificantly Increased
*Statistically significant increase compared to vehicle.

Data is synthesized from a comparative study on retinol and retinoic acid.[1]

The data clearly indicates that while both retinol and retinoic acid (and by extension, this compound) induce significant changes in skin histology and gene expression related to collagen synthesis, retinoic acid demonstrates a greater magnitude of effect at a lower concentration.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data table.

Human Skin Biopsy and Treatment
  • Objective: To assess the histological and molecular changes in human skin following topical application of retinol and retinoic acid.

  • Skin Source: Sun-protected buttock skin from healthy adult volunteers.

  • Procedure:

    • 4-mm punch biopsies were obtained at baseline.

    • Test formulations (vehicle, 0.4% retinol, and 0.025% retinoic acid) were applied to designated areas of the buttock skin daily for 4 weeks.

    • After the treatment period, 4-mm punch biopsies were again obtained from the treated areas.

  • Sample Processing: A portion of each biopsy was fixed in 10% neutral buffered formalin for histological analysis, and the remainder was snap-frozen in liquid nitrogen for RNA and protein extraction.

Histological Analysis for Epidermal Thickness
  • Objective: To measure changes in epidermal thickness.

  • Procedure:

    • Formalin-fixed, paraffin-embedded skin sections (5 µm) were stained with hematoxylin and eosin (H&E).

    • The epidermal thickness was measured from the top of the granular layer to the bottom of the basal layer using a calibrated microscope and image analysis software.

    • Multiple measurements were taken for each biopsy to ensure accuracy.

Gene Expression Analysis by Real-Time PCR (RT-PCR)
  • Objective: To quantify the expression of collagen type 1 (COL1A1) and collagen type 3 (COL3A1) genes.

  • Procedure:

    • Total RNA was extracted from frozen skin biopsies using a suitable RNA isolation kit.

    • RNA was reverse-transcribed into complementary DNA (cDNA).

    • RT-PCR was performed using specific primers for COL1A1, COL3A1, and a housekeeping gene (e.g., GAPDH) for normalization.

    • The relative gene expression was calculated using the comparative Ct method (2-ΔΔCt).

Protein Expression Analysis by Immunohistochemistry
  • Objective: To visualize and assess the expression of procollagen I and procollagen III proteins.

  • Procedure:

    • Formalin-fixed, paraffin-embedded skin sections were deparaffinized and rehydrated.

    • Antigen retrieval was performed to unmask the epitopes.

    • Sections were incubated with primary antibodies specific for procollagen I and procollagen III.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) was applied, followed by a chromogenic substrate to visualize the protein expression.

    • The intensity and distribution of staining were qualitatively assessed by a pathologist.

Experimental_Workflow cluster_study_design Study Design cluster_analysis Analysis Volunteers Healthy Adult Volunteers Baseline_Biopsy Baseline 4-mm Punch Biopsy Volunteers->Baseline_Biopsy Treatment 4-Week Topical Treatment (Vehicle, Retinol, Retinoic Acid) Baseline_Biopsy->Treatment Final_Biopsy Final 4-mm Punch Biopsy Treatment->Final_Biopsy Histology Histological Analysis (H&E Staining) Final_Biopsy->Histology Gene_Expression Gene Expression Analysis (RT-PCR) Final_Biopsy->Gene_Expression Protein_Expression Protein Expression Analysis (Immunohistochemistry) Final_Biopsy->Protein_Expression Epidermal_Thickness Measure Epidermal Thickness Histology->Epidermal_Thickness Collagen_Genes Quantify COL1A1 & COL3A1 mRNA Gene_Expression->Collagen_Genes Procollagen_Proteins Assess Procollagen I & III Protein Levels Protein_Expression->Procollagen_Proteins

Caption: Experimental Workflow for Skin Biopsy Analysis.

Conclusion

The available evidence strongly suggests that this compound, by providing retinoic acid directly to the skin, is a more potent agent than retinol in stimulating changes associated with anti-aging in skin models. This is demonstrated by its ability to induce a greater increase in epidermal thickness and a more robust upregulation of collagen gene and protein expression at a lower concentration compared to retinol.[1] While retinol is an effective and less irritating option due to its required conversion, this compound offers a more direct and powerful approach for applications where a stronger retinoid effect is desired. These findings are critical for professionals in the field of dermatology and cosmetic science for the development of next-generation skincare products and therapeutic interventions for skin aging.

References

A Comparative Guide to the Reproducibility of Experimental Results Using Sodium Retinoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of reliable and reproducible scientific findings, the choice of reagents is paramount. This guide provides an objective comparison of sodium retinoate, a water-soluble alternative to all-trans-retinoic acid (ATRA), and other compounds with similar biological activities. By presenting experimental data, detailed protocols, and clear visualizations of cellular mechanisms, this document aims to equip researchers with the necessary information to make informed decisions for their experimental designs.

Executive Summary

This compound, the sodium salt of ATRA, offers a significant advantage in aqueous-based experimental systems, such as cell culture, due to its enhanced solubility.[1] This property is crucial for achieving precise and reproducible administration, a common challenge encountered with the more hydrophobic ATRA.[1] This guide explores the impact of this improved solubility on experimental reproducibility and compares the bioactivity of this compound with ATRA and other alternatives like Bakuchiol and Niacinamide.

The Challenge of Reproducibility with Retinoids

All-trans-retinoic acid (ATRA) is a potent signaling molecule that regulates gene expression through its interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] However, its lipophilic nature can lead to difficulties in achieving consistent concentrations in aqueous cell culture media, potentially contributing to variability in experimental outcomes. The formation of micelles or precipitation of ATRA can result in inconsistent cellular uptake and, consequently, variable biological responses.

This compound's water-soluble nature directly addresses this issue, allowing for more uniform and stable solutions in experimental settings. This improved formulation is designed to deliver more consistent and reproducible results in in vitro assays.

Comparative Performance Data

While direct, peer-reviewed studies quantitatively comparing the reproducibility of this compound versus ATRA are not abundant, the principle of improved solubility leading to better reproducibility is a well-established concept in pharmacology and cell biology. The following tables summarize quantitative data from studies investigating the effects of retinoids and their alternatives on various cellular processes.

Table 1: Effects on Cell Viability and Proliferation

CompoundCell LineConcentrationEffect on Cell Viability/ProliferationReference
All-Trans Retinoic Acid (ATRA)CD4+ T cells≤ 10 µMNo adverse effect on cell viability[2][3]
All-Trans Retinoic Acid (ATRA)CD4+ T cells0.1-1 mMExtensive cell death[2][3]
BakuchiolHuman dermal fibroblasts-Significantly augmented WST-1 metabolization[4][5]
RetinolHuman dermal fibroblasts-Significantly augmented WST-1 metabolization[4][5]

Table 2: Regulation of Gene and Protein Expression

CompoundCell Line/SystemTarget Gene/ProteinEffectReference
All-Trans Retinoic Acid (ATRA)Organotypic epitheliumATRA target genesUp to 16-fold stronger expression with UAB110/111[6]
BakuchiolHuman dermal fibroblastsCollagen Type I (COL1A1)Significant augmentation[4][5]
BakuchiolHuman dermal fibroblastsCollagen Type VII (COL7A1)Significant augmentation[4][5]
RetinolHuman dermal fibroblastsCollagen Type I (COL1A1)Significant augmentation[4][5]
RetinolHuman dermal fibroblastsCollagen Type VII (COL7A1)Significant augmentation[4][5]
NiacinamideUV-irradiated keratinocytesIL-6, IL-10, MCP-1, TNF-αDownregulated expression[7]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental procedures used to assess these compounds, the following diagrams provide a visual representation of the key signaling pathways and a typical experimental workflow.

Retinoid Signaling Pathway

Retinoid_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid Retinoid CRABP CRABP Retinoid->CRABP Enters Cell Retinoid_CRABP CRABP->Retinoid_CRABP RAR RAR Retinoid_CRABP->RAR Translocates to Nucleus RAR_RXR RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates

Alternative Signaling Pathways

Alternative_Signaling cluster_bakuchiol Bakuchiol Pathway cluster_niacinamide Niacinamide Pathway Bakuchiol Bakuchiol Collagen_Upregulation Upregulation of Collagen I, III, IV Bakuchiol->Collagen_Upregulation MAPK_PI3K_AKT Modulation of MAPK/PI3K/AKT Pathways Bakuchiol->MAPK_PI3K_AKT Niacinamide Niacinamide NAD_synthesis NAD+ Synthesis Niacinamide->NAD_synthesis Sirtuins_PARP Regulation of Sirtuins and PARP NAD_synthesis->Sirtuins_PARP DNA_Repair Enhanced DNA Repair Sirtuins_PARP->DNA_Repair

Experimental Workflow for Gene Expression Analysis

Experimental_Workflow Cell_Culture 1. Cell Seeding and Growth Treatment 2. Treatment with This compound or Alternative Cell_Culture->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis 4. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR 5. qPCR Analysis of Target Genes cDNA_Synthesis->qPCR Data_Analysis 6. Data Analysis (Fold Change) qPCR->Data_Analysis

Detailed Experimental Protocols

To ensure the reproducibility of the cited experiments, this section provides detailed methodologies for key assays.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound, ATRA, or the alternative compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for RAR and RXR Expression
  • Cell Lysis: Treat cells with the compounds of interest for the specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on a 10% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for RAR and RXR overnight at 4°C.[8][9][10][11]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Quantitative PCR (qPCR) for Target Gene Expression
  • Cell Treatment and RNA Extraction: Treat cells as described for the desired duration. Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for the target genes (e.g., CYP26A1, HOXA1) and a housekeeping gene (e.g., GAPDH, ACTB).[12][13][14][15]

  • Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Conclusion and Recommendations

The use of this compound presents a clear advantage in terms of solubility and ease of use in aqueous experimental setups, which is anticipated to lead to higher reproducibility of results compared to ATRA. While direct comparative studies on reproducibility are needed, the fundamental physicochemical properties of this compound support its use for generating more consistent in vitro data.

For researchers investigating pathways modulated by retinoids, this compound is a recommended alternative to ATRA, particularly in cell-based assays where consistent dosing is critical. When exploring non-retinoid alternatives, compounds like Bakuchiol and Niacinamide offer interesting biological activities that may be relevant for specific research questions, although their mechanisms of action differ from the classical retinoid signaling pathway. The selection of the most appropriate compound will ultimately depend on the specific goals of the study. It is always recommended to perform pilot studies to determine the optimal concentration and treatment conditions for any new compound in a given experimental system.

References

Unveiling the Double-Edged Sword: Sodium Retinoate's Impact on Cancer Cell Fate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Across Diverse Cell Lines Reveals Differential Susceptibility to Growth Inhibition, Apoptosis, and Cell Cycle Arrest

For researchers and drug development professionals navigating the complex landscape of oncology, identifying compounds with consistent and potent anti-cancer activity is paramount. Sodium retinoate, the sodium salt of retinoic acid, has emerged as a compound of interest due to its role in regulating cell proliferation, differentiation, and apoptosis. This guide provides a cross-validation of this compound's effects on various cancer cell lines, offering a comparative analysis of its performance supported by experimental data.

The biological activity of this compound is primarily attributed to retinoic acid, which functions by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This interaction modulates the transcription of target genes, leading to a cascade of cellular events that can culminate in the suppression of cancerous growth. However, the efficacy of this action is not uniform across all cancer types, highlighting the importance of cell line-specific validation.

Performance Across Cell Lines: A Quantitative Comparison

The following tables summarize the dose-dependent effects of all-trans retinoic acid (the active form of this compound) on the viability, apoptosis, and cell cycle progression of various cancer cell lines.

Table 1: Cytotoxicity (IC50) of All-Trans Retinoic Acid in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)
AMJ13[1]Breast Cancer104.7 µg/ml48
MCF-7[1]Breast Cancer139.9 µg/ml48
CAL-51[1]Breast Cancer169.1 µg/ml48
SH-SY5Y[2][3]Neuroblastoma19872
DAOY[4]Medulloblastoma>0.572
D283[4]Medulloblastoma~0.272
D425[4]Medulloblastoma~0.272
D458[4]Medulloblastoma~0.272

Note: IC50 values for AMJ13, MCF-7, and CAL-51 were reported in µg/ml and have been presented as such.

Table 2: Induction of Apoptosis by All-Trans Retinoic Acid

Cell LineCancer TypeTreatment Concentration (µM)Apoptotic Cells (%)Incubation Time (hours)
AMJ13[1]Breast Cancer200 µg/ml73.648
MCF-7[1]Breast Cancer200 µg/ml66.548
CAL-51[1]Breast Cancer200 µg/ml64.0248
KKU-100[5]Cholangiocarcinoma2.5~2548
KKU-213B[5]Cholangiocarcinoma2.5~3048
MCF-7[6]Breast Cancer500 (Compound 3a)62.1 (Sub-G1)24
HepG2[6]Liver Cancer50 (Compound 3b)37.4 (Sub-G1)24

Note: "Sub-G1" refers to the cell population with DNA content less than that of G1 cells, which is a hallmark of apoptosis. Data for MCF-7 and HepG2 are for retinoic acid derivatives.

Table 3: Effect of All-Trans Retinoic Acid on Cell Cycle Distribution

Cell LineCancer TypeTreatment Concentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/MIncubation Time (hours)
SH-SY5Y[2][3]Neuroblastoma198Arrest--72
MiaPaCa-2[7]Pancreatic Cancer40-50Arrest--24-144
CA-OV3[8]Ovarian CancerNot SpecifiedArrest--Not Specified
HepG2[6]Liver Cancer25 (Compound 4)--32.224

Note: "Arrest" indicates a significant increase in the cell population in that phase, with specific percentages not provided in the source. Data for HepG2 is for a retinoic acid derivative.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound or the vehicle control and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle and to quantify apoptotic cells.

For Cell Cycle Analysis:

  • Cell Preparation: Harvest and wash the treated and control cells with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Data Acquisition: Analyze the samples using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.

For Apoptosis Analysis (Annexin V/PI Staining):

  • Cell Preparation: Harvest and wash the treated and control cells with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the samples using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression of key proteins involved in apoptosis.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanisms

To better understand the experimental processes and the molecular pathways involved, the following diagrams have been generated.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Cell Lines Cell Lines Treatment This compound Treatment Cell Lines->Treatment MTT MTT Assay (Viability) Treatment->MTT Measure Metabolic Activity Flow Flow Cytometry (Apoptosis, Cell Cycle) Treatment->Flow Analyze DNA Content & Staining Western Western Blot (Protein Expression) Treatment->Western Detect Protein Levels IC50 IC50 Determination MTT->IC50 Apoptosis_Rate Apoptosis Rate Quantification Flow->Apoptosis_Rate Cell_Cycle_Dist Cell Cycle Distribution Flow->Cell_Cycle_Dist

Caption: Experimental workflow for assessing the effects of this compound.

Sodium_Retinoate_Signaling_Pathway cluster_cellular_effects Cellular Effects Sodium_Retinoate This compound (extracellular) Retinoic_Acid Retinoic Acid (intracellular) Sodium_Retinoate->Retinoic_Acid Enters Cell RAR_RXR RAR/RXR Heterodimer Retinoic_Acid->RAR_RXR Binds to RARE Retinoic Acid Response Element (RARE) in DNA RAR_RXR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis Proliferation_Inhibition Inhibition of Proliferation Gene_Transcription->Proliferation_Inhibition Differentiation Differentiation Gene_Transcription->Differentiation

Caption: this compound signaling pathway leading to cellular effects.

References

Unraveling the Genomic Response: A Comparative Guide to Gene Expression Induced by All-Trans-Retinoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular biology and drug development, understanding the nuanced effects of signaling molecules on gene expression is paramount. This guide provides a detailed comparison of the gene expression profiles induced by all-trans-retinoic acid (ATRA), a pivotal regulator of cellular differentiation, proliferation, and apoptosis. While the initial query sought a comparison with sodium retinoate, it is crucial to clarify that this compound is the sodium salt of retinoic acid. In aqueous solutions, such as cell culture media or physiological environments, this compound dissociates, yielding the retinoate anion, which is the biologically active form of ATRA. Therefore, the gene expression profiles induced by this compound are expected to be identical to those induced by ATRA. This guide will focus on the extensive body of research detailing the genomic effects of ATRA.

Retinoids, derivatives of vitamin A, exert their effects by binding to nuclear receptors that regulate the transcription of a multitude of genes.[1][2][3] ATRA, the most biologically active natural retinoid, is a cornerstone of differentiation therapy, particularly in the treatment of acute promyelocytic leukemia (APL).[4][5] Its ability to induce cancer cells to differentiate into mature, non-proliferating cells has spurred extensive research into its mechanism of action at the genomic level.

Quantitative Analysis of ATRA-Induced Gene Expression Changes

Numerous studies have employed microarray and RNA sequencing technologies to profile the transcriptomic alterations following ATRA treatment in various cell lines. The data consistently demonstrate that ATRA induces widespread changes in gene expression, affecting hundreds of genes. These changes are time- and cell-type-dependent, reflecting the complexity of the cellular response to this potent signaling molecule.

Below are tables summarizing key findings from studies on ATRA-induced gene expression in different cell types.

Table 1: Differentially Expressed Genes in NB4 Acute Promyelocytic Leukemia Cells Treated with ATRA

GeneRegulationFold ChangeTime PointFunctionReference
CD52Up-regulatedMarked increase-Therapeutic target[4][6]
PKA-R1αUp-regulatedMarked increase-Therapeutic target, cAMP signaling[4][6]
IRF-1Up-regulated>2-fold12-96hTranscription activator, tumor suppressor[7]
IRF-2Up-regulated>2-foldSlower kineticsTranscription factor[7]
2'-5' OASUp-regulated>2-foldSlower kineticsAntiviral response[7]
VariousUp-regulated>2-fold12-96hSignaling, differentiation, apoptosis[4][6]
VariousDown-regulated>2-fold12-96hSignaling, differentiation, apoptosis[4][6]

In a study on the APL cell line NB4, cDNA microarrays revealed that approximately 347 genes were differentially expressed after ATRA treatment, with 168 genes being up-regulated and over 179 down-regulated.[4][6]

Table 2: ATRA-Induced Gene Expression Changes in Glioblastoma Stem Cells (U87-MG)

GeneRegulationFold Change (mRNA)Fold Change (Protein)FunctionReference
SOX2Down-regulated3.7-fold2.99-foldStemness marker[8][9]
NESDown-regulated4.1-fold3.51-foldStemness marker[8][9]
MGMTDown-regulated-Significant reductionDNA repair[8]

Table 3: ATRA-Induced Gene Expression Changes in Other Cancer Cell Lines

Cell LineGeneRegulationEffectReference
Breast Cancer (MDA-MB-231, MDA-MB-468)VariousATRA-inducedLimited overlap with ALDH1A3-induced genes[10]
Melanoma (S91)RARβSynergistic activation with sodium butyrateEnhanced RA-response[11]
Melanoma (S91)p21(waf1/cip1)Induced by sodium butyrate, potentiated by RAInhibition of proliferation[11]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on ATRA-induced gene expression profiling.

1. Cell Culture and Treatment:

  • Cell Lines: Human acute promyelocytic leukemia (NB4), glioblastoma (U87-MG, A172), breast cancer (MDA-MB-231, MDA-MB-468), or other relevant cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: All-trans-retinoic acid (ATRA), typically dissolved in DMSO, is added to the cell culture medium at a final concentration ranging from 1 µM to 10 µM. Control cells are treated with the vehicle (DMSO) alone.

  • Time Course: Cells are harvested at various time points after treatment (e.g., 12, 24, 48, 72, 96 hours) to analyze the temporal dynamics of gene expression changes.[4][6]

2. RNA Extraction and Quantification:

  • Total RNA is extracted from harvested cells using standard methods, such as TRIzol reagent or commercially available kits.

  • The quality and quantity of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and gel electrophoresis or a bioanalyzer.

3. Gene Expression Analysis (Microarray):

  • cDNA Synthesis and Labeling: Total RNA is reverse transcribed into cDNA. The cDNA from treated and control samples is labeled with different fluorescent dyes (e.g., Cy3 and Cy5).

  • Hybridization: The labeled cDNA probes are hybridized to a cDNA microarray slide containing thousands of gene-specific probes.

  • Scanning and Data Analysis: The microarray slide is scanned to detect the fluorescence intensity of each spot. The raw data is then normalized, and the ratio of the fluorescence intensities for the treated versus control samples is calculated to determine the fold change in gene expression.[4]

4. Gene Expression Analysis (RT-qPCR):

  • Reverse Transcription: Total RNA is converted to cDNA using a reverse transcriptase enzyme.

  • Quantitative PCR: The cDNA is used as a template for quantitative polymerase chain reaction (qPCR) with gene-specific primers. The expression level of target genes is normalized to one or more housekeeping genes (e.g., GAPDH, ACTB).

  • Data Analysis: The relative quantification of gene expression is calculated using the ΔΔCt method.[9]

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.

ATRA_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus ATRA All-trans-retinoic acid (ATRA) CRABP CRABP ATRA->CRABP ATRA_CRABP ATRA-CRABP Complex CRABP->ATRA_CRABP ATRA_nucleus ATRA ATRA_CRABP->ATRA_nucleus Translocates to Nucleus RAR RAR RXR RXR RAR_RXR RAR-RXR Heterodimer CoA Co-activators RAR_RXR->CoA Recruits RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to CoR Co-repressors CoR->RAR_RXR Represses Transcription Target_Gene Target Gene Transcription CoA->Target_Gene Initiates RARE->Target_Gene mRNA mRNA Target_Gene->mRNA Protein Protein mRNA->Protein ATRA_nucleus->RAR_RXR Activates

ATRA Signaling Pathway

Gene_Expression_Workflow cluster_experiment Experimental Phase cluster_analysis Analysis Phase Cell_Culture 1. Cell Culture Treatment 2. ATRA Treatment Cell_Culture->Treatment Harvest 3. Cell Harvesting Treatment->Harvest RNA_Extraction 4. RNA Extraction Harvest->RNA_Extraction QC 5. RNA Quality Control RNA_Extraction->QC Microarray 6a. Microarray Analysis QC->Microarray RT_qPCR 6b. RT-qPCR QC->RT_qPCR Data_Analysis 7. Data Analysis Microarray->Data_Analysis RT_qPCR->Data_Analysis Gene_List 8. Differentially Expressed Genes Data_Analysis->Gene_List

References

A Comparative Guide to the Validation of Analytical Methods for Sodium Retinoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the quantification of sodium retinoate, a critical component in various pharmaceutical and cosmetic formulations. Ensuring accurate and reliable quantification of this active ingredient is paramount for quality control, stability testing, and pharmacokinetic studies. This document details and contrasts the performance of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), supported by experimental data from peer-reviewed studies.

Data Presentation: A Comparative Analysis of Method Performance

The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters for the quantification of retinoic acid, the active component of this compound, using HPLC-UV and LC-MS/MS.

Validation Parameter HPLC-UV LC-MS/MS Alternative Methods (e.g., UV-Vis Spectrophotometry)
Linearity (Correlation Coefficient, r²) >0.999[1][2]>0.98[3][4]0.997 - 0.999[5]
Limit of Detection (LOD) 0.0165 - 7.8 ppm[1][6][7]Sub ng/mL levels[3]0.16 µg/mL[2]
Limit of Quantification (LOQ) 0.0495 - 26.1 ppm[1][6][7]20 fmol[8]0.54 µg/mL[2]
Accuracy (% Recovery) 96.86% - 114.3%[1][6][7]Not explicitly stated in all reviewed sources, but methods are described as accurate.[3][4]99.44% - 101.42%[2]
Precision (%RSD) < 2% - 5.4%[1][9]< 10%[3]0.09% - 0.37%[2]
Specificity/Selectivity High, but potential for interference from matrix components.[1]Very high, based on mass-to-charge ratio, minimizing interferences.[10][11]Lower, susceptible to interference from other UV-absorbing compounds.[1]
Analysis Time Longer run times are typical.[1]Rapid analysis is achievable.[10][11]Shorter analysis time.[1]
Cost & Complexity Lower cost, less complex instrumentation.[1]Higher cost, more complex instrumentation and operation.Lowest cost, simplest instrumentation.[1][12]

Experimental Workflows and Logical Relationships

The following diagram illustrates a generalized workflow for the validation of an analytical method, a critical process to ensure the reliability of quantitative data.

Analytical Method Validation Workflow cluster_Plan Planning & Preparation cluster_Execution Method Validation Execution cluster_Evaluation Data Evaluation & Reporting Define_Purpose Define Analytical Purpose & Scope Select_Method Select Appropriate Analytical Method Define_Purpose->Select_Method Prepare_Materials Prepare Standards & Reagents Select_Method->Prepare_Materials Specificity Specificity/ Selectivity Prepare_Materials->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Solution Stability Robustness->Stability Data_Analysis Analyze Validation Data Stability->Data_Analysis Acceptance_Criteria Compare with Acceptance Criteria Data_Analysis->Acceptance_Criteria Validation_Report Prepare Validation Report Acceptance_Criteria->Validation_Report

Caption: A generalized workflow for analytical method validation.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide. These protocols are based on established and validated methods reported in the scientific literature.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine analysis of retinoids in various matrices, including pharmaceutical formulations.[2][6][7]

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

  • Mobile Phase: A mixture of methanol, water, and glacial acetic acid (e.g., 90:10:0.5, v/v/v).[2] Isocratic or gradient elution can be employed.

  • Flow Rate: Typically 1.0 - 1.5 mL/min.[6][7]

  • Detection Wavelength: 340 - 350 nm.[2][9]

  • Injection Volume: 10 - 20 µL.

3. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as methanol or a mixture of ethanol and methanol.[6]

  • Sonicate or vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Validation Parameters:

  • Linearity: Prepare a series of standard solutions of retinoic acid at different concentrations (e.g., 25-150 ppm).[6][7] Plot the peak area against the concentration and determine the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the standard.

  • Precision: Analyze replicate injections of a standard solution to determine the repeatability (intra-day precision) and analyze on different days for intermediate precision.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing low concentrations of retinoids in complex biological matrices.[3][4][10][11]

1. Instrumentation:

  • An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

2. Chromatographic Conditions:

  • Column: A suitable C18 or other reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[3]

  • Mobile Phase: A gradient of water and methanol or acetonitrile containing 0.1% formic acid is commonly used.[3]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive or negative electrospray ionization (ESI), depending on the specific retinoid and matrix.[3]

  • Detection Mode: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[3]

4. Sample Preparation (for biological samples):

  • Protein Precipitation: Add a precipitating agent like acetonitrile to the sample (e.g., serum) and vortex.[3][4]

  • Liquid-Liquid Extraction: Add an extraction solvent such as methyl-tert-butyl ether, vortex, and centrifuge to separate the layers.[3][4]

  • Evaporation and Reconstitution: The organic layer is transferred, evaporated to dryness under nitrogen, and the residue is reconstituted in the mobile phase.[3][4]

5. Validation Parameters:

  • Linearity: A calibration curve is constructed using a series of standards, often ranging from 1 ng/mL to 1000 ng/mL.[3][4]

  • LOD and LOQ: Determined by analyzing serially diluted standards and assessing the signal-to-noise ratio.

  • Accuracy and Precision: Evaluated by analyzing quality control samples at different concentration levels.

Relevant Signaling Pathway

This compound exerts its biological effects by being converted to retinoic acid, which then acts as a signaling molecule. The following diagram illustrates the canonical retinoic acid signaling pathway.

Retinoic_Acid_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Retinol Retinol (from this compound) CRBP CRBP-Retinol Retinol->CRBP Enters Cell & Binds to CRBP Retinaldehyde Retinaldehyde CRBP->Retinaldehyde Oxidation RA Retinoic Acid (RA) Retinaldehyde->RA Oxidation CRABP CRABP-RA RA->CRABP Binds to CRABP RA_N Retinoic Acid (RA) CRABP->RA_N Transport to Nucleus RAR_RXR RAR-RXR Heterodimer RA_N->RAR_RXR Binds to RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates

Caption: Canonical retinoic acid signaling pathway.

References

A Comparative Analysis of the Stability of Sodium Retinoate and Retinyl Retinoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical stability of sodium retinoate and retinyl retinoate, two prominent retinoids in therapeutic and cosmetic development. The following sections present a detailed analysis based on available experimental data, outlining the intrinsic stability of each compound under various stress conditions. This document is intended to inform formulation development, analytical method validation, and the selection of appropriate retinoid candidates for further research.

Executive Summary

Retinoids are notoriously susceptible to degradation by environmental factors such as light, heat, and oxygen. This instability poses significant challenges in formulating effective and shelf-stable products. This comparative study examines this compound, the sodium salt of all-trans-retinoic acid, and retinyl retinoate, an ester of retinol and retinoic acid. The available data indicates that retinyl retinoate exhibits significantly enhanced stability compared to this compound. This heightened stability is a key attribute designed into the molecular structure of retinyl retinoate to overcome the inherent lability of retinoic acid and retinol.

Data Presentation: Stability Under Stress Conditions

The following tables summarize the quantitative data on the degradation of this compound (as all-trans-retinoic acid) and retinyl retinoate under thermal and photolytic stress. It is important to note that the data is compiled from different studies, and direct comparison should be made with consideration of the varied experimental conditions.

Table 1: Thermal Stability of this compound (as all-trans-Retinoic Acid) and Retinyl Retinoate

CompoundTemperatureDurationPercent DegradationFormulation/SolventReference
all-trans-Retinoic Acid37°CNot SpecifiedAutocatalytic degradation observedOrganic Solvent[1]
all-trans-Retinoic Acid50°CNot SpecifiedAutocatalytic degradation observedOrganic Solvent[1]
all-trans-Retinoic Acid70°CNot SpecifiedAutocatalytic degradation observedOrganic Solvent[1]
all-trans-Retinoic Acid40°C90 days~13-14%Cream and Solution[2]
Retinyl RetinoateNot SpecifiedNot SpecifiedEnhanced thermal stability notedNot Specified[1][3]

Table 2: Photostability of this compound (as all-trans-Retinoic Acid) and Retinyl Retinoate

CompoundLight SourceDurationPercent DegradationFormulation/SolventReference
all-trans-Retinoic AcidSunlight90 daysRapid degradationCream and Solution[2]
all-trans-Retinoic AcidUV Irradiation8 hours>60%Not Specified[4]
all-trans-Retinoic AcidUV-A Light8 hours72% (conventional gel)0.025% Gel[4]
all-trans-Retinoic AcidUV-A Light8 hours9% (micronized gel)0.05% Gel[4]
Retinyl RetinoateNot SpecifiedNot SpecifiedDecreased photosensitivity notedNot Specified[1][3]

Experimental Protocols

The stability of retinoids is typically assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The following protocols are generalized representations of the methodologies employed in the cited literature.

Protocol 1: Thermal Stability Assessment
  • Sample Preparation: The retinoid (this compound or retinyl retinoate) is accurately weighed and dissolved in a suitable solvent or formulated into a specific dosage form (e.g., cream, gel).

  • Storage Conditions: Samples are stored in controlled temperature chambers at various temperatures (e.g., 25°C, 40°C, 50°C, 70°C) in the dark to prevent photodegradation.

  • Time Points: Aliquots of the samples are withdrawn at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months for long-term stability; 0, 1, 3, 6 months for accelerated stability).

  • Sample Analysis:

    • Extraction: The retinoid is extracted from the formulation using an appropriate organic solvent (e.g., methanol, acetonitrile, or a mixture thereof).

    • HPLC Analysis: The extracted sample is injected into an HPLC system equipped with a UV detector.

      • Column: A reversed-phase C18 column is commonly used.

      • Mobile Phase: A gradient or isocratic elution with a mixture of solvents like acetonitrile, methanol, and water with a pH modifier (e.g., acetic acid) is employed.

      • Detection: The eluent is monitored at the wavelength of maximum absorbance for the specific retinoid (typically around 340-360 nm).

  • Data Analysis: The peak area of the intact retinoid is measured at each time point. The percentage of degradation is calculated by comparing the peak area at a given time point to the initial peak area (time 0). The degradation kinetics can be determined by plotting the percentage of remaining retinoid against time.

Protocol 2: Photostability Assessment (Following ICH Q1B Guidelines)
  • Sample Preparation: The drug substance or product is placed in a chemically inert and transparent container. For drug products, they may be tested outside and inside their immediate packaging.

  • Light Source: Samples are exposed to a light source that produces an output similar to the D65/ID65 emission standard, such as a xenon or metal halide lamp. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

  • Control Samples: A dark control, wrapped in aluminum foil, is stored under the same temperature and humidity conditions to separate thermal degradation from photodegradation.

  • Exposure and Analysis: Samples are exposed for a defined period, and aliquots are taken at specific intervals. The concentration of the retinoid is determined by a validated stability-indicating HPLC method as described in Protocol 1.

  • Data Analysis: The extent of photodegradation is assessed by comparing the amount of the retinoid in the light-exposed samples with that in the dark control.

Mandatory Visualizations

The following diagrams illustrate key biological pathways and a typical experimental workflow relevant to the study of retinoids.

Retinoid_Metabolism_and_Signaling_Pathway cluster_nucleus Nuclear Events Retinyl_Esters Retinyl Esters (e.g., Retinyl Retinoate) Retinol Retinol Retinyl_Esters->Retinol Hydrolysis Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Reversible Oxidation Retinoic_Acid Retinoic Acid (from this compound) Retinaldehyde->Retinoic_Acid Irreversible Oxidation CRABP CRABP Retinoic_Acid->CRABP Binding Nucleus Nucleus CRABP->Nucleus Transport RAR_RXR RAR/RXR Heterodimer RARE RARE (Retinoic Acid Response Element) RAR_RXR->RARE Binding Gene_Transcription Gene Transcription RARE->Gene_Transcription Activation

Caption: Retinoid Metabolism and Signaling Pathway.

Stability_Testing_Workflow Start Start: Prepare Retinoid Samples Stress_Conditions Expose to Stress Conditions (Heat, Light) Start->Stress_Conditions Time_Points Sample at Predetermined Time Points Stress_Conditions->Time_Points Extraction Extract Retinoid from Formulation Time_Points->Extraction HPLC HPLC-UV Analysis Extraction->HPLC Data_Analysis Quantify Degradation & Determine Kinetics HPLC->Data_Analysis End End: Compare Stability Data_Analysis->End

Caption: Experimental Workflow for Stability Testing.

References

Assessing the Off-Target Effects of Sodium Retinoate Versus Other Retinoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and cellular research, retinoids stand out for their profound effects on cell differentiation, proliferation, and apoptosis. However, their therapeutic potential is often tempered by off-target effects. This guide provides a comparative analysis of the off-target effects of sodium retinoate against other widely used retinoids, including all-trans retinoic acid (ATRA), 9-cis-retinoic acid, and adapalene. This comparison is based on available experimental data on cytotoxicity, receptor binding affinity, and gene expression profiling.

This compound, the sodium salt of ATRA, is a water-soluble compound utilized in research to study retinoid signaling pathways in aqueous environments like cell culture media.[1] Its effects are primarily mediated through interactions with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] While direct comparative data on the off-target effects of this compound is limited, its close relationship to ATRA allows for informed inferences about its potential biological activities and off-target profile.

Comparative Analysis of Off-Target Effects

To facilitate a clear comparison, the following tables summarize the available quantitative data for key off-target effect indicators across different retinoids. It is important to note the significant gap in the literature regarding direct, comparative studies involving this compound.

Table 1: Comparative Cytotoxicity of Retinoids
CompoundCell LineAssayEndpointConcentration/IC50Reference
All-trans retinoic acid (ATRA)Fibroblasts & Epithelial cellsLysis AssayCytotoxicity0.6-3 x 10⁻⁵ M[2]
All-trans retinoic acid (ATRA)SH-SY5Y (Neuroblastoma)Cell Viability AssayIC50198 µM (at 72h)[3]
This compoundHCT116 (Colon Cancer)Not specifiedCytotoxicityNot specified[1]
AdapaleneNot specifiedNot specifiedIrritation, Dryness, PeelingNot specified[4]
9-cis-retinoic acidNot specifiedNot specifiedNot specifiedNot specified

Note: The data on this compound's cytotoxicity is qualitative. Direct comparative studies with consistent cell lines and assays are needed for a precise assessment.

Table 2: Comparative Receptor Binding Affinity of Retinoids
CompoundReceptorBinding Affinity (Kd or IC50)Reference
All-trans retinoic acid (ATRA)RARα, RARβ, RARγKd: 0.2-0.7 nM[5]
9-cis-retinoic acidRARα, RARβ, RARγKd: 0.2-0.7 nM[5]
9-cis-retinoic acidRXRα, RXRβ, RXRγKd: 14.1-18.3 nM[5]
AdapaleneRARβ, RARγSelective agonist

Note: this compound is expected to have a similar receptor binding profile to its parent compound, ATRA, primarily acting on RARs. However, empirical data is lacking.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of retinoid action and the methods used to assess their effects, the following diagrams are provided.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid Retinoid (e.g., this compound, ATRA) CRABP Cellular Retinoic Acid Binding Protein (CRABP) Retinoid->CRABP Binds RAR Retinoic Acid Receptor (RAR) CRABP->RAR Translocates & Binds RXR Retinoid X Receptor (RXR) RAR->RXR Heterodimerizes RARE Retinoic Acid Response Element (RARE) RXR->RARE Binds Target_Genes Target Gene Transcription RARE->Target_Genes Activates/Represses Off_Target_Genes Off-Target Gene Transcription RARE->Off_Target_Genes Activates/Represses (Off-Target Effect)

Caption: Simplified Retinoid Signaling Pathway.

The above diagram illustrates the canonical pathway of retinoid signaling, where retinoids like this compound and ATRA bind to cellular proteins, translocate to the nucleus, and modulate gene expression through RAR/RXR heterodimers binding to RAREs. Off-target effects can arise from the activation or repression of unintended genes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of retinoid off-target effects. Below are outlines of key experimental protocols.

Cytotoxicity Assay Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[6]

  • Compound Treatment: Prepare serial dilutions of the retinoids (this compound, ATRA, etc.) in the culture medium and add them to the wells. Include vehicle and positive controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Cytotoxicity_Assay_Workflow A Cell Seeding (96-well plate) B Retinoid Treatment (Serial Dilutions) A->B C Incubation (24-72 hours) B->C D MTT Reagent Addition C->D E Formazan Solubilization D->E F Absorbance Measurement E->F G IC50 Determination F->G

Caption: General workflow for an MTT cytotoxicity assay.
Receptor Binding Assay Protocol (Radioligand Binding Assay)

This assay measures the affinity of a compound for a specific receptor.

  • Receptor Preparation: Use human recombinant RAR or RXR ligand-binding domains.[7]

  • Incubation: Incubate the receptor with a radiolabeled ligand (e.g., [³H]9-cis-Retinoic acid) and the test retinoid at various concentrations.[7]

  • Separation: Separate the bound from the free radioligand.

  • Detection: Quantify the amount of bound radioligand using scintillation counting.[7]

  • Data Analysis: Determine the concentration of the test retinoid that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).

Receptor_Binding_Assay_Workflow A Prepare Receptor (e.g., RAR, RXR) B Incubate with Radioligand & Test Retinoid A->B C Separate Bound & Free Ligand B->C D Quantify Bound Radioligand C->D E Calculate IC50 and Binding Affinity (Ki) D->E

Caption: Workflow for a radioligand receptor binding assay.
Gene Expression Profiling Protocol (Microarray/RNA-Seq)

This technique allows for the genome-wide analysis of changes in gene expression in response to retinoid treatment.

  • Cell Treatment: Treat cultured cells with the desired retinoid or a vehicle control.

  • RNA Extraction: Isolate total RNA from the treated and control cells.

  • Library Preparation (for RNA-Seq) or cDNA Labeling (for Microarray): Prepare the RNA for sequencing or hybridization to a microarray chip.

  • Sequencing or Hybridization: Perform high-throughput sequencing or hybridize the labeled cDNA to the microarray.

  • Data Analysis: Analyze the data to identify differentially expressed genes between the treated and control groups. This can reveal both on-target and off-target gene regulation.[8][9]

Gene_Expression_Workflow A Cell Treatment with Retinoid B Total RNA Extraction A->B C Library Prep / cDNA Labeling B->C D Sequencing (RNA-Seq) or Hybridization (Microarray) C->D E Data Analysis to Identify Differentially Expressed Genes D->E

Caption: General workflow for gene expression profiling.

Conclusion and Future Directions

The available data indicates that all-trans retinoic acid and other retinoids can induce cytotoxicity at higher concentrations and exhibit specific binding profiles to RARs and RXRs, which in turn regulate a vast number of genes.[2][9][10] Adapalene is known for its topical side effects such as skin irritation.[4]

The primary challenge in assessing the off-target effects of this compound is the scarcity of direct comparative studies. As the water-soluble salt of ATRA, it is expected to share a similar pharmacological and toxicological profile. However, without direct experimental evidence, this remains an assumption.

Future research should prioritize head-to-head comparative studies of this compound against other retinoids using standardized cell lines and assays for cytotoxicity, receptor binding, and genome-wide expression profiling. Such studies are essential to fully characterize the off-target effects of this compound and to provide a solid foundation for its use in research and potential therapeutic applications. This will enable a more precise understanding of its safety and specificity profile, ultimately aiding in the development of more effective and less toxic retinoid-based therapies.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Sodium Retinoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery and the safety of laboratory operations are paramount. The proper disposal of chemical reagents like sodium retinoate is a critical component of responsible research, ensuring the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with best practices in laboratory safety and chemical management.

This compound, the sodium salt of retinoic acid, requires careful management as hazardous waste due to its potential reproductive toxicity and environmental hazards.[1][2] Adherence to established disposal protocols is not only a matter of compliance but also a reflection of a laboratory's commitment to safety and environmental stewardship.

Immediate Safety and Handling Considerations

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[1][2] All handling of this compound waste should be conducted in a well-ventilated area, such as a chemical fume hood.[1][2]

Quantitative Hazard Data Summary

To facilitate a clear understanding of the hazards associated with this compound and its parent compound, retinoic acid, the following table summarizes key safety information. This data informs the stringent disposal requirements.

Hazard ClassificationDescriptionSource
Acute Toxicity Category 4 (Oral and Dermal)[1]
Skin Corrosion/Irritation Category 2[1]
Serious Eye Damage/Irritation Category 2 / 2A[1]
Reproductive Toxicity Category 1B / 2; May damage fertility or the unborn child.[1][2]
Skin Sensitization Category 1; May cause an allergic skin reaction.
Aquatic Hazard Long-term (Chronic) Category 1 or 4; Very toxic to aquatic life with long lasting effects.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4][5] Do not dispose of this compound down the drain or in regular trash.[6]

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, properly labeled hazardous waste container.[7] The container must be chemically compatible and have a secure, leak-proof closure.[6][7]

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and chemically compatible container.[7][8] Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[7] For instance, keep organic solvents separate from aqueous solutions.[7]

2. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[4][5]

  • The label must include the full chemical name ("this compound"), the concentration, and the approximate volume or mass of the waste.[4]

  • Indicate the associated hazards (e.g., "Toxic," "Reproductive Hazard," "Environmental Hazard").

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][5][8]

  • The SAA must be a secondary containment system to prevent spills from reaching the environment.[6][7]

  • Ensure that incompatible wastes are segregated within the SAA.[8]

4. Arranging for Disposal:

  • Once the waste container is full or has reached the storage time limit set by your institution (often up to one year for partially filled containers), arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[4][5][8]

  • Complete any required waste disposal forms accurately and completely.[4]

Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound waste from the laboratory.

cluster_lab Laboratory Operations cluster_disposal Waste Management A Generate Sodium Retinoate Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Segregate Waste (Solid vs. Liquid) B->C D Place in Compatible, Leak-Proof Container C->D E Label Container: 'Hazardous Waste' + Chemical Name & Hazards D->E F Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment E->F G Container Full or Storage Time Limit Reached F->G H Complete and Submit HazWaste Disposal Form G->H Yes I EHS / Licensed Contractor Picks Up Waste H->I J Final Disposal at a Licensed Treatment, Storage, and Disposal Facility (TSDF) I->J

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. This commitment is integral to the advancement of science and the protection of our communities.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Retinoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Sodium Retinoate in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of all personnel and the integrity of your research.

This compound, a salt of retinoic acid, requires careful handling due to its potential health hazards. This guide offers procedural, step-by-step instructions to minimize risk and establish safe laboratory practices.

Essential Personal Protective Equipment (PPE)

When working with this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemical-resistant gloves.Prevents skin contact, which can cause irritation or allergic reactions.[1][2]
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and dust, which can cause serious eye irritation.[1][2][3]
Skin and Body Protection A lab coat or other protective clothing that covers the arms.Minimizes the risk of skin exposure to dust or splashes.[1][2]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.Avoid breathing in dust particles of the compound.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical for safety and efficiency. The following workflow outlines the key stages of its use in the laboratory.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare a designated, well-ventilated workspace B->C D Weighing and solution preparation in a chemical fume hood C->D E Perform experimental procedures D->E F Decontaminate work surfaces E->F G Remove PPE correctly F->G H Segregate and label waste G->H I Dispose of waste according to institutional and local regulations H->I

Figure 1. A logical workflow for the safe handling of this compound.

Step-by-Step Handling Procedures

1. Pre-Experiment Preparation:

  • Review the Safety Data Sheet (SDS): Before any work begins, all personnel must review the SDS for this compound.[1][2] The SDS contains critical information on hazards, first aid, and emergency procedures.

  • Don Appropriate PPE: As outlined in the table above, ensure all necessary PPE is worn correctly before entering the designated handling area.

  • Prepare the Workspace: All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. The work area should be clean and free of clutter.

2. Handling and Experimental Use:

  • Weighing and Transfer: When weighing the solid compound, use a draft shield or conduct the operation within the fume hood to prevent the dispersal of dust. Use appropriate tools (e.g., spatulas) to handle the material and avoid direct contact.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Experimental Procedures: Conduct all experimental steps involving this compound within the designated and controlled area.

3. Post-Experiment Clean-up:

  • Decontamination: Thoroughly decontaminate all work surfaces, equipment, and glassware that have come into contact with this compound using an appropriate cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of immediately. Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety department.

  • Regulatory Compliance: Dispose of all this compound waste in accordance with local, state, and federal regulations. Consult your institution's waste management guidelines for specific procedures.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

IncidentFirst Aid and Emergency Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[4]

By adhering to these safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.